Potassium tert-butoxide
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10KO |
|---|---|
Molecular Weight |
113.22 g/mol |
InChI |
InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
XAEBTCPOZVEMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.[K] |
Origin of Product |
United States |
Foundational & Exploratory
Potassium tert-butoxide chemical formula and structure
An In-depth Technical Guide to Potassium tert-Butoxide: Formula, Structure, and Applications
Abstract
This compound (commonly abbreviated as KOtBu or t-BuOK) is a pivotal non-nucleophilic strong base in organic chemistry, indispensable in both academic research and industrial-scale synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] With the chemical formula KOC(CH3)3, its sterically hindered tert-butyl group confers unique reactivity, favoring proton abstraction over nucleophilic attack.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in facilitating reactions critical to drug development and complex molecule synthesis.
Chemical Formula and Structure
This compound is an ionic compound consisting of a potassium cation (K+) and a tert-butoxide anion ((CH3)3CO−).[1] The accepted chemical formula is C4H9KO.[4][5]
-
Synonyms : Potassium t-butoxide, Potassium 2-methylpropan-2-olate[6][7]
-
Structural Characteristics : In the solid state and even in non-polar solvents, this compound does not typically exist as a simple monomer. It aggregates into a tetrameric, cubane-type cluster, denoted as [(CH3)3COK]4.[3][4] This cluster can be influenced by solvents; polar aprotic solvents like DMSO or DMF can interact with the potassium ion to form more dissociated, solvent-separated ion pairs, which can enhance its basicity.[4] The significant steric bulk of the tert-butyl group is a defining feature, preventing it from participating in nucleophilic substitution (SN2) reactions and making it a premier choice for a strong, non-nucleophilic base.[2][3][4]
Caption: Ionic representation of this compound.
Physicochemical Properties
This compound is a white or off-white crystalline solid that is highly reactive and hygroscopic, necessitating careful handling under inert conditions.[6][8] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 112.21 g/mol | [4][5][6] |
| Appearance | White to off-white solid/crystalline powder | [6][7][8] |
| Melting Point | 256–258 °C (decomposes) | [4][8][9] |
| Boiling Point | Sublimes at 220 °C (at 1 mmHg) | [4] |
| Density | 0.910 - 0.929 g/mL at 20 °C | [7][9] |
| pKa (of conjugate acid, tert-butanol) | ~17-19 | [1][4][6] |
| Flash Point | 12 °C (54 °F) | [7][9] |
| Solubility | Reacts violently with water. Soluble in tert-butanol, THF, diethyl ether, hexane, and toluene. | [4][8][9] |
Synthesis and Experimental Protocols
While commercially available, this compound is often prepared in-situ for laboratory use to ensure high purity and reactivity, as older samples can be of low quality due to moisture sensitivity.[4]
Standard Laboratory Synthesis from Potassium Metal
The most common laboratory preparation involves the reaction of dry tert-butyl alcohol with potassium metal.[4]
Reaction: 2 K + 2 (CH₃)₃COH → 2 (CH₃)₃COK + H₂
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The system must be maintained under a positive pressure of dry, inert gas (nitrogen or argon) throughout the procedure.[10]
-
Reagent Addition: Add 500 mL of anhydrous tert-butyl alcohol to the flask. Carefully add 19.5 g (0.5 gram-atom) of clean potassium metal in small portions.[10] Caution: The reaction is exothermic and produces flammable hydrogen gas.
-
Reaction: Stir the mixture. The reaction will proceed, evidenced by the dissolution of potassium and the evolution of hydrogen gas. Gentle heating may be applied to initiate or complete the reaction.
-
Work-up and Isolation: Once all the potassium has reacted, replace the condenser with a distillation apparatus. Remove the excess tert-butyl alcohol by distillation.[10]
-
Purification: The resulting solid can be purified by sublimation under vacuum to yield the tetrameric cluster [tBuOK]₄.[4] The solid product must be stored in a tightly sealed container under an inert atmosphere to prevent reaction with moisture.[1][11]
Key Applications in Drug Development and Organic Synthesis
The potent, sterically hindered nature of this compound makes it an invaluable reagent for a variety of chemical transformations.[2]
-
Deprotonation and Carbanion Formation: Its high basicity allows for the efficient deprotonation of weakly acidic C-H bonds, such as those in terminal acetylenes and active methylene (B1212753) compounds, to form carbanions.[1][2][4] These carbanions are crucial intermediates in carbon-carbon bond-forming reactions.[2]
-
Elimination Reactions (E2): KOtBu is a classic reagent for promoting dehydrohalogenation reactions to form alkenes, often favoring the Hofmann product (the less substituted alkene) due to its steric bulk.[1][4]
-
Catalysis: It serves as a catalyst in numerous reactions, including Claisen condensations, Michael additions, and Wittig reactions.[1] More recently, it has been demonstrated as an inexpensive, metal-free catalyst for C-C, C-N, C-O, and C-S bond-forming coupling reactions, offering an environmentally benign alternative to transition metal catalysts.[12][13]
-
Carbene Generation: The reaction of this compound with chloroform (B151607) generates dichlorocarbene, a reactive intermediate used for cyclopropanations.[4]
Example Application: Dehydrogenative Silylation of N-Methylindole
This protocol demonstrates the use of KOtBu as a catalyst for the direct C-H silylation of a heterocycle, a valuable transformation in medicinal chemistry.[14]
Caption: Experimental workflow for KOtBu-catalyzed silylation.
Experimental Protocol:
-
Setup: A flame-dried Schlenk flask is charged with this compound (1.34 g, 12.0 mmol) under a positive flow of nitrogen. The flask is then evacuated and back-filled with nitrogen three times.[14]
-
Reagent Addition: N-Methylindole (7.48 mL, 60.0 mmol) and triethylsilane (28.6 mL, 179.5 mmol) are added sequentially via syringe.[14]
-
Reaction Conditions: The reaction mixture is degassed and stirred at 45 °C for 76 hours.[14]
-
Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified using column chromatography to yield the desired heteroarylsilane.[14]
Handling, Storage, and Safety
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a flammable, corrosive solid that reacts violently with water and acids, potentially causing fires.[7][9][15] It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[15][16] Inhalation can be fatal due to edema of the larynx and bronchi.[15]
-
Handling: Always handle this compound in a chemical fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][11][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1][11]
-
Storage: Store in a cool, dry, well-ventilated, flammables-rated area away from heat, moisture, and incompatible materials (water, acids, alcohols, halogenated hydrocarbons).[1][9][17] The container must be kept tightly sealed under an inert gas like nitrogen or argon.[1][11]
-
Disposal: Waste must be treated as hazardous. It should be neutralized and disposed of by a licensed waste disposal company in accordance with local regulations.[1] Never discard it down the drain or in regular trash.[1]
Conclusion
This compound is a powerful and versatile strong base with a unique profile of high basicity and low nucleophilicity due to its steric bulk.[2] These properties make it an essential tool for promoting a wide range of reactions, from classic eliminations and deprotonations to modern catalytic C-H functionalizations.[12] Its utility in the synthesis of complex organic molecules solidifies its importance for researchers and professionals in the pharmaceutical and chemical industries. However, its highly reactive and hazardous nature demands meticulous handling and adherence to stringent safety protocols.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Potassium tertbutoxide | C4H9KO- | CID 50987170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium t-Butoxide [commonorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound | 865-47-4 [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. research.uga.edu [research.uga.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to Potassium tert-Butoxide: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOC(CH₃)₃), commonly abbreviated as KOtBu, is a potent, non-nucleophilic base with widespread applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its sterically hindered nature makes it an invaluable reagent for promoting elimination reactions and deprotonations where nucleophilic attack is undesirable.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use and characterization, and visualizations of key reaction mechanisms.
Physical Properties
This compound is a white to off-white crystalline solid that is highly hygroscopic, readily absorbing moisture from the air, which can impact its reactivity.[1] It is commercially available as a solid or in solution, typically in tetrahydrofuran (B95107) (THF). Due to its moisture sensitivity, it requires careful handling and storage under an inert atmosphere.[1][4]
Quantitative Physical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉KO | [5][6] |
| Molar Mass | 112.21 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 256-258 °C (decomposes) | [4][6][7] |
| Boiling Point | Sublimes at 220 °C (1 mmHg) | [5] |
| Density | 0.929 g/cm³ | [7] |
| pKa of conjugate acid (tert-butanol) | ~17-19 in H₂O | [1][5] |
Solubility Data
This compound's solubility is highly dependent on the solvent, favoring polar aprotic solvents. This solubility profile is a key factor in its utility in a variety of reaction conditions.[1][6]
| Solvent | Solubility ( g/100 g at 25-26 °C) | Reference(s) |
| Tetrahydrofuran (THF) | 25.00 | [5][6] |
| Diethyl ether | 4.34 | [5] |
| Toluene | 2.27 | [5] |
| Hexane | 0.27 | [5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its strong basicity and steric bulk. As the conjugate base of tert-butanol (B103910), it is a powerful base capable of deprotonating a wide range of weakly acidic protons.[1] The t-butyl group provides significant steric hindrance, which minimizes its nucleophilicity, preventing it from participating in SN2 reactions with most substrates.[3]
Key Chemical Reactions:
-
Elimination Reactions (E2): this compound is a classic reagent for promoting E2 eliminations. Due to its steric bulk, it preferentially abstracts the most accessible proton, often leading to the formation of the less substituted alkene (Hofmann product) over the more thermodynamically stable Zaitsev product.[8][9]
-
Deprotonation: It is highly effective for deprotonating carbon acids, such as terminal alkynes and active methylene (B1212753) compounds, to generate carbanions for subsequent reactions.[5]
-
Williamson Ether Synthesis: While generally a poor nucleophile, it can be used in the Williamson ether synthesis with unhindered alkyl halides, such as methyl iodide, to form ethers.[3][10][11]
-
Darzens Condensation: It serves as a strong base to deprotonate α-haloesters, initiating the Darzens condensation to form α,β-epoxy esters (glycidic esters).[12][13][14]
-
Catalysis: It can catalyze various reactions, including the reaction of hydrosilanes with heterocyclic compounds.[5]
Experimental Protocols
Synthesis of this compound
Objective: To prepare this compound from potassium metal and tert-butanol.
Materials:
-
Potassium metal
-
Anhydrous tert-butanol
-
Anhydrous heptane (B126788) (or other inert solvent)
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
Under a positive pressure of nitrogen, add clean potassium metal to the three-necked flask.[15]
-
Add anhydrous tert-butanol to the flask. An exothermic reaction will occur.
-
Once the initial reaction subsides, gently heat the mixture to reflux until all the potassium has reacted.
-
After the reaction is complete, replace the condenser with a distillation apparatus and remove the excess tert-butanol by distillation.[15]
-
Add anhydrous heptane to the flask and continue distillation until the head temperature reaches the boiling point of the azeotrope of heptane and any remaining tert-butanol, ensuring all alcohol is removed.[15]
-
The resulting slurry of this compound in heptane can be used directly or the solvent can be removed under vacuum to yield the solid product.[15]
-
The solid can be purified by sublimation.[16]
Determination of Solubility (General Procedure)
Objective: To determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., THF, diethyl ether)
-
Saturated solution of this compound in the chosen solvent
-
Glassware for filtration and weighing
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Prepare a saturated solution of this compound in the chosen anhydrous solvent by adding an excess of the solid to the solvent and stirring under an inert atmosphere at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached.
-
Carefully decant or filter a known volume of the saturated solution, ensuring no solid particles are transferred. This should be performed under an inert atmosphere to prevent reaction with moisture.
-
Evaporate the solvent from the known volume of the saturated solution under vacuum.
-
Weigh the remaining solid this compound.
-
Calculate the solubility in grams per 100 grams of solvent.
pKa Determination of the Conjugate Acid (tert-Butanol) via Potentiometric Titration
Objective: To determine the pKa of tert-butanol, the conjugate acid of this compound.
Materials:
-
tert-Butanol
-
Standardized strong base solution (e.g., NaOH in a suitable solvent)
-
pH meter or potentiometer with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a dilute solution of tert-butanol in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).
-
Calibrate the pH meter with standard buffer solutions.
-
Place a known volume of the tert-butanol solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Visualizations of Key Mechanisms and Workflows
E2 Elimination of an Alkyl Halide
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. youtube.com [youtube.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Darzens Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Solid Potassium tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and handling of solid potassium tert-butoxide (KOtBu), a critical reagent in organic synthesis. This document outlines various synthesis methodologies, from laboratory to industrial scale, with detailed experimental protocols. It also includes a comparative analysis of these methods, purification techniques, and essential safety and handling procedures.
Introduction
This compound is a strong, non-nucleophilic base widely employed in the pharmaceutical and chemical industries. Its bulky steric profile makes it an ideal reagent for promoting elimination reactions and deprotonation of carbon acids, while minimizing nucleophilic addition side reactions.[1] It is a white to off-white, hygroscopic, and air-sensitive solid that requires careful handling and storage under an inert atmosphere.[2][3] The quality and purity of this compound are paramount for the reproducibility and success of synthetic transformations. This guide details the most common and effective methods for its preparation and purification.
Synthesis Methodologies
The selection of a synthesis method for this compound depends on several factors, including the desired scale, purity requirements, available starting materials, and safety considerations. The most prevalent methods involve the reaction of potassium metal, potassium hydride, or potassium hydroxide (B78521) with tert-butanol (B103910).
Synthesis from Potassium Metal and tert-Butanol
This is the most common laboratory-scale method for preparing high-purity this compound.[4] The reaction involves the direct reaction of metallic potassium with anhydrous tert-butanol.
Synthesis from Potassium Hydride and tert-Butanol
An alternative laboratory method involves the use of potassium hydride (KH) as the potassium source. This method can be advantageous as potassium hydride is often easier and safer to handle than potassium metal. The reaction proceeds by deprotonation of tert-butanol by the hydride ion.
Industrial Synthesis from Potassium Hydroxide and tert-Butanol
On an industrial scale, the use of potassium metal is often economically and practically challenging. A common industrial process utilizes potassium hydroxide (KOH) and tert-butanol, with the removal of water via azeotropic distillation.[5] This continuous process is generally more cost-effective for large-scale production.[5]
Quantitative Data Comparison
The choice of a synthetic route is often guided by a quantitative comparison of key reaction parameters. The following table summarizes typical data for the different synthesis methods.
| Parameter | Potassium Metal Method | Potassium Hydride Method | Potassium Hydroxide Method (Industrial) |
| Typical Scale | Laboratory | Laboratory | Industrial |
| Typical Yield | High (often quantitative) | High | High (continuous process) |
| Purity Before Purification | High (dependent on purity of starting materials) | High | Lower (contains residual KOH and water) |
| Final Purity | >99% (after sublimation)[6] | >98% | >98.2% |
| Reaction Time | Several hours | Varies (often faster than K metal) | Continuous process (residence time dependent) |
| Reaction Temperature | Reflux | Room temperature to gentle warming | 65-75 °C (distillation head temperature)[5][7] |
| Key Safety Concerns | Handling of reactive potassium metal, hydrogen gas evolution | Handling of pyrophoric potassium hydride, hydrogen gas evolution | Handling of corrosive potassium hydroxide |
Experimental Protocols
Laboratory Scale Synthesis from Potassium Metal and tert-Butanol
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Potassium metal (20 g, 0.5 g-atom)
-
Anhydrous tert-butanol (500 mL)
-
Dry heptane (B126788) (2 L)
Equipment:
-
3-L three-necked flask
-
Efficient sealed stirrer
-
Nitrogen inlet
-
500-mL dropping funnel with a pressure-equalizing side tube
-
Reflux condenser
-
12-inch distillation column
Procedure:
-
To the 3-L three-necked flask equipped with a stirrer, nitrogen inlet, and reflux condenser, add 500 mL of anhydrous tert-butanol.
-
Under a nitrogen atmosphere, carefully add 20 g of clean potassium metal in small portions.
-
Once the potassium has completely reacted, replace the reflux condenser with a distillation column.
-
Distill off the excess tert-butanol until crystals of this compound begin to form.
-
Add 2 L of dry heptane and continue the distillation until the head temperature reaches 98 °C. This azeotropically removes the remaining tert-butanol.[1] The removal of all excess tert-butyl alcohol may take about 2 hours.[1]
-
Cool the resulting slurry of this compound in heptane to 0–5 °C in an ice bath. The product can be isolated by filtration under an inert atmosphere.
Note: The this compound prepared in this manner can be a 1:1 complex with tert-butyl alcohol.[1] This complex can be isolated by removing the solvent under reduced pressure.[1]
Industrial Scale Synthesis from Potassium Hydroxide and tert-Butanol
This protocol is a generalized representation based on patented industrial processes.[5][7]
Process Overview: This is a continuous process involving the reaction of aqueous potassium hydroxide with excess tert-butanol in a packed distillation column. Water is continuously removed as an azeotrope with a withdrawing agent (e.g., cyclohexane (B81311) or hexane).
Procedure Outline:
-
A packed distillation column is used as the reactor.
-
A solution of aqueous potassium hydroxide and tert-butanol is continuously fed to the top of the column.[5]
-
A withdrawing agent (e.g., cyclohexane) is also introduced.
-
The column is heated to maintain a top temperature of 65–75 °C, causing the azeotropic distillation of water, tert-butanol, and the withdrawing agent.[5][7]
-
The overhead distillate separates into an aqueous layer and an organic layer, the latter of which is recycled back into the column.
-
A solution of this compound in anhydrous tert-butanol is continuously withdrawn from the bottom of the column.[5]
-
The solid this compound is then isolated by evaporation of the tert-butanol, followed by drying. A purity of over 98.2% can be achieved.
Purification of Solid this compound
The most effective method for obtaining high-purity solid this compound is sublimation.[6][8]
Sublimation Protocol
Equipment:
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude this compound into the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum line.
-
Evacuate the apparatus to a pressure of approximately 1 mmHg.
-
Gradually heat the apparatus to 220 °C.[8]
-
The pure this compound will sublime and deposit on the cold finger of the apparatus.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting with an inert gas.
-
The purified, crystalline this compound can then be collected from the cold finger in an inert atmosphere. A purity of over 99.8% can be achieved by this method.[6]
Mandatory Visualizations
Logical Workflows
Caption: Decision workflow for selecting a this compound synthesis method.
Caption: General workflow for the synthesis and purification of solid this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recap of the SELECT Criteria – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Potassium tert Butoxide Manufacturers in India | Best kOtBu Uses [gunjalindustries.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. scribd.com [scribd.com]
Potassium tert-Butoxide: A Technical Guide to its Mechanism of Action as a Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butoxide (KOt-Bu) is a preeminent non-nucleophilic strong base in organic synthesis, indispensable for a multitude of chemical transformations. Its efficacy stems from a unique combination of high basicity and significant steric hindrance. This technical guide provides an in-depth examination of the core mechanisms governing its action as a base. It covers the fundamental principles of its reactivity, the critical role of steric hindrance, the influence of solvent on its aggregation state, and its application in key reaction classes such as deprotonation and elimination reactions. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in chemical research and drug development.
Core Mechanism of Action
This compound's primary role as a potent base is defined by two key characteristics: the inherent basicity of the tert-butoxide anion and the steric bulk of the tert-butyl group.[1][2]
-
Basicity and pKa: The strength of a base is inversely related to the acidity of its conjugate acid. The conjugate acid of the tert-butoxide anion is tert-butanol (B103910). The pKa of tert-butanol is significantly higher than that of water or less hindered alcohols, rendering the tert-butoxide anion a much stronger base than hydroxide (B78521) or simpler alkoxides.[2][3] This high basicity allows it to deprotonate a wide range of carbon and heteroatom acids, including terminal acetylenes and active methylene (B1212753) compounds.[3]
-
Steric Hindrance and Non-Nucleophilicity: The defining feature of this compound is the bulky tertiary butyl group attached to the oxygen atom.[2][4] This steric bulk effectively shields the oxygen anion, severely impeding its ability to act as a nucleophile in substitution reactions (such as SN2), which require attack at a sterically accessible carbon center.[2][5] This low nucleophilicity is highly desirable in synthetic chemistry, as it minimizes undesired side reactions and favors proton abstraction (basicity) over nucleophilic attack.[1][5]
Quantitative Data Summary
The reactivity and efficacy of this compound are highly dependent on the solvent system, which influences its aggregation state and the pKa of its conjugate acid.
| Property | Value | Solvent | Significance |
| pKa of tert-butanol | ~17 | Water | Establishes KOt-Bu as a strong base.[3] |
| ~32 | DMSO | Basicity is significantly enhanced in aprotic polar solvents that poorly solvate the anion.[6] | |
| Aggregation State | Tetrameric (cubane-like cluster) | Benzene, THF, Diethyl Ether | The clustered form is less basic than the monomer. Mildly Lewis basic solvents often do not break up the tetramer.[3] |
| Dimeric and Monomeric Ion Pairs | tert-Butanol | In its conjugate acid as a solvent, the tetramer dissolves into smaller, more reactive aggregates.[7] | |
| Solubility | High | THF, DMSO | Good solubility in polar aprotic solvents is crucial for its utility in homogeneous reactions.[8] |
Influence of Aggregation and Solvent
In solution, this compound does not typically exist as a simple monomeric salt. It forms various aggregates, most notably a tetrameric cubane-type cluster.[3][9] The structure and stability of these aggregates are profoundly influenced by the solvent.
-
Non-polar Solvents (e.g., Benzene): The tetrameric cluster remains intact, resulting in a less basic and less reactive species.[3]
-
Polar Aprotic Solvents (e.g., THF, DMSO): While THF and diethyl ether may not fully break down the tetramer, they can solvate the potassium ions, increasing the effective basicity of the tert-butoxide anion.[3] In DMSO, the base is particularly potent due to the solvent's ability to strongly solvate cations while leaving the anion relatively "bare" and more reactive.
-
Protic Solvents (e.g., tert-butanol): In its own conjugate acid, the tetramer tends to dissociate into smaller, more active species like dimers and monomers, often forming hydrogen-bonded complexes.[7]
The equilibrium between these aggregation states is a critical factor in the reactivity of the base, with smaller aggregates generally exhibiting higher reactivity.
Caption: Aggregation states of KOt-Bu in solution.
Key Applications and Mechanisms
As a powerful base, KOt-Bu is highly effective at generating carbanions and other anionic intermediates.[1] A primary application is the formation of enolates from ketones or aldehydes, a crucial step in reactions like aldol (B89426) condensations.[1]
Caption: General mechanism for deprotonation of a ketone.
This compound is famously used to promote elimination reactions, particularly via the E2 mechanism, to form alkenes.[1][4] Due to its steric bulk, it preferentially abstracts the most accessible, least sterically hindered β-hydrogen. This regioselectivity leads to the formation of the Hofmann product (the less substituted alkene), in contrast to smaller bases like ethoxide, which favor the more thermodynamically stable Zaitsev product (the more substituted alkene).[2][4][5] The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.[4]
Experimental Protocol: Dehydrogenative Silylation of N-Methylindole
This protocol provides an example of a modern, transition-metal-free reaction catalyzed by this compound. The procedure is adapted from established methods for the C-H silylation of heteroaromatics.[10][11][12]
Objective: To synthesize 1-methyl-2-(triethylsilyl)-1H-indole via a KOt-Bu-catalyzed dehydrogenative cross-coupling reaction.
Materials:
-
This compound (1.34 g, 12.0 mmol)
-
N-Methylindole (7.48 mL, 60.0 mmol)
-
Triethylsilane (28.6 mL, 179.5 mmol)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: An oven-dried 100-mL round-bottom Schlenk flask is equipped with a Teflon-coated magnetic stir bar and sealed with a rubber septum.[10] The flask is connected to a Schlenk line, evacuated, and back-filled with nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, this compound is added to the flask.[10] N-Methylindole and triethylsilane are then added sequentially via syringe.[10]
-
Reaction Conditions: The reaction mixture is degassed and then stirred at 45°C for 76 hours.[10]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove solid residues. The silica pad is washed with additional diethyl ether.[10]
-
Purification: The combined filtrates are concentrated in vacuo using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-methyl-2-(triethylsilyl)-1H-indole as a pale yellow oil.[10]
Caption: Workflow for KOt-Bu catalyzed C-H silylation.
Safety Considerations
This compound is a highly reactive and corrosive solid.[3] It reacts vigorously with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. It is a strong base that can cause severe tissue damage upon contact.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Conclusion
This compound's role as a strong, sterically hindered, non-nucleophilic base is fundamental to modern organic synthesis. Its mechanism of action is a nuanced interplay of intrinsic basicity, steric hindrance, and solvent-dependent aggregation. Understanding these core principles allows researchers and drug development professionals to effectively leverage its reactivity for a wide range of chemical transformations, from classic elimination reactions to advanced transition-metal-free C-H functionalizations.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 5. Reagent Friday: this compound [KOC(CH3)3] [bzchemicals.com]
- 6. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound-Catalyzed Dehydrogenative C–H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of Potassium tert-Butoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) and other common organic solvents. As a strong, non-nucleophilic base, the utility of this compound in a vast array of organic reactions is critically dependent on its solubility characteristics. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their experimental design.
Core Concepts and Significance
This compound is a cornerstone reagent in organic synthesis, primarily utilized for deprotonation and elimination reactions.[1][2] Its efficacy is intrinsically linked to its solubility in the reaction medium. A comprehensive understanding of its solubility profile allows for the optimization of reaction conditions, including concentration, temperature, and solvent choice, which in turn can significantly impact reaction kinetics, yield, and selectivity. The steric bulk of the tert-butoxide group also plays a crucial role in its chemical behavior, inhibiting nucleophilic addition in many cases.[1]
Quantitative Solubility Data
The solubility of this compound varies significantly with the polarity of the solvent. It exhibits high solubility in polar aprotic solvents like THF and DMSO, and moderate to low solubility in less polar and nonpolar solvents.[2][3][4] The following table summarizes the available quantitative solubility data for this compound in several common organic solvents at ambient temperature.
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Molarity (approx. M) |
| Tetrahydrofuran (THF) | C₄H₈O | 25.00[1][5] | 25-26 | ~2.2[3] |
| Diethyl Ether | (C₂H₅)₂O | 4.34[1][5] | 25-26 | ~0.52 |
| Toluene | C₇H₈ | 2.27[1][5] | 25-26 | ~0.22 |
| Hexane | C₆H₁₄ | 0.27[1][5] | 25-26 | ~0.03 |
| tert-Butanol | (CH₃)₃COH | ~18 ( g/100 mL)[3] | 25-26 | ~1.9 |
It is important to note that this compound is highly reactive with water and protic solvents, undergoing hydrolysis to form potassium hydroxide (B78521) and tert-butanol.[3][5] This reactivity necessitates the use of dry solvents and inert atmospheric conditions during its handling and use.
Experimental Protocol for Solubility Determination
Due to the highly hygroscopic and reactive nature of this compound, determining its solubility requires stringent anhydrous and anaerobic techniques. The following protocol outlines a reliable method for obtaining accurate solubility data.
Objective: To determine the saturation solubility of this compound in a given dry, organic solvent at a specific temperature.
Materials:
-
This compound (high purity, e.g., 98+%)[6]
-
Anhydrous organic solvent of interest (e.g., THF, distilled from sodium/benzophenone)
-
Schlenk flask or a similar apparatus suitable for reactions under inert atmosphere
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringes and needles (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Filtration apparatus suitable for air-sensitive materials (e.g., a cannula with a filter tip or a Schlenk filter)
-
Pre-weighed, oven-dried collection flask
Procedure:
-
Preparation of Apparatus: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the Schlenk flask with a magnetic stir bar and place it under a positive pressure of inert gas.
-
Addition of Solvent: Transfer a known volume of the anhydrous solvent to the Schlenk flask via a cannula or a dry syringe.
-
Equilibration: Place the flask in a constant temperature bath set to the desired experimental temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.
-
Incremental Addition of Solute: While stirring, add small, accurately weighed portions of this compound to the solvent. Allow sufficient time between additions for the solid to dissolve completely.
-
Reaching Saturation: Continue adding this compound until a small amount of solid material remains undissolved, indicating that the solution is saturated.
-
Equilibration of Saturated Solution: Allow the saturated solution to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully draw a known volume of the clear, supernatant liquid into a dry, pre-weighed, gas-tight syringe.
-
Determination of Solute Mass: Transfer the sampled solution to a pre-weighed, oven-dried collection flask. Carefully evaporate the solvent under reduced pressure. The mass of the remaining solid corresponds to the amount of this compound dissolved in the sampled volume.
-
Calculation: Calculate the solubility in grams per 100 g of solvent or in molarity using the determined mass of the solute and the initial volume and density of the solvent.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As demonstrated by the data, polar aprotic solvents are most effective at dissolving this compound.
-
Purity of Solute and Solvent: The presence of impurities, particularly water, can significantly affect solubility and lead to decomposition of the reagent.[3] Potassium hydroxide, a common impurity in aged this compound, has very low solubility in THF.[7]
-
Complexation: In its solid state and in non-polar solvents, this compound exists as a tetrameric cubane-type cluster.[1] The ability of the solvent to break down this cluster influences solubility.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective use in organic synthesis. This guide provides a consolidated resource of quantitative solubility data, a detailed experimental protocol for its determination, and a logical workflow to aid researchers. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists and drug development professionals can optimize their reaction conditions and achieve more reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Actylis - this compound - API Intermediate - TSCA (USA) [solutions.actylis.com]
- 5. This compound | 865-47-4 [chemicalbook.com]
- 6. This compound, 98+%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Guide: pKa of tert-Butanol, the Conjugate Acid of Potassium tert-Butoxide
This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of tert-butanol (B103910), the conjugate acid of the strong, non-nucleophilic base, potassium tert-butoxide. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a precise understanding of its basicity and the properties of its conjugate acid.
Introduction: The tert-Butoxide/tert-Butanol Conjugate Pair
This compound (KOtBu) is a sterically hindered alkoxide widely employed in organic synthesis as a strong, non-nucleophilic base.[1][2] Its utility in promoting elimination reactions (E2) to yield Hofmann products, and in deprotonation of a variety of carbon and other Brønsted acids, is well-established.[2][3] The reactivity and efficacy of this compound are fundamentally linked to the acidity of its conjugate acid, tert-butanol ((CH₃)₃COH). The strength of a base is inversely related to the acidity of its conjugate acid; a higher pKa for the conjugate acid corresponds to a stronger base.[3] Therefore, a thorough understanding of the pKa of tert-butanol is critical for predicting and controlling reaction outcomes.
Quantitative pKa Data for tert-Butanol
The pKa of tert-butanol has been reported across various sources, with slight variations attributable to different experimental conditions, solvents, and measurement techniques.[4] The solvent plays a particularly crucial role, as it can affect the solvation and stability of the resulting tert-butoxide anion.[5] A summary of reported pKa values is presented in Table 1.
| pKa Value | Solvent | Source Type | Reference |
| ~17 | Water (H₂O) | Encyclopedia | [1][6][7] |
| 16.54 | Not Specified | Chemical Database | [8] |
| 19.2 | Not Specified | Academic Discussion | [5] |
| 19 | 25°C | Chemical Supplier | [9] |
| 18.09 | Chemaxon Prediction | Drug Database | [10] |
Note: The variation in reported pKa values highlights the sensitivity of this measurement to the experimental environment. For synthetic applications, the relative basicity compared to other alkoxides is often the most critical factor.
Experimental Protocols for pKa Determination
The determination of pKa values for weakly acidic compounds like alcohols requires precise experimental control. Two common methodologies are detailed below.
Potentiometric titration is a classical method to determine the pKa of a weak acid. The fundamental principle relies on the Henderson-Hasselbalch equation, which shows that at the point of half-neutralization (when the concentration of the acid equals the concentration of its conjugate base), the measured pH of the solution is equal to the pKa of the acid.[11]
Experimental Workflow:
-
Preparation: A standard solution of tert-butanol of known concentration is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is mounted above the vessel.
-
Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
pKa Determination: The equivalence point is determined from the inflection point of the curve. The volume of titrant required to reach the half-equivalence point is then calculated. The pH value recorded at this half-equivalence point corresponds to the pKa of tert-butanol.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for pKa determination, especially in non-aqueous or mixed-solvent systems where pH measurements can be challenging.[12] The method relies on the principle that the chemical shift (δ) of a proton is sensitive to the electronic environment, which changes upon deprotonation.
Experimental Workflow:
-
Sample Preparation: A series of samples is prepared containing a constant concentration of tert-butanol and varying concentrations of a strong base in the solvent of interest (e.g., DMSO-d₆/D₂O mixtures).
-
NMR Acquisition: 1H NMR spectra are acquired for each sample under identical, controlled temperature conditions.
-
Data Analysis: The chemical shift of the hydroxyl (-OH) proton of tert-butanol is measured for each spectrum.
-
Curve Fitting: The observed chemical shift (δobs) is a weighted average of the chemical shifts of the protonated (δHA) and deprotonated (δA-) forms. The data are fitted to the following equation, derived from the relationship between pH, pKa, and the NMR chemical shifts: δobs = δHA + (δA- - δHA) / (1 + 10(pKa - pH))
-
pKa Calculation: By plotting δobs against the pH (or a related parameter representing base concentration), the pKa can be determined as the inflection point of the resulting sigmoidal curve.[12]
Visualized Relationships
The core chemical principle governing the basicity of this compound is its equilibrium with its conjugate acid, tert-butanol. This relationship is depicted below.
Figure 1. Acid-base equilibrium of tert-butoxide.
The diagram below illustrates a generalized workflow for determining the pKa of a weakly acidic compound like tert-butanol using potentiometric titration.
References
- 1. Potassium t-Butoxide [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 865-47-4 | Benchchem [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. reddit.com [reddit.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. t-Butanol [commonorganicchemistry.com]
- 9. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Non-Nucleophilic Nature of Potassium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butoxide (KOtBu) is a cornerstone reagent in modern organic synthesis, prized for its potent basicity and minimal nucleophilicity. This unique combination stems directly from its molecular structure, specifically the steric hindrance imparted by the bulky tert-butyl group. This guide provides a detailed examination of the physicochemical properties, structural basis, and mechanistic implications of KOtBu's non-nucleophilic character. It includes quantitative data, illustrative reaction mechanisms, and a representative experimental protocol to offer a comprehensive resource for professionals in chemical research and development.
The Dichotomy of Basicity and Nucleophilicity
In organic chemistry, the distinction between basicity and nucleophilicity is fundamental. While both describe the tendency of a species to donate an electron pair, their targets differ significantly:
-
Basicity refers to the affinity of a species for a proton (a Brønsted-Lowry base). It is a thermodynamic concept, often quantified by the pKa of the conjugate acid.
-
Nucleophilicity describes the rate at which a species attacks an electron-deficient atom (an electrophile), typically a carbon atom. It is a kinetic phenomenon.
Although related, these properties are not always correlated. A species can be a strong base but a poor nucleophile, or vice versa. This compound is a classic example of a strong, non-nucleophilic base.[1][2]
Structural Basis for the Non-Nucleophilic Nature of this compound
The defining characteristic of the tert-butoxide anion, [C(CH₃)₃O]⁻, is its significant steric bulk.[3][4] The central oxygen atom, which carries the negative charge, is shielded by three methyl groups arranged in a tetrahedral geometry. This steric hindrance is the primary reason for its low nucleophilicity.[5][6]
While the oxygen anion is a strong base, readily abstracting a small, accessible proton, its bulky nature prevents it from approaching and attacking a sterically encumbered electrophilic carbon atom, as required for nucleophilic substitution (e.g., an Sₙ2 reaction).[7][8] This repulsion between the electron clouds of the bulky base and the substrate raises the energy of the transition state for nucleophilic attack, thereby inhibiting the reaction.[8][9]
Physicochemical Properties
The utility of this compound is underpinned by its distinct physical and chemical properties. It is a strong base, with the conjugate acid, tert-butanol, having a pKa of approximately 17-19.[10][11][12] This makes it capable of deprotonating a wide range of weakly acidic C-H bonds.[11]
| Property | Value | Reference |
| Chemical Formula | C₄H₉KO | [10] |
| Molar Mass | 112.21 g/mol | [10] |
| Appearance | White to light-yellow hygroscopic solid | [13] |
| Melting Point | 256–258 °C (decomposes) | [13][14] |
| Density | ~0.929 g/cm³ | [14] |
| pKa (of conjugate acid, t-BuOH) | ~17 | [10][12][15] |
| Solubility | Soluble in THF, diethyl ether, toluene | [13][14] |
| Reactivity | Reacts violently with water and acids | [10][14] |
Note: Properties can vary slightly based on purity and measurement conditions.
Applications in Organic Synthesis: The E2 Elimination Reaction
The non-nucleophilic, strongly basic nature of this compound makes it an ideal reagent for promoting elimination reactions, particularly the E2 (bimolecular elimination) mechanism.[3] Due to its steric bulk, it preferentially abstracts the most accessible (least sterically hindered) β-hydrogen, leading to the formation of the less substituted alkene. This is known as the Hofmann product , in contrast to the more substituted Zaitsev product typically formed with smaller, unhindered bases like ethoxide or hydroxide.[7][9][16]
Mechanism of E2 Elimination
The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[16] The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap.[16]
// Nodes Reactants [label="Substrate + KOtBu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS [label="Anti-Periplanar Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkene (Hofmann) + t-BuOH + K-LG", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS [label="Base abstracts β-H"]; TS -> Products [label="Concerted bond formation/cleavage"];
// Pathway Description { rank=same; Reactants; node [shape=plaintext, fontcolor="#5F6368"]; desc1 [label="KOtBu approaches\nthe least hindered\nβ-hydrogen."]; } Reactants -> desc1 [style=invis];
{ rank=same; TS; node [shape=plaintext, fontcolor="#5F6368"]; desc2 [label="C-H bond breaks,\nC=C π-bond forms,\nC-LG bond breaks\nsimultaneously."]; } TS -> desc2 [style=invis];
{ rank=same; Products; node [shape=plaintext, fontcolor="#5F6368"]; desc3 [label="Formation of the\nless substituted\nalkene."]; } Products -> desc3 [style=invis]; } caption: Concerted mechanism of an E2 elimination reaction using KOtBu.
Experimental Protocols
Precise and careful execution of experimental procedures is critical when using a highly reactive and hygroscopic reagent like this compound.[12] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[13]
Representative Protocol: Dehydrohalogenation of an Alkyl Halide
This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide to form an alkene using this compound.
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Procedure:
-
Setup: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a condenser is placed under a positive pressure of nitrogen.
-
Reagent Addition: Anhydrous THF is added to the flask via syringe. The alkyl halide is then added.
-
Base Addition: this compound is added to the flask in portions under a strong flow of nitrogen to minimize exposure to air. The reaction is often exothermic.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.
// Node Definitions with Colors start [label="Setup Inert Atmosphere\n(Oven-dried glassware, N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Alkyl Halide\nin Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add KOtBu\n(Portion-wise, under N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at RT or Reflux\n(Monitor by TLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Cool and Quench\n(e.g., with H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Dry, Concentrate,\nand Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Isolated Alkene Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges start -> dissolve; dissolve -> add_base; add_base -> react; react -> quench; quench -> extract; extract -> purify; purify -> end; } caption: General workflow for a KOtBu-mediated dehydrohalogenation.
Conclusion
The non-nucleophilic character of this compound is a direct consequence of the steric hindrance imposed by its tert-butyl group. This structural feature allows it to function as a powerful base for proton abstraction while minimizing unwanted nucleophilic side reactions.[4][8] Its utility in promoting E2 eliminations to yield Hofmann products has made it an indispensable tool for synthetic chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties and handling requirements is essential for its safe and effective application in the laboratory.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. brainly.com [brainly.com]
- 6. gauthmath.com [gauthmath.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 865-47-4 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Potassium t-Butoxide [commonorganicchemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. This compound | 865-47-4 [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
The Unseen Influence: A Technical Guide to the Steric Hindrance Effect of the tert-Butyl Group in Potassium tert-Butoxide (KOtBu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tert-butoxide (KOtBu) is a non-nucleophilic, strong base indispensable in modern organic synthesis. Its synthetic utility is largely dictated by the profound steric hindrance exerted by its bulky tert-butyl group. This technical guide provides an in-depth analysis of this steric effect, elucidating its influence on reaction selectivity, mechanism, and application in complex molecular synthesis, particularly within the pharmaceutical landscape. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for professionals leveraging the unique reactivity of KOtBu.
Introduction: The Molecular Architecture and Reactivity of KOtBu
This compound, with the chemical formula KOC(CH3)3, is an alkoxide distinguished by the covalent attachment of a potassium cation to a tert-butoxide anion. The defining feature of this anion is the central carbon atom bonded to three methyl groups, creating a sterically demanding three-dimensional profile. This bulkiness is the cornerstone of its chemical behavior, leading to high basicity while significantly diminishing its nucleophilicity.[1][2]
The tert-butyl group effectively shields the oxygen atom, impeding its ability to participate in nucleophilic substitution (SN2) reactions, which are highly sensitive to steric congestion.[3] Consequently, KOtBu predominantly functions as a strong base, readily abstracting protons from a wide range of substrates. Its large size dictates a regioselectivity that often deviates from that of smaller bases, providing a powerful tool for controlling reaction outcomes. This guide will delve into the quantifiable effects of this steric hindrance across various reaction classes.
Quantitative Analysis of Steric Hindrance
The steric bulk of KOtBu is most prominently demonstrated in elimination reactions, where it preferentially forms the less substituted (Hofmann) alkene over the more substituted (Zaitsev) product. This is a direct consequence of the base's difficulty in accessing the more sterically hindered internal protons. The following tables present quantitative data comparing the product distributions of reactions mediated by KOtBu with those using less sterically hindered bases.
Table 1: Regioselectivity in Dehydrohalogenation of Alkyl Bromides
| Substrate | Base | Solvent | Hofmann Product (%) | Zaitsev Product (%) |
| 2-Bromobutane | KOtBu (1.0 M) | t-BuOH | 53 | 47 |
| 2-Bromobutane | KOEt (1.0 M) | EtOH | 30 | 70 |
| 2-Bromopentane | KOtBu (1.0 M) | t-BuOH | 66 | 34 |
| 2-Bromopentane | KOEt | EtOH | 31 | 69 |
| 2-Bromo-2-methylbutane (B1582447) | KOtBu (1.0 M) | t-BuOH | 72 | 28 |
| 2-Bromo-2-methylbutane | KOEt | EtOH | 30 | 70 |
Data sourced from H.C. Brown et al.[4]
Table 2: Base-Mediated Synthesis of Dihydroquinazolinones
| Base | Solvent | Yield (%) |
| KOtBu | t-BuOH | 95 |
| NaOtBu | t-BuOH | 75 |
| LiOtBu | t-BuOH | 60 |
| K2CO3 | t-BuOH | <10 |
| Cs2CO3 | t-BuOH | <5 |
This reaction involves the condensation of 2-aminobenzonitriles with aldehydes. The superior yield with KOtBu highlights its efficacy as a strong, non-nucleophilic base in facilitating this transformation.[1]
Key Experimental Protocols
The following protocols provide detailed methodologies for reactions where the steric hindrance of KOtBu is a critical determinant of the outcome.
Dehydrohalogenation of 2-Bromo-2-methylbutane (Hofmann Elimination)
This procedure exemplifies the use of KOtBu to favor the formation of the less substituted alkene.
Materials:
-
2-Bromo-2-methylbutane
-
This compound (KOtBu)
-
tert-Butanol (B103910) (t-BuOH), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.5 molar equivalents).
-
Add 50 mL of anhydrous tert-butanol and stir the mixture until the KOtBu is fully dissolved.
-
To the stirred solution, add 2-bromo-2-methylbutane (1.0 molar equivalent) dropwise over 15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product mixture.
-
Analyze the product ratio (2-methyl-1-butene vs. 2-methyl-2-butene) by GC or 1H NMR spectroscopy.
Synthesis of 2-Aminoquinolines
This protocol demonstrates the utility of KOtBu in the synthesis of heterocyclic structures relevant to pharmaceutical development.[1][2]
Materials:
-
2-Aminobenzaldehyde (B1207257) derivative
-
Alkyl nitrile (e.g., benzyl (B1604629) cyanide)
-
This compound (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aminobenzaldehyde derivative (1.0 mmol) and the alkyl nitrile (1.2 mmol) in anhydrous DMSO (5 mL).
-
To this solution, add this compound (2.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude 2-aminoquinoline (B145021) product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Steric Hindrance Effect
The following diagrams, generated using Graphviz, illustrate the mechanistic principles and workflows governed by the steric properties of KOtBu.
Caption: Steric influence of KOtBu on E2 elimination regioselectivity.
Caption: Workflow for the KOtBu-mediated synthesis of 2-aminoquinolines.
Caption: Relationship between base steric bulk and elimination product selectivity.
Conclusion
The steric hindrance imparted by the tert-butyl group is the defining characteristic of this compound, transforming it into a highly selective and potent chemical tool. Its ability to act as a strong, non-nucleophilic base allows for the efficient deprotonation of a wide array of substrates while minimizing unwanted side reactions. This steric control is most evident in its propensity to form Hofmann elimination products, a feature that has been exploited in countless synthetic strategies. The data and protocols presented herein underscore the practical implications of this steric effect, providing a valuable resource for chemists seeking to harness the unique reactivity of KOtBu in research, development, and manufacturing, particularly in the synthesis of complex molecules for the pharmaceutical industry. Understanding and applying the principles of steric hindrance associated with KOtBu is paramount to achieving desired synthetic outcomes and advancing the frontiers of chemical science.
References
- 1. This compound-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to the Tetrameric Cubane-Type Cluster of Potassium Tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structure, and properties of the tetrameric cubane-type cluster of potassium tert-butoxide, [KOC(CH3)3]4. A cornerstone reagent in organic synthesis, the unique structure of this alkoxide cluster profoundly influences its reactivity as a strong, non-nucleophilic base. This document details the experimental protocols for its preparation and purification, presents its crystallographic and spectroscopic data, and explores the impact of its aggregated form on chemical transformations. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile reagent in their work.
Introduction
This compound (KOtBu) is a widely utilized strong base in organic chemistry, prized for its low nucleophilicity and high efficacy in promoting a variety of reactions, including deprotonations, eliminations, and cyclizations.[1][2] While often represented as a simple ionic salt, this compound predominantly exists as a tetrameric cubane-type cluster, both in the solid state and in non-polar solvents.[3] This aggregation is not a mere curiosity but a fundamental aspect of its chemistry, dictating its steric bulk, basicity, and overall reactivity. Understanding the structure and properties of this tetramer is therefore crucial for its rational application in complex chemical syntheses, particularly within the realm of drug development where precise control of reactivity is paramount.
Synthesis and Purification
The tetrameric cubane-type cluster of this compound is not directly synthesized but rather obtained through the purification of the initially formed alcohol adduct. The overall process involves the reaction of potassium metal with tert-butyl alcohol, followed by sublimation to yield the pure, solvent-free tetramer.
Experimental Protocol: Synthesis of this compound Adduct
This procedure details the in-situ generation of this compound, which initially forms an adduct with tert-butyl alcohol.
Materials:
-
Potassium metal
-
Anhydrous tert-butyl alcohol
-
Anhydrous heptane (B126788) (or other inert, high-boiling solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line apparatus
-
Distillation setup
Procedure:
-
Under a positive pressure of inert gas, carefully add clean potassium metal (0.5 gram-atom) to a volume of anhydrous tert-butyl alcohol sufficient to dissolve the resulting alkoxide. The reaction is exothermic and produces hydrogen gas; ensure adequate venting.
-
Once the potassium metal has completely reacted, assemble a distillation apparatus.
-
Heat the solution to distill off the excess tert-butyl alcohol until crystals of the this compound adduct begin to form.
-
Add anhydrous heptane (approximately 2 liters for a 0.5 mole scale reaction) and continue the distillation until the head temperature reaches the boiling point of the azeotrope of heptane and tert-butyl alcohol (around 98 °C).[4] This step is crucial for removing the majority of the coordinated alcohol.
-
Cool the resulting slurry to 0-5 °C in an ice bath to precipitate the this compound-tert-butyl alcohol complex.[4] This complex can be isolated by filtration under an inert atmosphere.
Experimental Protocol: Purification by Sublimation
To obtain the pure, solvent-free tetrameric cubane (B1203433) cluster, the alcohol adduct must be sublimed under high vacuum.
Materials:
-
This compound-tert-butyl alcohol adduct
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle
Procedure:
-
Place the this compound adduct into the sublimation apparatus.
-
Evacuate the apparatus to a pressure of approximately 1 mmHg.
-
Heat the apparatus to 220 °C.[5] The pure this compound will sublime and collect on the cold finger of the apparatus as a white, crystalline solid.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before carefully backfilling with an inert gas to collect the purified tetrameric this compound.
Structure and Properties
The sublimation of the this compound-tert-butyl alcohol adduct, [tBuOK·tBuOH]∞, which exists as infinite one-dimensional chains linked by hydrogen bonding, affords the tetrameric cluster, [tBuOK]4.[3] This tetramer possesses a cubane-like structure that is remarkably stable, persisting not only in the solid state but also in solution (in mildly Lewis basic solvents like THF and diethyl ether) and even in the gas phase.[3]
Crystallographic Data
The definitive crystal structure of the tetrameric cubane-type cluster of this compound was determined by Weiss and coworkers. The structure consists of a distorted cube with alternating potassium and oxygen atoms at the vertices. Each potassium atom is coordinated to three oxygen atoms of neighboring tert-butoxide groups, and each oxygen atom is coordinated to three potassium atoms. The tert-butyl groups are oriented outwards from the cubane core.
| Parameter | Typical Range |
| K-O Bond Length | ~2.4 - 2.7 Å |
| K-O-K Bond Angle | ~90° |
| O-K-O Bond Angle | ~90° |
Note: These are representative values and the precise data for [tBuOK]4 should be obtained from the original crystallographic study.
Spectroscopic Data
The identity and purity of the this compound tetramer can be confirmed by various spectroscopic techniques.
| Technique | Solvent | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
| ¹H NMR | DMSO-d₆ | ~1.1-1.3 ppm (singlet) | -(CH₃)₃ |
| ¹³C NMR | DMSO-d₆ | ~31 ppm | -C (CH₃)₃ |
| ~65 ppm | -OC (CH₃)₃ | ||
| FTIR (solid) | N/A | ~2970-2860 cm⁻¹ | C-H stretching |
| ~1360 cm⁻¹ | C-H bending (tert-butyl) | ||
| ~1180 cm⁻¹ | C-O stretching |
Note: Spectroscopic data can vary slightly depending on the solvent and the presence of any residual tert-butyl alcohol.
Reactivity and Influence of the Cluster Structure
The tetrameric nature of this compound is a key determinant of its reactivity. The aggregation into the cubane cluster results in a sterically hindered base, which is a desirable trait for minimizing nucleophilic side reactions.[6]
The basicity of this compound is highly solvent-dependent. In non-polar solvents like benzene, the tetrameric cluster remains intact, and the base is less reactive.[3] However, in more polar, coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or in the presence of crown ethers like 18-crown-6, the cubane structure can be disrupted.[3] These coordinating molecules sequester the potassium cations, leading to the formation of more dissociated, "naked" tert-butoxide anions. These solvent-separated ion pairs exhibit significantly enhanced basicity.
This tunability of reactivity through solvent choice is a powerful tool in organic synthesis, allowing for the modulation of the base strength to suit the specific requirements of a reaction.
Visualizations
Experimental Workflows
Caption: Synthesis and purification workflow for the this compound tetrameric cluster.
Logical Relationships
References
Methodological & Application
Application Notes and Protocols for Potassium tert-butoxide in E2 Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic, and sterically hindered base widely employed in organic synthesis to promote bimolecular elimination (E2) reactions. Its principal application lies in the regioselective formation of alkenes, offering chemists significant control over reaction outcomes.
Mechanism of Action: The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, simultaneously forming a pi-bond and expelling the leaving group.[1][2] A critical requirement for this mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group, where they lie in the same plane but on opposite sides of the C-C bond.[2][3][4][5] This specific geometric alignment allows for the efficient overlap of the C-H bonding orbital with the C-X antibonding orbital (σ*), facilitating the elimination.[2]
Regioselectivity: The Hofmann Rule The steric bulk of the tert-butoxide anion is its most defining characteristic, profoundly influencing the regioselectivity of the elimination.[6][7] In reactions with substrates having multiple, non-equivalent β-hydrogens, KOtBu preferentially abstracts the most accessible, least sterically hindered proton.[2][3] This leads to the formation of the less substituted alkene, known as the Hofmann product .[4][6][7] This outcome is kinetically controlled, as the transition state leading to the Hofmann product is lower in energy due to reduced steric clash between the bulky base and the substrate.[8] This contrasts sharply with smaller, unhindered bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), which favor the thermodynamically more stable, more substituted alkene—the Zaitsev product .[3][8][9]
Advantages in Synthesis:
-
High Hofmann Selectivity: Provides a reliable method for synthesizing terminal or less substituted alkenes, which can be challenging to access with other bases.[6]
-
Minimization of Substitution Reactions: Due to its significant steric hindrance, KOtBu is a poor nucleophile.[7][9] This drastically reduces the occurrence of competing nucleophilic substitution (SN2) reactions, leading to cleaner reaction profiles and higher yields of the desired alkene product.[9]
-
Strong Basicity: As a strong base (the pKa of its conjugate acid, tert-butanol (B103910), is ~18), it can deprotonate a wide range of substrates, including those with relatively acidic β-hydrogens.[5]
Data Presentation
The choice of base is a critical determinant of product distribution in E2 reactions. The following table illustrates the regiochemical outcome of the E2 elimination of 2-bromobutane (B33332) with a bulky base (this compound) versus a small base (Sodium Ethoxide).
Table 1: Product Distribution in the E2 Elimination of 2-Bromobutane
| Base | Substrate | Major Product (Yield %) | Minor Product (Yield %) | Predominant Rule |
| This compound (KOtBu) | 2-Bromobutane | 1-Butene (Hofmann Product) (~70-80%) | 2-Butene (Zaitsev Product) (~20-30%) | Hofmann |
| Sodium Ethoxide (NaOEt) | 2-Bromobutane | 2-Butene (Zaitsev Product) (~70-80%) | 1-Butene (Hofmann Product) (~20-30%) | Zaitsev |
Note: Yields are approximate and can vary based on specific reaction conditions such as temperature and solvent.
Visualizations
Caption: Concerted E2 elimination mechanism with KOtBu.
Caption: Regioselectivity logic based on base selection.
Caption: General experimental workflow for E2 elimination.
Experimental Protocols
Protocol 1: General Procedure for Hofmann-Selective E2 Elimination of a Secondary Alkyl Halide
Objective: To synthesize a less-substituted alkene from a secondary alkyl halide using this compound.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous tert-butanol (t-BuOH) or Tetrahydrofuran (THF) (approx. 0.2-0.5 M concentration of substrate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (distillation or chromatography)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.1 eq). Add anhydrous solvent (e.g., t-BuOH) via syringe to dissolve the base with stirring.
-
Substrate Addition: Once the base is fully dissolved, add the alkyl halide (1.0 eq) to the reaction mixture, either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and allow it to stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of small aliquots.
-
Workup - Quenching: After the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature and then to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and the extraction solvent (e.g., diethyl ether). Shake the funnel, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by distillation (for volatile alkenes) or flash column chromatography. Characterize the final product and determine purity using GC-MS and ¹H NMR spectroscopy.
Safety and Handling Precautions for this compound:
-
Flammable Solid: KOtBu is a flammable solid and may self-heat in large quantities.[10] Keep it away from heat, sparks, open flames, and other ignition sources.[11][12]
-
Water Reactive: It reacts violently with water, liberating extremely flammable gases.[12][13] Always handle under an inert, dry atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry place.[12][14]
-
Corrosive: Causes severe skin and eye burns.[10][14] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[10]
-
Handling: Use in a well-ventilated chemical fume hood.[14] Avoid creating dust.[10] In case of skin contact, immediately flush with copious amounts of water and remove contaminated clothing.[13] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[10][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reagent Friday: this compound [KOC(CH3)3] [bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Deprotonation of Terminal Alkynes with Potassium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic, sterically hindered base widely employed in organic synthesis.[1] Its substantial steric bulk minimizes side reactions, such as nucleophilic attack, making it a valuable reagent for deprotonation reactions. The deprotonation of terminal alkynes to form acetylide anions is a fundamental transformation in organic chemistry, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. While stronger bases like sodium amide are often used for complete deprotonation, KOtBu offers a milder, more soluble, and often catalytic alternative, particularly when used in appropriate solvents.[2][3]
The acidity of terminal alkynes (pKa ≈ 25) is significantly higher than that of alkanes and alkenes, allowing for their deprotonation by a sufficiently strong base.[4] The conjugate acid of this compound, tert-butanol, has a pKa of around 17-19, indicating that the equilibrium of the acid-base reaction favors the formation of the acetylide anion.[1][2] The choice of solvent plays a critical role, with polar aprotic solvents like DMSO and NMP enhancing the basicity of KOtBu.[3][5]
These application notes provide an overview of the use of this compound for the deprotonation of terminal alkynes and subsequent reactions, including detailed protocols and quantitative data for key transformations relevant to pharmaceutical and chemical development.
Key Applications
The generation of acetylide anions using this compound facilitates a variety of synthetic transformations, including:
-
Alkynylation of Carbonyl Compounds: The resulting acetylide is a potent nucleophile that readily adds to aldehydes and ketones, forming propargyl alcohols, which are versatile intermediates in the synthesis of complex molecules.
-
Carbon-Carbon Bond Formation: Acetylides can participate in coupling reactions and react with alkyl halides to extend carbon chains, although care must be taken to avoid elimination side reactions with hindered halides.[4]
-
Synthesis of Heterocycles: Alkynylated intermediates are precursors to a wide range of heterocyclic systems through subsequent cyclization reactions.
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions involving the deprotonation of terminal alkynes with this compound.
Table 1: Alkynylation of Ketones with Terminal Alkynes
| Alkyne | Ketone | Stoichiometry of KOtBu | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octyne | Cyclohexanone | 1.01 equiv. | Not specified | Room Temp. | 21 | 62 |
| Phenylacetylene | Various Aldehydes | Catalytic | THF | Not specified | Not specified | Moderate to Good |
Table 2: Addition of Terminal Alkynes to Carbonates
| Alkyne | Carbonate | Stoichiometry of KOtBu | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Dimethyl Carbonate | 1.2 equiv. | Dibutyl ether | 90 | 16 | 77 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanism and a general experimental workflow for the deprotonation of terminal alkynes and subsequent reaction with an electrophile.
Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should adapt these protocols to their specific substrates and scales.
Protocol 1: General Procedure for the Alkynylation of a Ketone
Materials:
-
Terminal alkyne (e.g., 1-octyne)
-
Ketone (e.g., cyclohexanone)
-
This compound (KOtBu)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) under an inert atmosphere. Dissolve the starting materials in a minimal amount of anhydrous solvent.
-
Addition of Base: To the stirred solution, add this compound (1.0-1.2 equiv.) portion-wise at room temperature. The addition may be exothermic. For larger scale reactions, cooling in an ice bath may be necessary.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired propargyl alcohol.
Protocol 2: Catalytic Addition of a Terminal Alkyne to an Aldehyde
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Aldehyde
-
This compound (KOtBu)
-
Anhydrous polar aprotic solvent (e.g., DMSO, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
Procedure:
-
Reaction Setup: Add the aldehyde (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) to a Schlenk flask under an inert atmosphere. Add anhydrous solvent (e.g., THF).
-
Addition of Catalyst: In a separate flask, prepare a solution of this compound (0.1-0.2 equiv.) in the same anhydrous solvent. Add the KOtBu solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction for the consumption of the starting materials by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Isolation: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the propargyl alcohol.
Safety and Handling Precautions
-
This compound is a highly reactive, flammable, and corrosive solid. It is also hygroscopic and reacts violently with water. Handle KOtBu in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are essential for the success of this reaction. Ensure solvents are properly dried before use.
-
Reactions should be performed in a well-ventilated fume hood .
-
The quenching step can be exothermic . Add the quenching solution slowly and with cooling if necessary.
By following these guidelines and protocols, researchers can effectively utilize this compound for the deprotonation of terminal alkynes in a variety of synthetic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Claisen Condensation Catalyzed by Potassium tert-Butoxide
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that converts two ester molecules (or one ester and another carbonyl compound) into a β-keto ester or a β-diketone.[1][2][3][4] This reaction is of paramount importance for constructing complex molecular frameworks and is widely employed in the synthesis of pharmaceuticals, natural products, and fragrances.[3][5] The reaction is typically promoted by a strong base, and potassium tert-butoxide (KOtBu) is a particularly effective catalyst. Due to its significant steric bulk, this compound acts as a strong, non-nucleophilic base, which favors the desired deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl.[6]
Mechanism of Action
The Claisen condensation proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester product serving as the driving force for the reaction.[7][8]
-
Enolate Formation: this compound abstracts an acidic α-proton from an ester molecule to form a resonance-stabilized enolate ion.[9][10]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[8][9][10]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (OR') as a leaving group.[9][10]
-
Deprotonation: The newly formed β-keto ester has acidic protons on the new α-carbon (between the two carbonyl groups). The alkoxide ion generated in the previous step is a strong base and deprotonates the β-keto ester. This acid-base reaction is highly favorable and drives the overall equilibrium toward the product.[8]
-
Protonation (Workup): A final acidic workup step is required to neutralize the base and protonate the enolate, yielding the final β-keto ester product.[10][11]
Caption: Mechanism of the Claisen Condensation.
Applications in Drug Development and Research
The β-keto esters produced via Claisen condensation are highly versatile synthetic intermediates.[1] Their utility is central to the synthesis of a wide array of biologically active molecules and complex natural products.
-
Pharmaceutical Synthesis: This reaction is a key step in producing important drug scaffolds. For example, it is utilized in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants and are used as sedatives and anesthetics.[1][2]
-
Natural Product Synthesis: The Claisen condensation is a powerful tool for building the carbon skeletons of complex natural products.[5][12]
-
Intermediate Synthesis: The reaction provides efficient access to β-dicarbonyl compounds, which are precursors for many other molecular structures, including heterocycles, through subsequent reactions.
Protocols
Safety Precautions
This compound is a hazardous substance that requires careful handling.[13]
-
Flammable Solid: It can ignite spontaneously in air.[13] Keep away from heat, sparks, and open flames.[14][15]
-
Water Reactive: Reacts violently with water and moisture, liberating extremely flammable gases.[13][14][16]
-
Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles or face shield, and chemical-resistant gloves.[15][16]
Protocol: Solvent-Free Synthesis of Ethyl 2,4-diphenylacetoacetate
This protocol is adapted from a solvent-free procedure which offers advantages in terms of reduced waste and shorter reaction times.[10][11][17][18][19]
Materials and Reagents:
-
Ethyl phenylacetate (B1230308)
-
This compound (KOtBu)
-
Round-bottom flask
-
Magnetic stir bar or spin vane
-
Water-cooled condenser
-
Heating mantle or water bath
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Pentane (B18724) or Hexane (B92381) (for recrystallization)
-
Separatory funnel
-
Vacuum filtration apparatus (Büchner funnel)
-
Apparatus for analysis (e.g., NMR)
Experimental Workflow
Caption: General workflow for Claisen condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a dry 10 mL round-bottom flask containing a magnetic spin vane, add this compound (1.57 g). To this, add ethyl phenylacetate (3.28 g) using a pipette.[10]
-
Reaction: Attach a water-cooled condenser to the flask. Heat the mixture in a pre-heated water bath or on a heating mantle to 100°C with constant stirring for 30 minutes.[10][17][18]
-
Workup - Neutralization: After 30 minutes, remove the flask from the heat source and allow it to cool to room temperature.[10][11] Carefully and slowly neutralize the reaction mixture by adding approximately 30 mL of 0.5 M HCl in portions.[11]
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.[11]
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield an oily residue.[11]
-
Purification: Triturate the oily residue with cold pentane or hexane (~7 mL) to induce the formation of a white solid.[11] Collect the crude product via vacuum filtration using a Büchner funnel.
-
Recrystallization: Transfer the crude solid to a flask and recrystallize using a minimal amount of hot hexane to obtain the purified product.[11]
-
Analysis: After drying, weigh the final product to calculate the yield and confirm its structure using analytical methods such as ¹H-NMR spectroscopy.[11]
Data Presentation
Table 1: Representative Reaction Parameters
The following table summarizes the conditions for the solvent-free synthesis of ethyl 2,4-diphenylacetoacetate.
| Parameter | Value | Reference |
| Reactant | Ethyl phenylacetate | [17][18] |
| Base | This compound | [17][18] |
| Solvent | None (Solvent-free) | [17][18] |
| Temperature | 100 °C | [17][18] |
| Reaction Time | 30 minutes | [17][18] |
| Product | 2,4-diphenyl acetoacetate | [17][18] |
| Reported Yield | ~80% | [17][18] |
Table 2: Substrate Scope Considerations
The Claisen condensation is applicable to a variety of esters that possess at least one α-hydrogen. For "crossed" or "mixed" Claisen condensations, one ester partner should ideally lack α-hydrogens to prevent self-condensation and improve the yield of the desired cross-product.[3][7]
| Enolizable Ester (with α-H) | Non-Enolizable Partner (no α-H) | Expected Product Type |
| Ethyl acetate | Ethyl benzoate | β-keto ester |
| Propyl propanoate | Diethyl carbonate | Malonic ester derivative |
| Ethyl isobutyrate (has only one α-H) | Ethyl formate | α-formyl ester |
| Ketone (e.g., Acetone) | Ethyl acetate | β-diketone |
References
- 1. ijrpr.com [ijrpr.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. scienceinfo.com [scienceinfo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective [agris.fao.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Solved EXPERIMENT #5-CLAISEN CONDENSATION Carbonyl | Chegg.com [chegg.com]
- 11. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 19. butler.elsevierpure.com [butler.elsevierpure.com]
Application Notes and Protocol for the Wittig Reaction Utilizing Potassium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones. The choice of base for the crucial deprotonation of the phosphonium (B103445) salt to form the ylide is critical for reaction efficiency and yield. This document provides a detailed protocol for conducting the Wittig reaction using potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base particularly effective for non-stabilized ylides and in the methylenation of sterically hindered ketones.[1][2][3] This protocol offers high yields and demonstrates broad applicability in complex molecule synthesis.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, is a widely used method for carbon-carbon double bond formation.[4] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. A key step in this process is the generation of the ylide by deprotonation of a phosphonium salt. While various strong bases can be employed, this compound has proven to be highly effective, especially for generating non-stabilized ylides in situ.[4][5] Its use has been shown to result in high yields, even with challenging substrates such as sterically hindered ketones.[1][2][3][6] The potassium cation is also noted to be beneficial for the olefination step, unlike lithium salts which can sometimes hinder the formation of the oxaphosphetane intermediate.[6]
Experimental Protocols
This section details the procedures for the methylenation of both unhindered and sterically hindered ketones using methyltriphenylphosphonium (B96628) bromide and this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Anhydrous diethyl ether or benzene (B151609)
-
Aldehyde or ketone substrate
-
Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
Procedure for Unhindered or Moderately Hindered Ketones: [6]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 100 mmol of this compound in 200 mL of anhydrous diethyl ether.
-
To this stirred suspension, add 100 mmol of methyltriphenylphosphonium bromide.
-
Heat the mixture to reflux for 15 minutes to facilitate the formation of the ylide (triphenylmethylenephosphorane).
-
Reaction with Carbonyl: After cooling, add 100 mmol of the ketone or aldehyde substrate to the reaction mixture.
-
Distill off most of the diethyl ether under a nitrogen atmosphere until the temperature of the remaining slurry reaches approximately +40°C.
-
Continue stirring the reaction mixture at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Procedure for Strongly Hindered Ketones: [6]
-
Ylide Generation: In a setup similar to the one described above, suspend 130 mmol of this compound in 200 mL of anhydrous benzene.
-
Add 130 mmol of methyltriphenylphosphonium bromide to the suspension and heat the mixture to reflux for 1 hour.
-
Reaction with Carbonyl: Add 100 mmol of the sterically hindered ketone to the reaction mixture.
-
Under a nitrogen atmosphere, distill off most of the benzene until the temperature of the remaining slurry reaches between +90°C and +120°C, depending on the reactivity of the ketone.
-
Maintain this temperature and continue stirring until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: After cooling, the product can be isolated and purified by appropriate methods. For volatile products, care should be taken during solvent removal.
Data Presentation
The use of this compound in the Wittig reaction has been demonstrated to provide high yields for the methylenation of various ketones. The following table summarizes the yields obtained for a selection of substrates.
| Entry | Ketone Substrate | Procedure | Yield (%) |
| 1 | Cyclohexanone | Unhindered | 96 |
| 2 | 2-Adamantanone | Moderately Hindered | 95 |
| 3 | Fenchone | Strongly Hindered | 90 |
| 4 | Di-tert-butyl ketone | Strongly Hindered | 92 |
Table adapted from data presented in Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications, 15(10), 855-864.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the Wittig reaction using this compound.
Caption: Experimental workflow for the Wittig reaction.
Caption: Mechanism of the Wittig reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Semantic Scholar [semanticscholar.org]
- 3. The Wittig reaction using potassium-tert-butoxide high yield methylenations of sterically hindered ketones. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Potassium tert-Butoxide Mediated C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOtBu) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) bonds.[1][2][3] Its strong basicity and non-nucleophilic nature make it an effective catalyst or mediator for a variety of transformations, often providing an environmentally benign and cost-effective alternative to traditional transition-metal-catalyzed methods.[1][3] These reactions are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for several key KOtBu-mediated C-C bond forming reactions.
Key Applications of KOtBu in C-C Bond Formation
This compound facilitates a diverse range of C-C bond forming reactions, including:
-
Arylation Reactions: Direct C-H arylation of arenes and heteroarenes provides a streamlined approach to biaryl compounds, which are common motifs in pharmaceuticals and materials science.[4][5]
-
Alkylation Reactions: The deprotonation of acidic C-H bonds in active methylene (B1212753) compounds, ketones, and other substrates enables their subsequent alkylation, forming new C-C bonds.
-
Michael Additions: As a strong base, KOtBu can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction.[1][2]
-
Domino and Cascade Reactions: KOtBu can initiate domino or cascade sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single operation.[6]
Reaction Mechanisms
While the mechanisms of KOtBu-mediated reactions can be complex and substrate-dependent, they often involve the generation of highly reactive intermediates. In many C-H functionalization reactions, a single-electron transfer (SET) pathway is proposed, leading to the formation of radical species.[5] The general steps can be conceptualized as follows:
Application Note 1: Transition-Metal-Free C-H Arylation of Aromatic Compounds
This protocol describes a general procedure for the direct C-H arylation of an aromatic compound with a haloarene, mediated by this compound. This method avoids the use of expensive and potentially toxic transition metal catalysts.[4]
Experimental Protocol
A detailed experimental workflow for this process is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. KOtBu-Catalyzed Michael Addition Reactions Under Mild and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Potassium tert-Butoxide in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic base widely employed in organic synthesis. Its significant steric hindrance and strong basicity make it an invaluable reagent in the pharmaceutical industry for the synthesis of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in various critical reactions for API synthesis, including alkylations, condensations, and intramolecular cyclizations.
Key Applications of this compound in API Synthesis
This compound's primary function in API synthesis is to act as a strong base to deprotonate a wide range of carbon and heteroatom acids, facilitating numerous bond-forming reactions. Its bulky nature minimizes competing nucleophilic substitution reactions, which is crucial when working with multifunctional substrates. Key applications include:
-
Alkylation Reactions: Essential for introducing alkyl chains to a molecule, a common strategy in drug design to modulate lipophilicity and binding affinity.
-
Condensation Reactions: Facilitates the formation of carbon-carbon bonds, enabling the construction of complex carbocyclic and heterocyclic scaffolds.
-
Intramolecular Cyclizations: A key step in the synthesis of cyclic structures prevalent in many APIs, often forming the core ring system of the drug molecule.
-
Elimination Reactions: Used to introduce sites of unsaturation, which can be critical for the final structure or for further functionalization.
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data for the synthesis of several APIs and key pharmaceutical intermediates using this compound.
| API/Intermediate | Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Telmisartan Intermediate | Alkylation | 2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | tert-Butyl-4'-bromomethylbiphenyl-2-carboxylate, KOtBu (1.0 equiv) | DMSO | 25-30 | 2-3 | Not specified, but part of a high-yield process | [1] |
| Fenspiride | Intramolecular Cyclization | N-(2-hydroxy-2-phenylethyl)-N-(tert-butoxycarbonyl)piperidin-4-amine | KOtBu | Not specified | Not specified | Not specified | 88 (from 1kg scale) | [2] |
| Crizotinib Intermediate | Alkylation | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-one, KOtBu (1.05 equiv) | Dioxane | 5 | 1 | Not specified | [3] |
| 2-Aryl Indole | Condensation/ Cyclization | 2-(benzyl(methyl)amino)benzaldehyde | KOtBu (2.5 equiv) | DMSO | 60 | Not specified | up to 84 | [4] |
| Benzofuroazepine | Intramolecular Cyclization | (2-alkynylbenzyl)oxy nitrile | KOtBu (0.2 equiv) | THF | Room Temp | Short | High | [3][5][6][7] |
| Phenanthridinone | Intramolecular Cyclization | 2-Iodo-N-phenylbenzamide | KOtBu (5.0 equiv), AIBN (cat.) | Benzene | Not specified | Not specified | 81-91 | [8] |
Experimental Protocols
Protocol 1: Alkylation in the Synthesis of a Telmisartan Intermediate
This protocol describes the N-alkylation of a bis-benzimidazole intermediate, a key step in the synthesis of the antihypertensive drug Telmisartan.[1]
Materials:
-
2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
-
tert-Butyl-4'-bromomethylbiphenyl-2-carboxylate
-
This compound (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 10 g (0.0329 mol) of 2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole in 60 ml of dimethyl sulfoxide (DMSO) in a reaction flask.
-
Stir the resulting solution at room temperature (25-30 °C) until a clear solution is achieved.
-
Add 3.7 g (0.0329 mol) of this compound to the solution and stir at room temperature for 30 minutes.
-
Add 11.45 g (0.0329 mol) of tert-Butyl-4-bromomethylbiphenyl-2-carboxylate to the reaction mixture.
-
Stir the mixture at room temperature (25-30 °C) for 2-3 hours.
-
Quench the reaction by adding 400 ml of water and stir for 30 minutes.
-
Extract the aqueous layer with 200 ml of ethyl acetate, followed by another extraction with 100 ml of ethyl acetate.
-
Combine the organic layers and wash twice with 100 ml of water each time.
-
The organic layer containing the crude Telmisartan tert-butyl ester is then carried forward to the next step.
Protocol 2: Intramolecular Cyclization in the Synthesis of Fenspiride
This protocol is based on a large-scale synthesis of Fenspiride, a drug used for the treatment of respiratory diseases. The key step involves an intramolecular displacement reaction triggered by this compound.[2]
Materials:
-
Intermediate 51 (Boc-protected amino alcohol)
-
This compound (KOtBu)
-
Appropriate solvent (e.g., THF or DMSO)
Procedure:
-
Dissolve the Boc-protected amino alcohol intermediate (1 kg) in a suitable anhydrous solvent in a large reaction vessel under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the solution to deprotonate the hydroxyl group.
-
The deprotonation initiates an intramolecular displacement of the tert-butoxy (B1229062) group, leading to ring closure.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with a suitable proton source (e.g., water or a mild acid).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the crude product by crystallization or chromatography to yield Fenspiride (880 g).
Protocol 3: Condensation Cascade for the Synthesis of 2-Aryl Indoles
This protocol describes a transition-metal-free synthesis of 2-aryl indoles, which are common scaffolds in pharmaceuticals, via a this compound-mediated condensation cascade.[4][9]
Materials:
-
ortho-N-substituted aryl aldehyde (e.g., 2-(benzyl(methyl)amino)benzaldehyde) (0.2 mmol)
-
This compound (t-BuOK) (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
In a glass vial, combine the ortho-N-substituted aryl aldehyde (0.2 mmol) and this compound (0.5 mmol, 2.5 equiv).
-
Add 3 mL of DMSO to the vial.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl indole.
Visualizations of Key Processes
The following diagrams illustrate the logical flow and key transformations in API synthesis where this compound plays a pivotal role.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Collection - this compound-Catalyzed Synthesis of Benzofuroazepines via Cyclization of (2-Alkynylbenzyl)oxy Nitriles - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. This compound-Catalyzed Synthesis of Benzofuroazepines via Cyclization of (2-Alkynylbenzyl)oxy Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ch.hznu.edu.cn [ch.hznu.edu.cn]
Application Notes and Protocols: Proper Quenching Procedure for Potassium tert-Butoxide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic, sterically hindered base widely employed in organic synthesis.[1][2][3] Its high reactivity and strong basicity make it invaluable for deprotonation and elimination reactions.[2][4] However, these same properties necessitate a carefully controlled quenching procedure to neutralize its reactivity safely. KOtBu reacts violently and exothermically with protic reagents, particularly water, to produce potassium hydroxide (B78521) and tert-butanol.[2][5] An improper quenching protocol can lead to an uncontrolled exotherm, solvent boiling, pressure buildup, and potential vessel failure.
This document provides detailed protocols and safety guidelines for the proper quenching of reactions involving this compound.
Core Safety Principles & Hazard Mitigation
This compound is a flammable, corrosive, and moisture-sensitive solid that can self-heat upon exposure to air.[6][7][8] Safe handling is paramount.
-
Inert Atmosphere: Always handle solid KOtBu and conduct reactions under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[2][9][10]
-
Exothermic Reaction Control: The primary goal of quenching is to manage the heat generated. This is achieved by cooling the reaction mixture and adding the quenching agent slowly and in a controlled manner.[8]
-
Personal Protective Equipment (PPE): Due to the corrosive and flammable nature of KOtBu, comprehensive PPE is required. This includes, but is not limited to, a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[6][9][11]
-
Ventilation: All quenching procedures must be performed in a certified chemical fume hood to control exposure to any vapors or aerosols.[8][11]
-
Open System: Never perform a quench in a sealed vessel, as the heat and any gas evolution can cause a dangerous buildup of pressure.[8]
General Quenching Strategy: The Stepwise Approach
The safest and most common method for quenching KOtBu is a stepwise addition of protic reagents with increasing reactivity. This allows the highly exothermic neutralization to occur gradually. The general principle is to first use a less reactive alcohol to consume the bulk of the KOtBu, followed by a more reactive alcohol, and finally, water.[8][12]
A typical sequence involves:
-
Isopropanol (B130326): A relatively slow and controlled reaction.
-
Methanol (B129727): More reactive than isopropanol.
-
Water: Highly reactive with any remaining KOtBu.[8]
Experimental Protocols
Protocol 1: Standard Stepwise Protic Quench
This protocol is recommended for most applications and scales.
Methodology:
-
Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C using an ice-water bath. Ensure the vessel is securely clamped.[8][13]
-
Initial Quench (Isopropanol): While maintaining vigorous stirring, slowly add isopropanol dropwise via an addition funnel. Monitor the internal temperature of the reaction. The rate of addition should be controlled to ensure the internal temperature does not rise significantly. If a temperature increase is observed, pause the addition until it subsides.[8]
-
Secondary Quench (Methanol): After the initial exotherm from the isopropanol addition has ceased (i.e., no further temperature increase upon addition), begin the slow, dropwise addition of methanol. Continue to monitor the temperature closely.[8]
-
Final Quench (Water): Once the methanol addition is complete and no further exotherm is observed, cautiously add water dropwise. Even after the addition of alcohols, residual KOtBu can react violently with water.[8]
-
Neutralization & Workup: After the water quench is complete and the solution has returned to room temperature, the mixture can be neutralized with a dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) before proceeding with the standard aqueous workup.
Protocol 2: Direct Aqueous Acid Quench (For Experienced Users & Specific Cases)
This method is much more exothermic and should only be considered for small-scale reactions where the substrate and product are stable to the conditions and when a stepwise quench is not feasible. Extreme caution is mandatory.
Methodology:
-
Cooling: Cool the reaction vessel to 0 °C, or even -10 °C to -20 °C if possible (using an ice/salt or dry ice/acetone (B3395972) bath), ensuring efficient stirring.
-
Quenching: Very slowly, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise. This weak acid will neutralize both the KOtBu and the resulting potassium hydroxide.
-
Temperature Monitoring: The internal temperature must be carefully monitored. The rate of addition must be slow enough to prevent a rapid temperature spike. Be prepared for a vigorous initial reaction.
-
Workup: Once the quench is complete and the mixture is homogenous, allow it to warm to room temperature before proceeding with the extraction and workup.
Data Presentation: Quenching Parameters
Proper documentation is crucial for safety and reproducibility. The following table provides a template for recording key quantitative data during the quenching process.
| Parameter | Quenching Agent | Starting Value | Observed Max Value | Duration of Addition (min) | Notes |
| Reaction Scale (mmol) | N/A | 100 | N/A | N/A | Example Scale |
| Internal Temperature (°C) | Isopropanol | 0.1 °C | 5.5 °C | 15 | Slow, controlled exotherm. |
| Internal Temperature (°C) | Methanol | 1.5 °C | 3.0 °C | 10 | Minor exotherm observed. |
| Internal Temperature (°C) | Water | 2.0 °C | 2.5 °C | 10 | No significant exotherm. |
| pH of Aqueous Layer | Post-Workup | ~14 (est.) | 7.0 | N/A | Neutralized with 1 M HCl. |
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for quenching and the chemical transformation involved.
Caption: Logical workflow for the stepwise quenching of KOtBu.
Caption: Exothermic hydrolysis of this compound.
Troubleshooting and Special Considerations
-
Uncontrolled Exotherm: If the temperature begins to rise uncontrollably, immediately stop the addition of the quenching agent. If necessary, add more cooling capacity to the external bath (e.g., add dry ice to an acetone bath).
-
Large-Scale Reactions: For reactions at a larger scale, the heat transfer is less efficient. The rate of addition of the quenching agent must be significantly slower. Consider using a jacketed reactor with active cooling for precise temperature control.
-
Solidification: In some solvent systems, the addition of a quenching agent may cause salts to precipitate, which can hinder stirring. Ensure the stirring is powerful enough to maintain a mobile slurry.
-
Waste Disposal: The final quenched and neutralized aqueous mixture should be disposed of as hazardous waste in accordance with institutional and local regulations.[2] Do not mix incompatible waste streams.[8]
References
- 1. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. research.uga.edu [research.uga.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
Potassium tert-butoxide: A Comparative Guide to Solid vs. THF Solution in Organic Synthesis
For Internal Use Only
Abstract
Potassium tert-butoxide (KOtBu) is a non-nucleophilic strong base indispensable in organic synthesis for promoting a wide range of reactions, including eliminations, condensations, alkylations, and Wittig reactions. It is commercially available as a solid and as a solution in tetrahydrofuran (B95107) (THF). The choice between these two forms is often dictated by the specific requirements of the reaction, scale, and laboratory workflow. This document provides detailed application notes, comparative data, and experimental protocols to guide researchers, scientists, and drug development professionals in the effective selection and use of solid KOtBu versus its THF solution.
Introduction
This compound's efficacy as a base is attributed to the sterically hindered tert-butoxide anion, which minimizes its nucleophilicity.[1][2] This characteristic is crucial for reactions where the desired outcome is deprotonation rather than nucleophilic attack. While both the solid and solution forms of KOtBu are widely used, they present distinct advantages and disadvantages in terms of handling, dosage, and reaction setup.[3][4] This guide aims to provide a comprehensive comparison to facilitate informed decision-making in a research and development setting.
Application Notes
Solid this compound
Solid KOtBu is a white, hygroscopic powder that is highly reactive.[5] Its use is often favored in large-scale reactions where the cost of solvent is a consideration and for specific applications where the absence of a coordinating solvent like THF is desirable.
Advantages:
-
High concentration: The solid form is 100% reagent, which is advantageous for reactions requiring a high concentration of base.
-
Solvent flexibility: Researchers have the freedom to choose the most appropriate solvent for their specific reaction, or even run the reaction under solvent-free conditions.[6]
-
Potentially higher reactivity in some cases: The absence of a coordinating solvent can, in some instances, lead to higher reactivity.
Disadvantages:
-
Hygroscopic and air-sensitive: Solid KOtBu readily absorbs moisture and carbon dioxide from the atmosphere, which can neutralize its activity.[5] Handling requires an inert atmosphere (e.g., a glovebox or Schlenk line).
-
Difficult to dispense accurately in small quantities: Weighing out small amounts of the fine powder can be challenging and may lead to inaccuracies.
-
Exothermic dissolution: The dissolution of solid KOtBu in aprotic polar solvents can be highly exothermic, requiring careful control of the addition rate and temperature.
This compound Solution in THF
Commercially available solutions of KOtBu in THF, typically 1.0 M or 2.0 M, offer convenience and ease of handling.[3] The THF solvent not only dissolves the base but can also play a role in the reaction by solvating the potassium cation, which can influence reactivity and selectivity.
Advantages:
-
Ease of handling and dispensing: The solution can be easily and accurately measured and transferred using a syringe, making it ideal for small-scale reactions and high-throughput screening.[3]
-
Reduced exposure to air and moisture: The solution is less susceptible to decomposition from brief exposure to the atmosphere compared to the solid.
-
Controlled addition: The solution allows for slow, controlled addition to the reaction mixture, which is beneficial for managing exothermic reactions.
Disadvantages:
-
Presence of a fixed solvent: The presence of THF may not be suitable for all reaction systems.
-
Lower concentration: The concentration is limited by the solubility of KOtBu in THF.[7]
-
Potential for side reactions with THF: In some cases, THF can be deprotonated by strong bases, leading to side reactions, although this is less common with KOtBu compared to organolithium reagents.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of solid KOtBu versus its THF solution for the same reaction under identical conditions are scarce in the literature. However, by compiling data from various sources, a general comparison of performance in key reaction classes can be made. The following tables summarize typical yields and reaction times for representative transformations.
Table 1: Comparison in Wittig Reactions
| Form of KOtBu | Substrate (Ketone) | Product (Alkene) | Yield (%) | Reaction Time (h) | Reference |
| Solid | Cyclohexanone | Methylenecyclohexane | >97 (virtually quantitative) | Not specified | [8] |
| THF Solution (in situ generated) | Camphor | Methylene camphor | Good yield | Not specified | [9] |
Note: The data suggests that both forms are highly effective in Wittig reactions, providing excellent yields.
Table 2: Comparison in Elimination Reactions (Dehydrohalogenation)
| Form of KOtBu | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| Solid (in tert-butanol) | 2-Bromopentane | Pent-1-ene (Hofmann product) | Major Product | Not specified | [10] |
| THF Solution | 2-Bromopropane (B125204) | Propene | Not specified | Not specified | [11][12] |
Note: Both forms are effective in promoting elimination reactions. The bulky nature of the tert-butoxide base favors the formation of the less substituted (Hofmann) alkene.[13]
Table 3: Comparison in Condensation Reactions
| Form of KOtBu | Reaction Type | Substrates | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Solid | Aldol Condensation Cascade | N-benzyl benzaldehyde (B42025) and DMSO | 2-aryl-3-methylindole | up to 84% |[14] | | THF Solution | Aldol Condensation | Aldehydes/Ketones | β-hydroxy ketones/aldehydes | Not specified |[1] |
Note: Solid KOtBu has been shown to be highly effective in mediating condensation cascades with excellent yields.
Experimental Protocols
Protocol 1: Wittig Reaction using Solid this compound
This protocol describes the methylenation of a sterically hindered ketone.[8]
Materials:
-
This compound (solid)
-
Sterically hindered ketone (e.g., di-tert-butyl ketone)
-
Dry ether or benzene (B151609)
-
Nitrogen gas supply
Procedure:
-
To a stirred suspension of this compound (1.1 to 1.3 equivalents) in dry ether or benzene under a nitrogen atmosphere, add an equimolar amount of methyltriphenylphosphonium bromide.
-
Heat the mixture to reflux.
-
After 15 minutes (for ether) or 1 hour (for benzene), distill off most of the solvent under nitrogen until the temperature of the remaining slurry reaches the desired reaction temperature (e.g., +40°C to +120°C, depending on the ketone's reactivity).
-
Cool the resulting ylide suspension to room temperature.
-
Add the sterically hindered ketone (1 equivalent) to the ylide suspension.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or GC).
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Purify the product by distillation or chromatography.
Protocol 2: Alkylation of a Ketone using this compound in THF
This protocol describes the alkylation of a ketone at the α-position.
Materials:
-
Ketone (e.g., dibenzyl ketone)
-
This compound (1.0 M solution in THF)
-
Alkylating agent (e.g., benzyl (B1604629) chloride)
-
Anhydrous THF
-
Nitrogen gas supply
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the ketone (1 equivalent) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the this compound solution in THF (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0°C.
-
Stir the resulting enolate solution at 0°C for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Logical Relationship Diagram: Choosing Between Solid and Solution KOtBu
The following diagram illustrates the decision-making process for selecting the appropriate form of this compound for a given organic reaction.
Caption: Decision flowchart for selecting KOtBu formulation.
Conclusion
The choice between solid this compound and its THF solution is a critical parameter in experimental design. The solid form offers high concentration and solvent flexibility, making it suitable for large-scale applications and reactions where THF is undesirable. However, its hygroscopic nature demands careful handling under inert conditions. The THF solution provides convenience, accurate dosing, and ease of handling, making it the preferred choice for small-scale reactions, high-throughput screening, and when precise control over addition is necessary. By understanding the distinct properties and handling requirements of each form, researchers can optimize their reaction conditions to achieve desired outcomes efficiently and safely.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 11. ( (v) Assertion : When 2-bromopropane is treated with potassium tert-buto.. [askfilo.com]
- 12. Solved 1. The compound below can undergo elimination when | Chegg.com [chegg.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans [organic-chemistry.org]
Application Notes and Protocols: Catalytic Applications of Potassium tert-Butoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOtBu) is a readily available, inexpensive, and versatile strong base that has found widespread use in organic synthesis.[1][2] While traditionally employed as a stoichiometric reagent, its role as a powerful catalyst in a variety of organic transformations has garnered significant attention.[3][4][5] This is particularly relevant in the context of green chemistry, where KOtBu provides a transition-metal-free alternative for many reactions, thereby reducing costs and environmental impact.[4][5][6] These application notes provide an overview of the catalytic applications of KOtBu in key organic reactions, complete with detailed protocols and mechanistic insights.
The catalytic activity of KOtBu is often attributed to its ability to act as a strong base, facilitating deprotonation and initiating catalytic cycles.[7][8] Furthermore, in some instances, it is proposed to initiate single electron transfer (SET) processes, leading to radical-mediated pathways.[9][10][11] Its bulky nature also plays a crucial role in influencing selectivity, particularly in elimination reactions where it favors the formation of the less substituted (Hofmann) product.[12][13]
1. Dehydrogenative Cross-Coupling: C-H Silylation of Heteroarenes
One of the prominent catalytic applications of KOtBu is in the direct C-H silylation of heteroaromatics.[9][10][14][15] This method provides an atom-economical route to valuable heteroarylsilanes, which are important intermediates in medicinal chemistry and materials science.[14] The reaction proceeds under mild conditions and is scalable, making it a practical alternative to traditional methods that often require pyrophoric organometallic reagents or precious metal catalysts.[14][15]
Experimental Protocol: Catalytic Dehydrogenative Silylation of N-Methylindole [15]
This protocol describes the direct silylation of N-methylindole with triethylsilane using catalytic KOtBu.
Materials:
-
This compound (KOtBu)
-
N-Methylindole
-
Triethylsilane
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
An oven-dried 100-mL round-bottom Schlenk flask equipped with a Teflon-coated magnetic stir bar is cooled to room temperature under vacuum and back-filled with nitrogen.
-
This compound (1.34 g, 12.0 mmol, 0.2 equiv) is added to the flask under a positive flow of nitrogen. The flask is then evacuated and back-filled with nitrogen three times.
-
N-Methylindole (7.48 mL, 60.0 mmol, 1.0 equiv) and triethylsilane (28.6 mL, 179.5 mmol, 3.0 equiv) are added sequentially via syringe.
-
The reaction mixture is degassed and then stirred at 45 °C for 76 hours.
-
After cooling to room temperature, anhydrous diethyl ether (30 mL) is added.
-
The mixture is filtered through a silica pad, and the flask and silica pad are rinsed with additional diethyl ether.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 1-methyl-2-(triethylsilyl)-1H-indole.
Quantitative Data for Dehydrogenative Silylation
| Heteroarene | Silane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylindole | Triethylsilane | 20 | 45 | 76 | 70-72 | [15] |
| Benzofuran | Triethylsilane | 20 | 45 | 24 | 85 | [14] |
| Thiophene | Triethylsilane | 20 | 45 | 48 | 78 | [14] |
| Furan | Triethylsilane | 20 | 45 | 24 | 65 | [14] |
Proposed Mechanistic Pathway
The mechanism of the KOtBu-catalyzed C-H silylation of heteroaromatics is believed to proceed via a radical chain mechanism.[9][10][16] A trialkylsilyl radical is generated, which then adds to the heterocycle. Subsequent β-hydrogen scission leads to the formation of the C-Si bond and the release of H2 gas.[9][10]
References
- 1. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. [PDF] this compound-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Regioselectivity in Reactions with Potassium Tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOt-Bu) is a sterically hindered, strong, non-nucleophilic base that is pivotal in directing the regioselectivity of various organic reactions. Its bulky tert-butyl group plays a crucial role in determining the reaction outcome, particularly in elimination and enolization reactions. Understanding and controlling the regioselectivity of KOt-Bu is paramount in the synthesis of complex molecules, making it an indispensable tool in drug development and medicinal chemistry. These application notes provide detailed protocols and quantitative data for key reactions where the regioselectivity is governed by this compound.
Regioselectivity in E2 Elimination Reactions: Hofmann vs. Zaitsev Products
In the dehydrohalogenation of alkyl halides, the choice of base is a critical factor that dictates the regiochemical outcome of the resulting alkene. While smaller, unhindered bases typically favor the formation of the more substituted, thermodynamically more stable Zaitsev product, the steric bulk of this compound directs the reaction towards the formation of the less substituted, kinetic Hofmann product.[1][2] This is because the large tert-butoxide anion preferentially abstracts a proton from the less sterically hindered β-carbon.[3]
Data Presentation: Regioselectivity in the Dehydrohalogenation of 2-Bromo-2-methylbutane (B1582447)
The reaction of 2-bromo-2-methylbutane with a base can yield two constitutional isomers: the Zaitsev product (2-methyl-2-butene) and the Hofmann product (2-methyl-1-butene). The choice of base significantly influences the product distribution.
| Base | Substrate | Zaitsev Product (2-methyl-2-butene) | Hofmann Product (2-methyl-1-butene) | Reference |
| Potassium Hydroxide (KOH) | 2-bromo-2-methylbutane | 55% | 45% | [4] |
| This compound (KOt-Bu) | 2-bromo-2-methylbutane | 30% | 70% | [4][5] |
Experimental Protocol: Regioselective Dehydrohalogenation of 2-Bromo-2-methylbutane with this compound
This protocol is adapted from standard laboratory procedures for E2 elimination reactions.
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Apparatus for simple distillation
-
Gas chromatograph (for product analysis)
Procedure:
-
Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) to the flask.
-
Add 30 mL of anhydrous tert-butanol to the flask and stir the mixture until the this compound is fully dissolved.
-
Slowly add 2-bromo-2-methylbutane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by simple distillation.
-
Analyze the product mixture by gas chromatography to determine the ratio of 2-methyl-2-butene (B146552) to 2-methyl-1-butene.
Caption: Factors influencing the regioselectivity of E2 elimination reactions.
Regioselectivity in Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from unsymmetrical ketones can also be controlled to favor either the kinetic or the thermodynamic product. This compound, being a strong base, can be used to generate either enolate depending on the reaction conditions.
-
Kinetic Enolate: Formed by the rapid deprotonation of the less sterically hindered α-proton. This is typically achieved at low temperatures with a strong, bulky base.[6][7] The resulting enolate has the less substituted double bond.
-
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Its formation is favored under equilibrium conditions, typically at higher temperatures with a strong base in a protic solvent or a substoichiometric amount of base.[8][9]
Data Presentation: Regioselective Enolate Formation of 2-Methylcyclohexanone (B44802)
The deprotonation of 2-methylcyclohexanone can yield two different enolates. The ratio of these enolates is highly dependent on the reaction conditions.
| Conditions | Base | Product Ratio (Kinetic : Thermodynamic) | Reference |
| Kinetic Control (-78 °C, THF) | LDA | >99 : 1 | [10] |
| Thermodynamic Control (25 °C, t-BuOH) | KOt-Bu | 30 : 70 | [11] |
Experimental Protocol: Selective Formation of Kinetic and Thermodynamic Enolates of 2-Methylcyclohexanone
This protocol outlines the procedures for the selective generation of either the kinetic or thermodynamic enolate of 2-methylcyclohexanone, followed by trapping with an electrophile (e.g., methyl iodide).
Protocol 2A: Formation of the Kinetic Enolate
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Dry, three-necked round-bottom flask
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the cold THF.
-
Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture to determine the ratio of 2,6-dimethylcyclohexanone (B152311) (from the kinetic enolate) to 2,2-dimethylcyclohexanone (B156460) (from the thermodynamic enolate).
Protocol 2B: Formation of the Thermodynamic Enolate
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Anhydrous tert-butanol (t-BuOH)
-
Methyl iodide (CH₃I)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous tert-butanol at room temperature.
-
Add 2-methylcyclohexanone (1.0 equivalent) to the solution.
-
Heat the mixture to reflux for 4 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture to room temperature and add methyl iodide (1.2 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
Work up the reaction as described in Protocol 2A (steps 8-10).
-
Analyze the product mixture to determine the ratio of the dialkylated products.
Caption: Conditions for kinetic versus thermodynamic enolate formation.
Conclusion
This compound is a versatile and powerful reagent for controlling regioselectivity in organic synthesis. Its steric bulk is the primary determinant of its reactivity, favoring the formation of less sterically encumbered products. By carefully selecting the reaction conditions, such as temperature and solvent, researchers can effectively direct the outcome of elimination and enolization reactions to yield the desired regioisomer. The protocols and data presented herein provide a practical guide for the application of this compound in achieving high regioselectivity in key organic transformations, which is of significant importance in the efficient synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
References
- 1. Resumen de Thermodynamic and Kinetic Controlled Enolates:: A Project for a Problem-Oriented Laboratory Course - Dialnet [dialnet.unirioja.es]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. web.mit.edu [web.mit.edu]
- 5. Solved When 2-bromo-2-methylbutane is treated with potassium | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Khan Academy [khanacademy.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scholarli.org [scholarli.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of Potassium tert-Butoxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic strong base that has found extensive application in organic synthesis. Its sterically hindered nature makes it an ideal reagent for promoting a variety of reactions, including deprotonation, elimination, condensation, and cyclization, while minimizing competing nucleophilic side reactions.[1][2] In the agrochemical industry, these characteristics are leveraged for the efficient synthesis of complex molecules with desired biological activities, including herbicides, fungicides, and insecticides.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to the production of modern agrochemicals.
Core Applications in Agrochemical Synthesis
This compound is a versatile reagent employed in the synthesis of several classes of agrochemicals. Its primary functions include:
-
Condensation Reactions: Facilitating aldol (B89426) and Claisen-type condensations to build carbon-carbon bonds, which are fundamental steps in the assembly of complex molecular scaffolds.[4]
-
Intramolecular Cyclization: Promoting the formation of cyclic structures, a common feature in many active agrochemical ingredients, through intramolecular condensation or arylation reactions.[5][6]
-
Elimination Reactions: Effecting dehydrohalogenation to introduce sites of unsaturation.[7]
-
Deprotonation: Acting as a strong base to deprotonate weakly acidic protons, enabling subsequent alkylation or other functionalization reactions.[7]
This document will focus on its application in condensation and cyclization reactions, providing specific examples relevant to the synthesis of pyrethroid insecticides and heterocyclic structures found in various fungicides and herbicides.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key reactions utilizing this compound.
Table 1: Intramolecular Cyclization for Pyrethroid Precursor Synthesis
| Reactant | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one | KOtBu (not specified) | Not specified | Not specified | Not specified | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | 40 | [8] |
Table 2: Condensation Cascade Reaction for Heterocycle Synthesis
| Aldehyde Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-(Benzyl(methyl)amino)benzaldehyde (B3033426) | KOtBu (2.5) | DMSO | 60 | 0.5 | 2-Phenyl-1,3-dimethyl-1H-indole | 84 | [8] |
| 2-(Ethyl(benzyl)amino)benzaldehyde | KOtBu (2.5) | DMSO | 60 | 0.5 | 1-Ethyl-2-phenyl-3-methyl-1H-indole | 81 | [8] |
| 2-(Benzyloxy)benzaldehyde | KOtBu (2.5) | DMSO | 80 | 1 | 2-Phenyl-3-methylbenzofuran | 75 | [8] |
Experimental Protocols
Protocol 1: Intramolecular Cyclization for the Synthesis of a Pyrethroid Precursor
This protocol is based on the reported synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key structural motif found in some synthetic pyrethroids.[8]
Materials:
-
4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one
-
This compound (KOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous solvent.
-
Under a positive flow of nitrogen, add this compound (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one.
Expected Yield: Approximately 40%.[8]
Protocol 2: this compound-Mediated Condensation Cascade for Heterocycle Synthesis
This protocol describes the synthesis of 2-phenyl-1,3-dimethyl-1H-indole, a representative of heterocyclic structures that can be found in various agrochemicals, via a condensation cascade reaction.[8]
Materials:
-
2-(Benzyl(methyl)amino)benzaldehyde
-
This compound (KOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(benzyl(methyl)amino)benzaldehyde (1.0 equivalent, 0.2 mmol).
-
Add anhydrous DMSO (3 mL).
-
Place the vial under an inert atmosphere of nitrogen.
-
Add this compound (2.5 equivalents, 0.5 mmol) to the solution.
-
Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 2-phenyl-1,3-dimethyl-1H-indole.
Expected Yield: Approximately 84%.[8]
Visualizations
Reaction Workflow: Intramolecular Cyclization for Pyrethroid Precursor Synthesis
Caption: Workflow for the synthesis of a pyrethroid precursor.
Logical Relationship: Condensation Cascade Reaction
Caption: Key steps in the condensation cascade reaction.
Conclusion
This compound is a powerful and selective base that plays a crucial role in the synthesis of a wide range of agrochemicals. Its ability to mediate key bond-forming reactions such as condensations and cyclizations makes it an indispensable tool for accessing complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers and professionals in the field of agrochemical development, highlighting the utility of this compound in constructing valuable molecular scaffolds. The provided experimental workflows and logical diagrams offer a clear visualization of the synthetic processes, aiding in the design and execution of efficient and high-yielding synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound promoted intramolecular arylation via a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. ch.hznu.edu.cn [ch.hznu.edu.cn]
Troubleshooting & Optimization
dealing with the hygroscopic nature of Potassium tert-butoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of potassium tert-butoxide (KOtBu).
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: Reaction failures or low yields with this compound are frequently due to its degradation by moisture. As a highly hygroscopic and air-sensitive reagent, it readily reacts with water from the atmosphere or solvents to form potassium hydroxide (B78521) (KOH) and tert-butanol.[1][2] This degradation reduces the amount of active base available for your reaction and introduces KOH, which is a stronger nucleophile and a weaker base than KOtBu, potentially leading to unwanted side reactions or failing to promote the desired transformation.[2][3]
Q2: How can I tell if my this compound has gone bad?
A2: Visually, fresh, high-purity this compound should be a white to off-white, free-flowing powder.[3] Clumping, discoloration (e.g., yellowing), or a pasty consistency are indicators of decomposition due to moisture absorption. For a more definitive assessment, the purity can be determined through analytical methods such as titration to quantify the amount of potassium hydroxide present.
Q3: What is the proper way to store this compound?
A3: To prevent degradation, this compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] It should be kept in a tightly sealed container, preferably in a desiccator or a glovebox, away from heat and sources of ignition.[1]
Q4: Can I handle this compound on the open bench?
A4: It is strongly recommended to handle this compound under an inert atmosphere to minimize exposure to air and moisture.[1] For weighing and transferring the solid, using a glovebox is the ideal method. If a glovebox is not available, Schlenk line techniques should be employed to maintain an inert atmosphere during manipulation.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial that these solvents are anhydrous, as any residual water will react with the base.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction does not proceed to completion. | Insufficient active base due to degradation of KOtBu. | Use a fresh bottle of high-purity KOtBu. Ensure all handling is performed under a strict inert atmosphere (glovebox or Schlenk line). Use anhydrous solvents. |
| Formation of unexpected byproducts. | Presence of potassium hydroxide (KOH) from hydrolysis of KOtBu. KOH is a stronger nucleophile and may lead to different reaction pathways. | Test the purity of your KOtBu to check for KOH contamination. If significant, use a fresh batch. Consider subliming the KOtBu to purify it. |
| Inconsistent reaction results. | Variable moisture content in the KOtBu or reaction setup. | Standardize your handling procedure. Always use oven-dried glassware and anhydrous solvents. Store KOtBu properly between uses. |
| Solid KOtBu is clumped or discolored. | Significant exposure to air and moisture. | The reagent is likely degraded. It is best to discard it and use a fresh supply. For less sensitive reactions, you may try to dry it in a vacuum oven, but this may not remove all impurities. |
Data Presentation
Purity Specifications of Commercial this compound
| Parameter | Typical Specification | Significance |
| Assay (as KOtBu) | ≥ 98% | Indicates the amount of active base available for the reaction. |
| Free KOH | ≤ 1.5% | High levels of KOH can alter the reaction pathway and lead to byproducts. |
| Moisture (Water) | ≤ 0.5% | Water rapidly degrades KOtBu, reducing its efficacy. |
Impact of Impurities on Reaction Performance
| Impurity | Potential Impact | Notes |
| Water (Moisture) | Decreased reaction yield and rate due to consumption of KOtBu. Formation of KOH. | The quantitative impact is highly dependent on the specific reaction's sensitivity to the base strength and stoichiometry. |
| Potassium Hydroxide (KOH) | Altered reaction selectivity (e.g., in elimination reactions, the ratio of Zaitsev to Hofmann products may change). Increased likelihood of side reactions due to the nucleophilicity of the hydroxide ion. | In reactions where KOtBu's steric bulk is crucial for selectivity, the presence of the smaller hydroxide ion can be particularly detrimental. |
| tert-Butanol | Can act as a proton source, quenching the base and potentially participating in side reactions. | This is a direct product of KOtBu hydrolysis. |
Experimental Protocols
Protocol 1: Purity Determination of this compound via Titration
Objective: To quantify the amount of active this compound and the potassium hydroxide impurity.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Anhydrous toluene
-
Phenolphthalein (B1677637) indicator
-
Bromophenol blue indicator
-
Burette, flasks, and other standard laboratory glassware
Methodology:
-
Blank Titration:
-
To a flask containing 50 mL of anhydrous toluene, add a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. This volume is your blank correction.
-
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox), accurately weigh approximately 1 g of the this compound sample into a dry flask.
-
Dissolve the sample in 50 mL of anhydrous toluene.
-
-
Titration for Total Alkalinity:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used. This volume corresponds to the total amount of base (KOtBu + KOH).
-
-
Titration for KOH Content:
-
To a separate, accurately weighed sample of KOtBu dissolved in anhydrous toluene, add a few drops of bromophenol blue indicator.
-
Titrate with the standardized HCl solution until the color changes from blue to yellow. This volume corresponds to the amount of KOH.
-
-
Calculations:
-
Calculate the percentage of total alkalinity and the percentage of KOH in the sample.
-
The percentage of active KOtBu can be determined by subtracting the KOH content from the total alkalinity.
-
Protocol 2: Wittig Reaction using this compound
Objective: To synthesize an alkene from an aldehyde/ketone and a phosphonium (B103445) salt using this compound as the base.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Standard workup and purification reagents
Methodology:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., using a Schlenk line), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous THF via syringe.
-
-
Ylide Formation:
-
Slowly add this compound (1.2 equivalents) to the stirred suspension at room temperature. The mixture will turn a characteristic yellow/orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of cyclohexanone (1 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
preventing side reactions with Potassium tert-butoxide
Welcome to the technical support center for potassium tert-butoxide (KOtBu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this strong, non-nucleophilic base in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction is showing low conversion to the desired product, or it appears to be stalled. What are the possible causes and how can I improve the yield?
Answer:
Low yields or incomplete reactions with this compound can stem from several factors, primarily related to the quality of the reagent and the reaction conditions.
Possible Causes & Solutions:
-
Reagent Quality: this compound is highly sensitive to moisture and air.[1][2][3][4][5][6] Exposure to atmospheric moisture can lead to its decomposition, reducing its basicity and overall effectiveness.
-
Insufficient Base: The stoichiometry of the base to the substrate is critical. An insufficient amount of this compound will result in an incomplete reaction.
-
Solution: Ensure you are using the correct molar equivalent of the base. It may be necessary to perform a titration on your batch of this compound to determine its exact activity, especially if it is an older reagent.
-
-
Reaction Temperature: While many reactions with this compound proceed at room temperature, some may require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by techniques like TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions.
-
-
Poor Solubility: The solubility of this compound and your substrate in the chosen solvent is crucial for an efficient reaction.
-
Solution: Select a solvent in which both the base and the substrate are reasonably soluble. Common solvents include THF, DMSO, and tert-butanol (B103910).[7][8] For substrates with low solubility, consider using a co-solvent or a different solvent system.
-
Issue 2: Formation of Unexpected Byproducts (e.g., Substitution vs. Elimination)
Question: I am observing the formation of unexpected products, particularly substitution products instead of the desired elimination product. How can I favor elimination over substitution?
Answer:
The competition between elimination (E2) and substitution (SN2) pathways is a common challenge when using alkoxide bases.[9][10][11] The sterically hindered nature of this compound generally favors elimination, but several factors can influence the reaction outcome.[2][7][9][10][12]
Factors Influencing Elimination vs. Substitution:
-
Steric Hindrance of the Base: The bulky tert-butyl group of this compound is key to its selectivity for elimination.[7][9][10][12] It abstracts a proton (elimination) more readily than it attacks a sterically hindered carbon atom (substitution).[9][10]
-
Substrate Structure: The structure of your substrate plays a significant role.
-
Primary Alkyl Halides: These are more susceptible to SN2 reactions. To favor elimination, use a more sterically hindered substrate if possible, or carefully optimize the reaction conditions (see below).
-
Secondary and Tertiary Alkyl Halides: These substrates are more prone to elimination reactions with this compound.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Recommendation: If substitution is a significant side reaction, consider increasing the reaction temperature.
-
Data Presentation: Regioselectivity in Elimination Reactions (Hofmann vs. Zaitsev)
This compound, being a bulky base, typically favors the formation of the less substituted alkene (Hofmann product) over the more substituted and thermodynamically more stable alkene (Zaitsev product).[8][9][12]
| Base | Steric Hindrance | Major Product | Minor Product |
| This compound (KOtBu) | High | Hofmann (less substituted) | Zaitsev (more substituted) |
| Sodium Ethoxide (NaOEt) | Low | Zaitsev (more substituted) | Hofmann (less substituted) |
FAQs (Frequently Asked Questions)
Q1: How should I properly handle and store this compound?
A1: this compound is a corrosive and flammable solid that reacts violently with water.[3][4][7][16] It is also air and moisture sensitive.[1][3][6]
-
Handling: Always handle this compound in a well-ventilated fume hood.[7][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
-
Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][16] Never allow the product to come into contact with water during storage.[3]
Q2: What is the best solvent to use for reactions with this compound?
A2: The choice of solvent depends on the specific reaction. However, some general guidelines apply:
-
Commonly Used Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (B87167) (DMSO), and tert-butanol are frequently used.[7][8]
-
Aprotic Solvents are Preferred: Aprotic solvents are generally preferred to avoid reaction with the base.
-
Solvent Polarity: The basicity of this compound can be influenced by the solvent. In polar aprotic solvents like DMSO, its basicity is enhanced.[14][17]
Q3: Can this compound be used in protic solvents?
A3: It is generally not recommended to use this compound in protic solvents like water or alcohols (other than its conjugate acid, tert-butanol).[2][15] this compound is a strong base and will readily deprotonate these solvents, consuming the reagent and generating a different alkoxide base, which may alter the desired reactivity.
Q4: My reaction is giving a mixture of Hofmann and Zaitsev products. How can I improve the selectivity for the Hofmann product?
A4: To favor the formation of the less substituted (Hofmann) alkene:
-
Ensure a Bulky Base: Confirm you are using a sterically hindered base like this compound.
-
Lower the Reaction Temperature: While higher temperatures favor elimination in general, lower temperatures can sometimes increase the selectivity for the kinetically favored Hofmann product.
-
Use a Bulky Leaving Group: If possible, modifying the substrate to have a bulkier leaving group can further enhance the formation of the Hofmann product.
Experimental Protocols
Protocol 1: Dehydrohalogenation of an Alkyl Halide
This protocol describes a general procedure for an E2 elimination reaction using this compound to synthesize an alkene from an alkyl halide.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the alkyl halide and anhydrous THF.
-
Stir the solution at room temperature.
-
Slowly add this compound to the reaction mixture in portions. Caution: The reaction may be exothermic.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
Mandatory Visualizations
Caption: Competing E2 and SN2 pathways with this compound.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. Potassium t-Butoxide [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. grokipedia.com [grokipedia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reagent Friday: this compound [KOC(CH3)3] [bzchemicals.com]
- 11. Khan Academy [khanacademy.org]
- 12. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 13. This compound | 865-47-4 | Benchchem [benchchem.com]
- 14. organic chemistry - Why is tert-butoxide often used in elimination reactions when it is not necessary? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. fiveable.me [fiveable.me]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Yield in Potassium tert-Butoxide Mediated Reactions
Welcome to the Technical Support Center for potassium tert-butoxide (KOtBu) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a strong, non-nucleophilic base with the chemical formula KOC(CH₃)₃. Its key properties include:
-
Strong Basicity: With a pKa of its conjugate acid (tert-butanol) around 17-19, it is capable of deprotonating a wide range of weakly acidic protons.
-
Steric Hindrance: The bulky tert-butyl group surrounding the oxygen atom provides significant steric hindrance. This bulkiness makes it a poor nucleophile, which is advantageous in reactions where nucleophilic substitution is an undesired side reaction.
-
Moisture Sensitivity: this compound reacts readily with water and protic solvents in an exothermic reaction to form potassium hydroxide (B78521) and tert-butanol. This can neutralize the base and reduce its effectiveness.
Q2: Why is my reaction yield low when using this compound?
Low yields in reactions mediated by this compound can stem from several factors:
-
Presence of Moisture: As a highly hygroscopic reagent, any moisture in the reaction will consume the base, leading to incomplete reactions.
-
Improper Solvent Choice: The choice of solvent significantly impacts the reactivity of this compound. Polar aprotic solvents like DMSO and THF are generally preferred as they can enhance the basicity of the alkoxide.
-
Side Reactions: Competing reaction pathways, such as substitution versus elimination, can lower the yield of the desired product. The sterically hindered nature of KOtBu generally favors elimination over substitution.
-
Substrate Steric Hindrance: While KOtBu is itself bulky, significant steric hindrance on the substrate can also impede the reaction.
-
Incorrect Stoichiometry: Using an insufficient amount of base will result in an incomplete reaction.
Q3: How should I properly handle and store this compound?
Due to its reactivity, proper handling and storage are crucial for maintaining the efficacy of this compound:
-
Inert Atmosphere: Always handle solid this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.
-
Dry Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.
-
Airtight Containers: Store the reagent in a tightly sealed container in a cool, dry place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound is corrosive and can cause burns.
Troubleshooting Guides
Issue 1: Low Yield in Dehydrohalogenation Reactions
Q: I am performing a dehydrohalogenation reaction to synthesize an alkene, but my yield is low and I am observing a mixture of products. What could be the problem?
A: Low yield and product mixtures in dehydrohalogenation reactions are common issues. Here’s a step-by-step guide to troubleshoot this problem:
-
Assess the Regioselectivity (Zaitsev vs. Hofmann):
-
This compound is a bulky base and typically favors the formation of the less substituted (Hofmann) alkene product. If you are expecting the more substituted (Zaitsev) product, KOtBu may not be the appropriate base. For the Zaitsev product, consider a smaller, less hindered base like sodium ethoxide or potassium hydroxide.
-
-
Verify Anhydrous Conditions:
-
Any moisture will neutralize the this compound, reducing its effective concentration. Ensure your solvent is anhydrous and that the reaction is performed under an inert atmosphere.
-
-
Optimize the Solvent:
-
The solvent can influence the selectivity of the elimination. Polar aprotic solvents like DMSO or THF are generally effective. In some cases, using the conjugate acid of the base (tert-butanol) as the solvent can be beneficial.
-
-
Consider the Substrate:
-
For an E2 elimination to occur, there must be a proton on the carbon adjacent (beta) to the leaving group that is in an anti-periplanar conformation. If the substrate's conformation is locked in a way that prevents this, the elimination will be slow or will not occur.
-
Data Presentation
Table 1: Effect of Base on the Regioselectivity of Elimination of 2-Bromobutane
| Base | Solvent | Major Product (Yield) | Minor Product (Yield) | Reference |
| This compound | tert-Butanol | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | |
| Potassium ethoxide | Ethanol | 2-Butene (Zaitsev) | 1-Butene (Hofmann) |
Note: Specific yield percentages can vary based on reaction conditions such as temperature and concentration. This table illustrates the general trend.
Experimental Protocols
Protocol 1: General Procedure for Dehydrohalogenation of an Alkyl Halide
This protocol provides a general guideline for a dehydrohalogenation reaction using this compound.
Materials:
-
Alkyl halide
-
This compound (1.1 to 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, DMSO, or tert-butanol)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a condenser under a positive pressure of an inert gas.
-
Reagent Addition: To the flask, add the anhydrous solvent, followed by the alkyl halide.
-
Base Addition: Slowly add the this compound to the stirred solution at room temperature or a specified reaction temperature. The addition can be done in portions to control any exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Diagram 1: Troubleshooting Low Yield in KOtBu Reactions
Caption: A decision tree for troubleshooting low yield in this compound mediated reactions.
Diagram 2: Competing Pathways: Substitution (SN2) vs. Elimination (E2)
Technical Support Center: Potassium tert-Butoxide (KOtBu) Reactions
Welcome to the technical support center for potassium tert-butoxide (KOtBu). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for controlling reaction temperature and troubleshooting common issues encountered during experiments with this powerful non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern regarding temperature when using this compound?
A1: The primary concern is the highly exothermic nature of its reactions. KOtBu reacts vigorously, especially with water, acids, and even some solvents, releasing significant heat.[1] This can lead to a rapid temperature increase, potentially causing the reaction to boil uncontrollably (runaway reaction), degrade sensitive reagents, or generate hazardous fumes.[2] Therefore, meticulous temperature control is paramount for both safety and reaction success.
Q2: How does temperature affect the outcome of an elimination reaction with KOtBu?
A2: Temperature can influence the regioselectivity of elimination reactions. At higher temperatures (e.g., near reflux), the reaction tends to favor the more thermodynamically stable, more substituted alkene (Zaitsev product).[3] At lower temperatures, the kinetically controlled, less substituted alkene (Hofmann product) may be favored, which is often the desired outcome when using a bulky base like KOtBu.[4][5]
Q3: My KOtBu reagent is off-white to yellow. Is it still good to use?
A3: While pure this compound is a white solid, a light yellow color is common and does not necessarily indicate significant degradation.[1] However, older samples can be of lower purity due to gradual reaction with atmospheric moisture and carbon dioxide.[1][6] For highly sensitive reactions, it is best to use a freshly opened container, a recently purified batch (via sublimation), or generate it in situ.[6]
Q4: Can I use KOtBu in protic solvents like ethanol (B145695) or methanol?
A4: No. This compound is a strong base that will readily deprotonate protic solvents like alcohols, leading to a violent and exothermic reaction.[7] This neutralizes the KOtBu and generates the corresponding potassium alkoxide, which will interfere with your desired reaction. Always use anhydrous, aprotic solvents such as THF, DMSO, toluene, or diethyl ether.[1][7][8]
Troubleshooting Guide: Temperature-Related Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Uncontrolled Exotherm | 1. Addition of KOtBu (solid or solution) was too rapid.2. Inadequate cooling or inefficient heat transfer.3. Presence of moisture or other reactive impurities in the solvent or reagents.[1] | 1. Add the KOtBu portion-wise (as a solid) or drop-wise (as a solution) at a controlled rate.2. Use an ice bath, cryocooler, or other appropriate cooling system. Ensure vigorous stirring and use a flask size that allows for efficient heat dissipation.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[7] |
| Low Yield or No Reaction | 1. Reaction temperature is too low, preventing the reaction from overcoming the activation energy.2. Poor solubility of KOtBu at low temperatures.3. Deactivation of KOtBu by moisture.[1] | 1. Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by TLC or another analytical method.2. Switch to a solvent in which KOtBu is more soluble at the desired temperature (e.g., THF or DMSO over hexane).[1]3. Verify the integrity of your inert atmosphere setup and the dryness of all reagents and solvents. |
| Formation of Unexpected Side Products | 1. Reaction temperature is too high, leading to decomposition of starting materials, intermediates, or products.2. High temperature favoring undesired thermodynamic products (e.g., Zaitsev elimination product).[3]3. Side reactions with the solvent (e.g., with DMSO at elevated temperatures). | 1. Lower the reaction temperature. Consider if the reaction can proceed efficiently at a lower temperature over a longer period.2. Perform the reaction at a lower temperature to favor the kinetic product.[3]3. Select a more inert solvent for the desired temperature range. For instance, consider using THF instead of DMSO if high temperatures are required. |
| Inconsistent Results Between Batches | 1. Inconsistent temperature profiles during reagent addition or throughout the reaction.2. Variable quality/purity of the KOtBu used.[6] | 1. Standardize the procedure: use a temperature-controlled addition funnel and a regulated cooling/heating bath to ensure a consistent thermal profile.2. Use KOtBu from the same lot, or purify/sublime the reagent before use to ensure consistent activity.[6] |
Quantitative Data Summary
The optimal temperature for a reaction involving this compound is highly dependent on the specific transformation and the solvent used. Below is a summary of temperatures cited in various procedures.
| Reaction Type | Solvent | Temperature (°C) | Notes |
| Dehydrohalogenation | Heptane | < 5 °C | For the generation of dichloromethylenetriphenylphosphorane.[2] |
| Polymerization | THF | 23 °C to 67 °C (reflux) | Temperature affects polymer properties.[9] |
| C-H Silylation | (Neat) | 45 °C | Catalytic use of KOtBu.[10] |
| Condensation Cascade | DMSO | 60 °C to 100 °C | Optimal temperature was found to be 60°C for indole (B1671886) synthesis and 100°C for benzofuran (B130515) synthesis.[11] |
| Addition to Styrenes | DMSO | 38 - 41 °C | Temperature is crucial to limit the formation of double-addition byproducts.[12] |
| Aryl Halide Coupling | Benzene | 110 °C to 130 °C | High temperatures required for these electron transfer reactions.[13] |
| Ether Synthesis | DMSO / t-BuOH | 125 - 130 °C | Extremely vigorous, exothermic reaction noted upon substrate addition.[14] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Temperature-Controlled Deprotonation
This protocol outlines a standard setup for a reaction requiring cooling to manage the initial exotherm upon addition of this compound.
Objective: To deprotonate a generic substrate (Substrate A) using KOtBu in THF at 0 °C.
Materials:
-
This compound (solid)
-
Substrate A
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen/argon inlet, and a thermometer or thermocouple probe
-
Ice-water bath
Procedure:
-
Setup: Assemble the dry three-neck flask under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve Substrate A in anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0-5 °C.
-
Base Addition: While vigorously stirring the cooled solution, add the solid this compound in small portions over 10-15 minutes. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Reaction: Once the addition is complete, maintain the reaction at 0 °C (or allow it to slowly warm to room temperature, as required by the specific procedure) and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath before slowly adding a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride) to neutralize the remaining base.
Troubleshooting Logic
When a reaction with KOtBu fails, a systematic approach can identify the cause. The following diagram illustrates a decision-making process focused on temperature-related issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. CAS 865-47-4: this compound | CymitQuimica [cymitquimica.com]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Failed Deprotonation with Potassium tert-Butoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during deprotonation reactions using potassium tert-butoxide (KOtBu).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you identify and resolve common problems in your deprotonation experiments.
Q1: My deprotonation reaction with this compound isn't working. What are the most common reasons for failure?
Failure of a deprotonation reaction with KOtBu can often be attributed to several key factors:
-
Presence of Moisture: this compound is highly reactive with water.[1] Any moisture in your reaction setup, solvents, or on the surface of your glassware will consume the base, rendering it ineffective for your desired deprotonation. It is crucial to work under anhydrous conditions.[1]
-
Inappropriate Substrate pKa: For a successful deprotonation, the pKa of your substrate's proton must be lower than the pKa of the conjugate acid of the base (tert-butanol, pKa ~17-19).[2][3] If the substrate is not acidic enough, the equilibrium will not favor deprotonation.
-
Degraded this compound: KOtBu is a hygroscopic solid that can degrade upon exposure to air and moisture, forming potassium hydroxide (B78521) (KOH) and tert-butanol.[4] Using old or improperly stored KOtBu can lead to reaction failure. It is recommended to use freshly opened or properly stored reagent.
-
Incorrect Solvent Choice: The basicity of KOtBu is significantly influenced by the solvent.[5] In polar aprotic solvents like DMSO or DMF, the tert-butoxide anion is more "naked" and thus more basic, which can enhance the reaction rate.[5] In less polar solvents like benzene, KOtBu exists as a less reactive cluster.[6]
-
Steric Hindrance: While KOtBu is valued for its steric bulk to favor less substituted products in elimination reactions, extreme steric hindrance around the acidic proton on your substrate can also impede the approach of the bulky base, leading to a slow or incomplete reaction.[7][8]
Q2: I'm observing low yields in my deprotonation reaction. How can I optimize the reaction conditions?
Low yields can often be improved by systematically optimizing the reaction parameters:
-
Increase Temperature: For slow reactions, gently heating the reaction mixture can increase the rate of deprotonation. However, be cautious as this can also promote side reactions.
-
Adjust Molar Equivalents: While a slight excess of KOtBu is often used, significantly increasing the equivalents might help drive the reaction to completion, especially if there are trace amounts of acidic impurities.
-
Change the Solvent: If the reaction is sluggish in a non-polar solvent, switching to a polar aprotic solvent like THF, DMSO, or DMF could increase the basicity of KOtBu and improve the yield.[9]
-
Increase Reaction Time: Some deprotonation reactions are simply slow. Monitoring the reaction over a longer period might show an increase in product formation.
Q3: I suspect my this compound has degraded. How can I test its activity?
While there isn't a simple universal test for KOtBu activity, you can infer its quality:
-
Visual Inspection: Fresh, high-quality KOtBu should be a fine, white powder. Clumps or a yellowish appearance may indicate degradation.
-
Test Reaction: Perform a small-scale reaction with a substrate known to be reliably deprotonated by KOtBu under established conditions. A successful outcome on the test reaction can give you confidence in your reagent.
-
Titration: For a more quantitative assessment, you can perform a titration. One method involves reacting the KOtBu with an excess of a weak acid and back-titrating the remaining acid. Another suggested method is Karl Fischer titration in the presence of benzoic acid to determine the water content, which indirectly indicates the amount of KOH impurity.[4]
Q4: What are some common side reactions that can occur with this compound?
Besides the desired deprotonation, KOtBu can participate in or promote other reactions:
-
Elimination Reactions: KOtBu is a strong, non-nucleophilic base, making it ideal for promoting E2 elimination reactions to form alkenes.[3][10] If your substrate has a suitable leaving group, elimination may compete with or dominate over the intended deprotonation.
-
Reaction with Solvent: In certain cases, KOtBu can react with the solvent. For example, it can deprotonate DMF, which can then participate in other reactions.[11]
-
Radical Reactions: There is evidence that KOtBu can be involved in single-electron transfer (SET) processes, leading to radical intermediates and unexpected products.[12]
Q5: How can I monitor the progress of my deprotonation reaction?
Monitoring the reaction is crucial for determining its endpoint and identifying potential issues. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion of starting material to product.[13] Changes in chemical shifts or the appearance of new signals can confirm deprotonation.[14][15]
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the formation of the desired product and any byproducts, helping to elucidate the reaction pathway.[16][17]
Quantitative Data Summary
The following table summarizes key quantitative data for deprotonation reactions using this compound.
| Parameter | Value/Range | Notes |
| pKa of tert-butanol | ~17-19 | The pKa of your substrate's proton should be significantly lower than this for efficient deprotonation.[2][3] |
| Molar Equivalents of KOtBu | 1.0 - 2.0 eq. | A slight excess is common to ensure complete reaction. |
| Reaction Temperature | Room Temperature to Reflux | Dependent on the substrate and solvent. Start at RT and gently heat if necessary. |
| Common Solvents | THF, Diethyl Ether, Toluene, DMF, DMSO | Solvent choice significantly impacts reactivity.[6][9] |
Experimental Protocols
General Protocol for Deprotonation with this compound
This protocol provides a general guideline. Specific conditions should be optimized for your particular substrate and reaction.
Materials:
-
Anhydrous solvent (e.g., THF, freshly distilled over sodium/benzophenone)
-
This compound (freshly opened or from a glovebox)
-
Substrate to be deprotonated
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven or flame-dried)
Procedure:
-
Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and nitrogen/argon inlet) and ensure it is completely dry.
-
Inert Atmosphere: Purge the system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the this compound to the reaction flask.
-
Add the anhydrous solvent via a syringe or cannula.
-
Stir the mixture to dissolve or suspend the KOtBu.
-
Dissolve the substrate in a minimal amount of anhydrous solvent in a separate flask and add it dropwise to the KOtBu solution/suspension at the desired temperature (often starting at 0 °C or room temperature).
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution, water, or a dilute acid). Caution: Quenching can be exothermic.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove inorganic salts.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography, crystallization, or distillation.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding deprotonation reactions with this compound.
Caption: Troubleshooting workflow for a failed deprotonation reaction.
Caption: General mechanism of deprotonation by this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Why is tert-butoxide often used in elimination reactions when it is not necessary? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 9. This compound Promoted Cycloaddition Reaction for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Aromatic Azides and Trimethylsilyl-Protected Alkynes [organic-chemistry.org]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of radical reactions for an improved this compound-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Navigating the Heat: A Technical Guide to Managing Exothermic Reactions with Potassium Tert-Butoxide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the inherent exothermic risks associated with potassium tert-butoxide (KOtBu). By offering detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols, this resource aims to enhance laboratory safety and ensure procedural success. All quantitative data is presented in clear, comparative tables, and key workflows are visualized to facilitate rapid comprehension and implementation of best practices.
Frequently Asked Questions (FAQs)
1. What makes this compound reactions so exothermic?
This compound is a strong, non-nucleophilic base.[1][2][3] Its reactions, particularly deprotonation and elimination reactions like dehydrohalogenation, are often thermodynamically favorable and proceed rapidly, leading to a significant release of heat.[1] The bulky nature of the tert-butoxide group influences its reactivity, favoring elimination reactions which can be highly exothermic.[2]
2. What are the immediate signs of a runaway reaction?
Key indicators of a thermal runaway include a rapid, uncontrolled increase in temperature, unexpected changes in pressure, vigorous gas evolution, and noticeable changes in the reaction mixture's color or viscosity. It is crucial to have continuous monitoring of the reaction temperature to detect any deviation from the expected profile.
3. Can the choice of solvent influence the exothermicity?
Yes, the solvent plays a critical role. This compound's reactivity is influenced by its solvation state.[4] In polar aprotic solvents like THF, DMF, and DMSO, it is more soluble and reactive, which can lead to a faster heat release.[1] Conversely, in non-polar solvents like benzene, it tends to exist as a less reactive cluster. The choice of solvent can also affect the overall heat capacity of the reaction mixture, influencing the observed temperature rise.
4. What are the most hazardous chemical combinations with this compound?
Extreme caution is advised when using halogenated solvents. This compound can form explosive mixtures with dichloromethane. [4] It also reacts exothermically with chloroform (B151607) to generate dichlorocarbene.[4][5] Additionally, its reaction with water is violent and highly exothermic.[1][6]
5. How should I store this compound to maintain its integrity and safety?
This compound is highly hygroscopic and reacts with moisture in the air.[1][6] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place away from incompatible materials.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Temperature Spike During Addition | - Addition rate is too fast.- Inadequate cooling.- "Hot spot" formation due to poor mixing.- Reaction is more exothermic than anticipated. | - Immediately stop the addition.- Increase cooling capacity (e.g., lower bath temperature).- Increase stirring rate to improve heat dissipation.- If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Reaction Appears Sluggish or Incomplete | - Poor quality or hydrolyzed this compound.- Insufficient temperature.- Poor solubility of the base in the chosen solvent. | - Use a freshly opened container of this compound or titrate to determine its activity.- Gradually increase the reaction temperature while carefully monitoring for any delayed exotherm.- Consider a co-solvent to improve solubility. |
| Solidification of Reaction Mixture During Quenching | - Rapid precipitation of salts.- Quenching agent is too cold, causing freezing. | - Add a co-solvent to help solubilize the salts.- Use a quenching agent at a moderate temperature (e.g., room temperature isopropanol).- Ensure vigorous stirring to maintain a mobile slurry. |
| Violent Reaction During Quenching | - Quenching agent added too quickly.- Direct quenching of a concentrated reaction mixture with a highly reactive quencher (e.g., water). | - Always add the quenching agent slowly and in a controlled manner.- Follow a sequential quenching protocol (see Experimental Protocols below).- Ensure adequate cooling is in place during the quench. |
Data Presentation: Thermal Hazard Indicators
While specific calorimetric data for every reaction is unique, the following table provides a qualitative comparison of thermal hazards associated with common reaction classes using this compound. It is strongly recommended to perform a proper thermal hazard assessment for your specific reaction conditions.
| Reaction Type | Typical Reactants | Relative Exothermicity | Potential for Gas Evolution | Key Safety Considerations |
| Dehydrohalogenation | Alkyl halides | High | High (alkene formation) | Controlled addition of base, adequate venting. |
| Williamson Ether Synthesis | Alkyl halides, Alcohols/Phenols | Moderate to High | Low | Monitor for side reactions (elimination), which can increase exothermicity. |
| Alkylation of C-H Acids | Ketones, Esters, Nitriles | Moderate to High | Low | Ensure efficient heat removal, especially on a large scale. |
| Reaction with Halogenated Solvents | Dichloromethane, Chloroform | EXTREMELY HIGH | High | AVOID DICHLOROMETHANE. Use extreme caution with chloroform. |
| Protonolysis (Quenching) | Water, Alcohols, Acids | High | High (if quenching unreacted base) | Slow, controlled addition of quenching agent in a stepwise manner. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
-
Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser with an inert gas inlet, and an addition funnel. The vessel should be placed in a cooling bath with controlled temperature.
-
Inerting: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charge Reactants: Charge the solvent and the electrophile/substrate to the reaction vessel.
-
Cooling: Cool the reaction mixture to the desired starting temperature.
-
Base Addition: Dissolve or slurry the this compound in a suitable anhydrous solvent in a separate flask under an inert atmosphere and transfer it to the addition funnel. Add the base solution dropwise to the reaction mixture, maintaining the internal temperature within a pre-determined range.
-
Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the cooling system can effectively remove the heat generated.
-
Reaction Completion: After the addition is complete, maintain the reaction at the desired temperature until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
Protocol 2: Stepwise Quenching of a this compound Reaction
This protocol is designed to safely neutralize unreacted this compound and prevent a violent reaction.
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (typically 0-10 °C) in a cooling bath.
-
Step 1: Isopropanol (B130326) Quench: Slowly add isopropanol dropwise. Isopropanol is less reactive than water and will quench the bulk of the unreacted base in a more controlled manner. Monitor the temperature and for any gas evolution.
-
Step 2: Methanol (B129727) Quench: Once the initial exotherm from the isopropanol addition has subsided, slowly add methanol.
-
Step 3: Water Quench: After the methanol quench shows no further exotherm, slowly add water to ensure all residual base is neutralized.
-
Step 4: Acidic Workup (if required): If the reaction conditions require neutralization to an acidic pH, slowly add a dilute aqueous acid solution (e.g., 1 M HCl) while monitoring the temperature.
Mandatory Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Decision tree for handling a temperature excursion.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Potassium t-Butoxide [commonorganicchemistry.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Potassium tert-Butoxide (t-BuOK) Reactivity
Welcome to the technical support center for Potassium tert-butoxide (t-BuOK). This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent choice on the reactivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound (KOtBu) is a strong, non-nucleophilic base with the chemical formula KOC(CH₃)₃.[1][2] Its key features are:
-
Strong Basicity: With a conjugate acid pKa of around 17, it is effective for deprotonating a wide range of substrates, including weakly acidic C-H bonds.[3][4]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance.[4] This bulkiness makes it a poor nucleophile, which is highly advantageous for minimizing unwanted substitution (Sₙ2) side reactions.[5][6]
-
Aggregation: In the solid state and in solution, t-BuOK can exist as a tetrameric, cubane-type cluster.[3][7] The degree of this aggregation is heavily influenced by the solvent, which in turn affects its reactivity.
Q2: How does the choice of solvent fundamentally alter the reactivity of t-BuOK?
The solvent directly influences the ionization and aggregation state of t-BuOK, which dictates its effective basicity.[3] In non-polar solvents, t-BuOK remains as a less reactive, bulky cluster.[3][5] In polar aprotic solvents like DMSO, the potassium cation (K⁺) is strongly solvated, freeing the tert-butoxide anion (t-BuO⁻) and dramatically increasing its basicity.[5] Protic solvents can hydrogen-bond with the anion, creating a "solvent cage" that reduces its reactivity.[8][9]
Q3: Why is t-BuOK often preferred for E2 elimination reactions?
Due to its large steric bulk, t-BuOK preferentially abstracts the most accessible β-proton.[6] This typically leads to the formation of the less-substituted alkene, known as the "Hofmann" product, in contrast to smaller bases which often yield the more substituted "Zaitsev" product.[6][10] This selectivity makes it a valuable tool for controlling the regiochemical outcome of elimination reactions.
Q4: Can I use a protic solvent like ethanol (B145695) with t-BuOK?
It is generally not recommended. Using alcohols other than tert-butanol (B103910) can result in an equilibrium between alkoxides, leading to a mixture of bases (e.g., potassium ethoxide and this compound).[6] This complicates the reaction and can lead to a loss of selectivity. If an alcohol is required, tert-butanol is the solvent of choice.[6]
Q5: What are the safety considerations when handling t-BuOK and its solutions?
This compound is highly reactive and moisture-sensitive.[4]
-
Handling: It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from atmospheric moisture.[4]
-
Solvent Purity: Always use dry, anhydrous solvents. The presence of water will consume the base and reduce reaction efficiency.
-
Peroxide-Forming Solvents: When using solvents like THF, be aware of the potential for peroxide formation. In mixtures of THF and DMSO, DMSO can promote the exothermic decomposition of THF peroxides, posing a significant safety hazard.[11][12]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | t-BuOK is highly sensitive to moisture.[4] Ensure the reagent was stored and handled under a strict inert atmosphere. Consider using a fresh bottle or titrating a solution to determine its active concentration. |
| Inappropriate Solvent Choice | The basicity of t-BuOK is significantly lower in non-polar solvents like toluene (B28343) or even THF compared to polar aprotic solvents like DMSO or DMF.[3][5] For difficult deprotonations, switch to DMSO to maximize basicity. |
| Poor Solubility | The reaction rate can be limited by the solubility of t-BuOK. In solvents like toluene, where solubility is lower, longer reaction times may be necessary compared to THF, where it is more soluble.[13] |
| Presence of Protic Impurities | Water or other protic impurities (e.g., from the substrate or solvent) will quench the t-BuOK. Ensure all reagents and glassware are scrupulously dried. |
Issue 2: Incorrect Product Distribution (e.g., Zaitsev vs. Hofmann Product)
| Possible Cause | Troubleshooting Step |
| Base is Not Bulky Enough | If you are observing the more-substituted Zaitsev product, ensure your base is indeed t-BuOK. Contamination with smaller alkoxides (e.g., from using ethanol as a solvent) could be the cause.[6] |
| Reaction Temperature | High reaction temperatures can sometimes alter the selectivity of elimination reactions. Try running the reaction at a lower temperature. |
| Solvent Influence on Transition State | While the bulk of t-BuOK is the primary driver for Hofmann selectivity, the solvent can influence the transition state.[10] Ensure your solvent choice is consistent with established protocols for the desired outcome. For E2 reactions, polar aprotic solvents are generally effective.[14] |
Issue 3: Formation of Unwanted Side Products (e.g., Substitution)
| Possible Cause | Troubleshooting Step |
| Substrate is Too Unhindered | While t-BuOK is a poor nucleophile, it can still participate in Sₙ2 reactions with highly reactive, unhindered electrophiles like methyl iodide, especially in polar aprotic solvents that enhance anion reactivity.[6][15] This is generally a minor pathway. |
| Reaction Mechanism Shift | The balance between elimination and substitution can be influenced by the solvent. Polar protic solvents can favor elimination over substitution by solvating the base, which hinders its ability to act as a nucleophile more than its ability to act as a base.[9] |
Data Presentation: Solvent Effects on Reactivity
The choice of solvent has a dramatic impact on reaction efficiency and outcomes. The following tables summarize quantitative data from various experiments.
Table 1: Influence of Solvent on Reaction Time and Yield Reaction: Dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones using I₂ and t-BuOK.
| Solvent | Reaction Time | Isolated Yield (%) | Notes |
| THF | 2 minutes | 96% | High solubility and reactivity lead to a very fast reaction.[13] |
| tert-Butanol | > 2 minutes | 96% | Longer reaction time is likely due to lower solubility of the base.[13] |
| Toluene | > 2 minutes | 97% | Longer reaction time is likely due to lower solubility of the base.[13] |
Table 2: Influence of Solvent on Reaction Pathway (Elimination vs. Substitution) Reaction: Sodium tert-butoxide with β-(trimethylstannyl) ketones.
| Solvent | Product Pathway | Yield (%) | Notes |
| DMSO | Substitution | 96 - 98% | The highly reactive, poorly solvated anion in DMSO favors nucleophilic attack on the substrate.[16] |
| t-BuOH | Mixture | - | In tert-butanol, both elimination and substitution products are observed.[16] |
Experimental Protocols
Protocol: Hofmann Elimination of 2-Bromobutane (B33332) using this compound in THF
This protocol describes a typical E2 elimination where the sterically hindered base t-BuOK is used to favor the formation of the less-substituted alkene (1-butene) over the more-substituted alkene (2-butene).
Materials:
-
This compound (1M solution in THF or solid)
-
2-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 15 mL of anhydrous THF. If using solid t-BuOK, add 1.68 g (15 mmol) to the THF. If using a 1M solution, add 15 mL (15 mmol).
-
Dissolution: Stir the mixture at room temperature until the t-BuOK is fully dissolved.
-
Substrate Addition: Slowly add 1.37 g (1.0 mL, 10 mmol) of 2-bromobutane to the stirred t-BuOK solution over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC or GC analysis.
-
Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 10 mL of cold water.
-
Workup: Transfer the mixture to a separatory funnel. The product, being a volatile gas/liquid, requires careful handling. For analysis, a sample from the headspace can be taken for GC analysis to determine the ratio of 1-butene (B85601) to 2-butene. For isolation, the product can be distilled directly from the reaction mixture into a cold trap.
-
Analysis: Analyze the product ratio. The expected major product is 1-butene (Hofmann product) due to the steric hindrance of the tert-butoxide base.[6][10]
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Solvent properties dictate t-BuOK aggregation and resulting basicity.
Caption: Decision tree for selecting a suitable solvent for t-BuOK reactions.
Caption: A logical workflow for troubleshooting low-yield t-BuOK experiments.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. KTB/PTB (this compound) - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. organic chemistry - Why is tert-butoxide often used in elimination reactions when it is not necessary? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Potassium tert-Butoxide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving potassium tert-butoxide (KOtBu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound (KOtBu) is a strong, non-nucleophilic base with the chemical formula KOC(CH₃)₃.[1][2] Its key characteristic is the sterically bulky tert-butyl group, which hinders its ability to act as a nucleophile while maintaining high basicity (the pKa of its conjugate acid, tert-butanol (B103910), is about 17).[1][3][4] This combination makes it highly effective for promoting elimination (E2) reactions and deprotonating acidic protons without significant competing substitution (SN2) side reactions.[5][6][7][8]
Q2: What are the most common applications of this compound in organic synthesis?
This compound is a versatile reagent used in a variety of organic transformations, including:
-
Elimination Reactions: It is widely used to form alkenes via E2 elimination, often favoring the formation of the less substituted (Hofmann) product due to its steric bulk.[5][6][7][8]
-
Deprotonation and Enolate Formation: It efficiently deprotonates carbon acids, such as ketones and esters, to form enolates for subsequent reactions like aldol (B89426) and Claisen condensations.[5][6]
-
Condensation Reactions: KOtBu is an effective base for initiating Darzens and Stobbe condensations.[9][10]
-
Other Reactions: It also facilitates transesterification, cyclization, and has been used in transition-metal-free coupling reactions.[5][6][11][12]
Q3: How should I handle and store this compound?
Due to its high reactivity with water and moisture, stringent handling and storage procedures are necessary.[5][13]
-
Storage: KOtBu should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place.[5][13][14]
-
Handling: All manipulations should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques, to prevent degradation from atmospheric moisture.[5][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as KOtBu can cause severe skin and eye irritation.[5]
Q4: In which solvents is this compound most effective?
The choice of solvent significantly impacts the reactivity and basicity of KOtBu.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and THF increase the effective basicity of KOtBu.[3][10] In these solvents, the potassium ion is well-solvated, leading to a more "naked" and reactive tert-butoxide anion.[3]
-
Non-Polar Solvents: In solvents like benzene (B151609) or toluene, KOtBu exists as a less basic cluster.[3]
-
Parent Alcohol: In its conjugate acid, tert-butanol (tBuOH), its basicity is moderated.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A common issue in KOtBu-mediated reactions is a lower-than-expected yield. The following guide helps diagnose potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yields.
-
Problem: The reaction is not proceeding, or the yield is very low.
-
Possible Cause: this compound is highly hygroscopic and reacts violently with water.[9] Any moisture in the reaction vessel, solvent, or starting materials will consume the base, rendering it ineffective.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle KOtBu solid and solutions under a dry, inert atmosphere (N₂ or Ar).[5]
-
-
Problem: Inconsistent results or lower-than-expected reactivity.
-
Possible Cause: The KOtBu reagent may have degraded over time due to exposure to air, converting it to potassium hydroxide (B78521) and tert-butanol. Commercial KOtBu can also contain residual KOH.[16][17]
-
Solution: Use a freshly opened bottle of KOtBu whenever possible. For highly sensitive reactions, consider subliming the commercial reagent or preparing it in situ.[18] The presence of KOH can be checked by methods like potentiometric titration or Karl Fischer titration in the presence of an acid.[17]
-
-
Problem: Formation of unexpected side products.
-
Possible Cause: The reaction temperature might be too high, or the base concentration may be promoting side reactions. For instance, KOtBu can promote radical pathways or undesired condensation reactions at elevated temperatures.[19][20]
-
Solution: Try running the reaction at a lower temperature.[21] While many reactions are run at room temperature or slightly elevated temperatures (e.g., 40-45 °C), cooling the reaction can sometimes improve selectivity and yield.[15][22]
-
Issue 2: Poor Regioselectivity in Elimination Reactions
KOtBu is known for favoring the Hofmann (less substituted) product in E2 eliminations, but achieving high selectivity can be challenging.
Logic Diagram for Regioselectivity
Caption: Factors influencing Hofmann vs. Zaitsev elimination.
-
Problem: The reaction yields a mixture of Zaitsev (more substituted) and Hofmann (less substituted) alkene products, with the Zaitsev product dominating.
-
Possible Cause: While KOtBu is bulky, its selectivity is not absolute. The structure of the substrate and the leaving group also play crucial roles. If the pathway to the Zaitsev product is not significantly sterically hindered, it may still form due to the higher thermodynamic stability of the product.[23]
-
Solution:
-
Solvent Choice: Use a less polar solvent. Polar aprotic solvents like DMSO can increase the basicity and may decrease selectivity. Reactions in THF or the parent alcohol (tert-butanol) often provide good selectivity.
-
Temperature: Lowering the reaction temperature can enhance selectivity for the kinetically favored Hofmann product.[21]
-
Consider the Base: For even greater steric hindrance, other bulky bases like lithium diisopropylamide (LDA) can be considered.[8]
-
-
Data Presentation: Reaction Condition Tables
The optimal concentration of this compound depends heavily on the specific reaction, substrate, and solvent. The following tables provide general guidelines.
Table 1: Typical Molar Equivalents of KOtBu
| Reaction Type | Molar Equivalents (Relative to Substrate) | Typical Conditions | Reference(s) |
| Deprotonation/Alkylation | 1.0 - 1.2 eq. | Stoichiometric deprotonation | [20] |
| E2 Elimination | 1.1 - 3.0 eq. | Excess base to drive reaction to completion | [8] |
| Catalytic C-H Activation | 0.2 eq. (catalytic) | 45 °C, 76 h, N₂ atmosphere | [15] |
| Condensation (Aldol) | 1.0 - 1.5 eq. | Full enolate formation desired | [5] |
| Wittig Reaction | 1.2 eq. | Deprotonation of phosphonium (B103445) salt | [1] |
Table 2: Solvent Effects on KOtBu Reactions
| Solvent | Dielectric Constant (approx.) | Effect on KOtBu | Common Applications | Reference(s) |
| Tetrahydrofuran (THF) | 7.6 | Good solubility, moderate reactivity. | General purpose, Wittig, Eliminations | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | High solubility, very strong basicity. | Difficult deprotonations, Heck-type reactions | [3][10] |
| tert-Butanol (tBuOH) | 12 | Moderate basicity (common ion effect). | Eliminations where high selectivity is needed | [23] |
| Toluene / Benzene | 2.4 / 2.3 | Lower solubility, exists as aggregates, less basic. | Specific alkylations, when lower reactivity is desired | [3] |
Experimental Protocols
Protocol 1: General Procedure for an Inert Atmosphere Reaction
This protocol outlines the basic setup for a reaction sensitive to air and moisture.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
System Assembly: Assemble the glassware quickly while maintaining a positive pressure of inert gas. Use septa to seal openings for reagent addition via syringe. Connect the setup to a Schlenk line or a bubbler to maintain the inert atmosphere.
-
Reagent Addition (Solid KOtBu): Under a strong positive flow of inert gas, briefly remove a stopper and add the solid KOtBu to the reaction flask. Quickly reseal the system.[15]
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Substrate Addition: Add the substrate, either neat (if liquid) or dissolved in a minimal amount of anhydrous solvent, via syringe.
-
Temperature Control: Place the flask in a cooling bath (ice-water, dry ice/acetone) or a heating bath (oil bath) as required by the specific procedure. Begin stirring.[18]
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (TLC, GC-MS, LC-MS).
Experimental Workflow Diagram
Caption: A typical experimental workflow for KOtBu reactions.
Protocol 2: Reaction Quenching and Work-up
Care must be taken when quenching reactions containing excess KOtBu.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exotherm from the neutralization.
-
Quenching: Slowly and cautiously add a protic solvent to quench the excess KOtBu.[24] Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Water or brine.
-
For highly reactive substances, a less reactive alcohol like isopropanol (B130326) can be added first, followed by water.[25] Safety Note: Quenching is exothermic and may release flammable gases if other reactive species are present. Add the quenching agent dropwise with vigorous stirring. Do not quench in a sealed vessel.[24]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the product is organic-soluble, extract it from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[15]
-
Purification: Purify the crude product by standard methods such as column chromatography, distillation, or recrystallization.[15]
References
- 1. Potassium t-Butoxide [commonorganicchemistry.com]
- 2. Actylis - this compound - API Intermediate - TSCA (USA) [solutions.actylis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. KTB/PTB (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 9. This compound | 865-47-4 [chemicalbook.com]
- 10. organic chemistry - Why is tert-butoxide often used in elimination reactions when it is not necessary? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CA1221939A - Process for the preparation of water-free potassium tert.-butoxide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inhibition of radical reactions for an improved this compound-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. This compound Catalyzed Addition of Carbonyl Derivatives to Styrenes [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. sarponggroup.com [sarponggroup.com]
- 25. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Removal of tert-Butanol Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tert-butanol (B103910) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butanol a common byproduct and why can it be difficult to remove?
A1: tert-Butanol is a frequent byproduct in reactions that use tert-butyl protecting groups, such as the Boc group in peptide synthesis, or reagents like potassium tert-butoxide (KOtBu).[1] Its removal can be challenging due to its physical properties: it is miscible with water and many organic solvents, and it can form azeotropes, which are mixtures that boil at a constant temperature, making separation by simple distillation difficult.[2][3][4]
Q2: What are the primary methods for removing tert-butanol?
A2: The main techniques for removing tert-butanol include:
-
Aqueous Workup (Liquid-Liquid Extraction): Exploits the high water solubility of tert-butanol.
-
Distillation: Including simple, fractional, azeotropic, and extractive distillation.
-
Chromatography: Primarily flash column chromatography.
-
Lyophilization (Freeze-Drying): Effective for removing tert-butanol from aqueous solutions or from compounds that are unstable in solution.[1][5]
Q3: When should I choose an aqueous workup?
A3: An aqueous workup is a good first choice if your desired compound has low water solubility and is stable in the presence of water. Since tert-butanol is miscible with water, it can be effectively washed out of an organic layer.[3][6]
Q4: Can I remove tert-butanol by simple distillation?
A4: Simple distillation is often ineffective for complete removal due to the formation of azeotropes, particularly with water.[3][4] The boiling point of tert-butanol is relatively close to that of many common organic solvents, further complicating separation.
Q5: What is the difference between azeotropic and extractive distillation for tert-butanol removal?
A5:
-
Azeotropic distillation involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with tert-butanol and/or water, which can then be distilled off.
-
Extractive distillation also uses an added agent, but in this case, the agent has a higher boiling point and alters the relative volatility of the original components, allowing for their separation.[2][4] Glycerol is a commonly used, environmentally friendly entrainer for the dehydration of tert-butanol via extractive distillation.[2][7]
Q6: My product is water-sensitive. What is the best method to remove tert-butanol?
A6: For water-sensitive compounds, methods that do not involve an aqueous workup are preferable. These include:
-
Azeotropic distillation with a non-aqueous entrainer.
-
Flash column chromatography.
-
Lyophilization , if the compound can be dissolved in a suitable solvent that can be freeze-dried.[5]
Troubleshooting Guides
Problem 1: tert-Butanol co-elutes with my product during flash column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and tert-Butanol | 1. Modify the Solvent System: tert-Butanol is quite polar. Try using a less polar solvent system to increase the separation. If your product is significantly less polar, it should elute much earlier. Consider solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol.[8][9] 2. Solvent Gradient: Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. This can improve the resolution between compounds with close Rf values. 3. Alternative Stationary Phase: If using silica (B1680970) gel (acidic), consider switching to a neutral or basic alumina (B75360) column, as the change in the stationary phase's properties can alter the elution order. |
| Column Overloading | 1. Reduce the Amount of Crude Product: Overloading the column can lead to poor separation and band broadening, causing co-elution. Reduce the amount of material loaded onto the column. 2. Increase Column Diameter: For larger quantities, use a wider column to maintain a proper ratio of stationary phase to the sample. |
| Improper Packing | Repack the Column: Ensure the column is packed uniformly without any cracks or channels, as these can lead to poor separation. |
Problem 2: An emulsion formed during aqueous workup to remove tert-butanol.
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. |
| High Concentration of Solutes | 1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 2. Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion. |
| Presence of Surfactant-like Impurities | Filtration: Try filtering the emulsified mixture through a pad of Celite or glass wool. |
Data Presentation
Table 1: Physical Properties of tert-Butanol
| Property | Value |
| Molar Mass | 74.12 g/mol |
| Boiling Point | 82.4 °C |
| Melting Point | 25.7 °C |
| Density | 0.7886 g/cm³ at 20 °C[6] |
| Solubility in Water | Miscible[3][6] |
Table 2: Azeotropic Data for tert-Butanol
| Azeotrope Component | Boiling Point of Azeotrope (°C) | Composition of tert-Butanol (wt%) |
| Water | 79.9 | 88.2 |
Experimental Protocols
Protocol 1: Removal of tert-Butanol by Aqueous Workup (Liquid-Liquid Extraction)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the majority of the tert-butanol.
-
Drain: Drain the lower (aqueous) layer.
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water to ensure complete removal of tert-butanol.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Removal of tert-Butanol by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4, while the tert-butanol spot should be at or near the solvent front.
-
Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing tert-butanol via aqueous extraction.
Caption: Troubleshooting logic for co-elution of tert-butanol.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Server under Maintenance. [dwsim.fossee.in]
- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 4. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide: Potassium tert-Butoxide vs. Sodium tert-Butoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a strong, non-nucleophilic base is critical for the success of many chemical transformations. Among the most common and effective reagents in this class are potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu). Both are sterically hindered alkoxides that play pivotal roles in deprotonation, elimination, and condensation reactions. This guide provides an objective comparison of their reactivity and performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of these bases is essential for their effective application and safe handling. Both are highly reactive, hygroscopic solids that must be handled under an inert atmosphere.
| Property | This compound | Sodium tert-butoxide |
| Chemical Formula | C₄H₉KO[1][2] | C₄H₉NaO[3] |
| Molecular Weight | 112.21 g/mol [1][2] | 96.10 g/mol |
| Appearance | White to off-white crystalline solid[1] | White to light tan crystalline powder[4] |
| pKa of Conjugate Acid (tert-butanol) | ~17-19[2] | ~17-19[5] |
| Melting Point | 256-258 °C (decomposes)[1][6] | ~180 °C (decomposes)[4] |
| Solubility | Soluble in THF, tert-butanol (B103910); slightly soluble in diethyl ether, toluene; poorly soluble in hexane. | Soluble in tert-butanol and THF.[4] |
Reactivity and Performance: A Comparative Analysis
While both bases are strong and sterically hindered, the nature of the alkali metal counterion (K⁺ vs. Na⁺) can influence their reactivity, solubility, and aggregation state in solution, leading to differences in performance in certain reactions.
Basicity and Steric Hindrance
Both KOtBu and NaOtBu are valued for their ability to act as strong bases with low nucleophilicity due to the bulky tert-butyl group.[7][8] This steric hindrance is particularly advantageous in elimination reactions, where they preferentially abstract a proton from a less sterically hindered position, often leading to the formation of the less substituted (Hofmann) alkene product, in contrast to smaller bases that favor the more substituted (Zaitsev) product.[8]
Synthesis of Nitriles from Aldehydes
A direct comparison of this compound and sodium tert-butoxide in the one-pot synthesis of nitriles from aldehydes has demonstrated a notable difference in reactivity. In this study, various aromatic, heteroaromatic, and vinyl aldehydes were converted to their corresponding nitriles.[9]
The experimental data below shows that this compound provides a significantly higher yield in a shorter reaction time compared to sodium tert-butoxide under the same reaction conditions.[9]
| Base | Time (h) | Yield (%) |
| Sodium tert-butoxide | 3 | 36 |
| This compound | 1 | 46 |
| This compound (2 equiv.) | 1 | 78 |
Reaction Conditions: Benzaldehyde (1.0 equiv.), hydroxylamine (B1172632) hydrochloride (1.2 equiv.), sodium acetate (B1210297) (1.0 equiv.) in methanol (B129727) at room temperature for 1 h. After evaporation, the residue was dissolved in acetonitrile, followed by the addition of benzoyl chloride (1.1 equiv.) and the base at room temperature.[9]
This enhanced reactivity of this compound is often attributed to the larger size and softer nature of the potassium cation compared to sodium, which can lead to a more dissociated and therefore more reactive tert-butoxide anion in solution.
Dehydrohalogenation Reactions
Dehydrohalogenation is a cornerstone application for both KOtBu and NaOtBu, leading to the formation of alkenes.[7][10] Due to their steric bulk, both bases are effective in promoting E2 elimination and favor the formation of the Hofmann product.[8] While often used interchangeably, the choice of base and solvent system can be crucial for optimizing regioselectivity. For instance, this compound in tert-butanol or dimethyl sulfoxide (B87167) is a preferred combination for the dehydrohalogenation of primary alkyl halides.[11]
Condensation Reactions
In condensation reactions such as the Claisen condensation, a strong base is required to generate an enolate from an ester. Both KOtBu and NaOtBu are effective for this purpose.[7][12] this compound has been used in the solvent-free Claisen condensation of ethyl phenylacetate, affording the product in good yield.
Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of base is critical. While both bases are used, sodium tert-butoxide is often cited as the preferred base over KOtBu and LiOtBu for these reactions.[5] The specific combination of ligand, base, and solvent is highly interdependent and crucial for the success of the coupling.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for understanding the practical application of these reagents.
Experimental Protocol 1: Dehydrogenative C-H Silylation of N-Methylindole using this compound
This procedure details the direct silylation of a heteroaromatic C-H bond catalyzed by this compound.
Materials:
-
This compound (1.34 g, 12.0 mmol, 0.2 equiv)
-
N-Methylindole (7.48 mL, 7.86 g, 60.0 mmol, 1.0 equiv)
-
Triethylsilane (28.6 mL, 20.82 g, 179.5 mmol, 3.0 equiv)
-
Anhydrous diethyl ether
Procedure:
-
An oven-dried 100-mL round-bottom Schlenk flask is equipped with a Teflon-coated magnetic stir bar and capped with a rubber septum.
-
The flask is connected to a Schlenk line, cooled to room temperature under vacuum, and back-filled with nitrogen.
-
This compound is added to the flask under a positive nitrogen flow. The flask is then evacuated and back-filled with nitrogen three times.
-
N-Methylindole and triethylsilane are added sequentially via syringe through the septum, resulting in a yellow heterogeneous mixture.
-
The septum is replaced with a glass stopper, and the reaction mixture is degassed.
-
The mixture is stirred at 45 °C for 76 hours, resulting in a dark purple solution.
-
After cooling to ambient temperature, anhydrous diethyl ether (30 mL) is added slowly while stirring.
-
The reaction mixture is filtered through a silica (B1680970) pad into a 500-mL round-bottom flask.
-
The reaction flask and silica pad are rinsed with diethyl ether.
-
The combined filtrates are concentrated in vacuo using a rotary evaporator to yield the product.[13]
Experimental Protocol 2: Stereoretentive Iron-Catalyzed Cross-Coupling of an Enol Tosylate with MeMgBr using Sodium tert-Butoxide
This protocol illustrates the use of sodium tert-butoxide in the preparation of a key intermediate for an iron-catalyzed cross-coupling reaction.
Materials:
-
Methyl 2-phenylacetate (10.54 g, 70 mmol)
-
Methyl formate (B1220265) (6.52 mL, 105 mmol)
-
Anhydrous THF (70 mL)
-
Sodium tert-butoxide (10.12 g, 105 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (20.03 g, 105 mmol)
-
Water
Procedure:
-
To a three-necked round-bottom flask under an inert atmosphere, add methyl 2-phenylacetate, methyl formate, and THF.
-
The solution is vigorously stirred and immersed in an ice-cooling bath.
-
Sodium tert-butoxide is added in 5 portions over 5-10 minutes, maintaining the internal temperature below 10 °C. The mixture becomes a pale yellow slurry.
-
The reaction mixture is stirred at 0-5 °C for 1 hour.
-
p-Toluenesulfonyl chloride is then added in 5 portions over 5-10 minutes, again keeping the internal temperature below 10 °C.
-
The solution is stirred at 0-5 °C for an additional hour.
-
Water (70 mL) is added to the resulting mixture over 1 minute to maintain the internal temperature below 20 °C, leading to the formation of two transparent phases.
-
The product is then isolated through standard workup procedures including extraction and concentration.[14]
Visualizing Reaction Mechanisms and Workflows
Diagrams are invaluable for conceptualizing complex chemical processes and decision-making workflows.
Conclusion
Both this compound and sodium tert-butoxide are powerful, sterically hindered bases with broad utility in organic synthesis. While they can often be used interchangeably, key differences in reactivity have been experimentally observed.
-
This compound has been shown to be more reactive in certain transformations, such as the synthesis of nitriles from aldehydes, likely due to the nature of the potassium counterion.[9] This makes it the reagent of choice when higher reactivity or shorter reaction times are desired.
-
Sodium tert-butoxide remains a highly effective and widely used base.[12] It is particularly noted as a preferred base in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[5]
Ultimately, the selection between this compound and sodium tert-butoxide should be guided by the specific requirements of the reaction, including the desired reactivity, the nature of the substrate and other reagents, and practical considerations such as cost and availability. For many standard applications like dehydrohalogenation, either base is likely to be effective, and the choice may come down to laboratory precedent or economic factors. However, for challenging transformations, a direct comparison or reference to literature precedents is highly recommended.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 4. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]
- 5. Sodium t-Butoxide [commonorganicchemistry.com]
- 6. This compound [chembk.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 11. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 12. nbinno.com [nbinno.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Non-Nucleophilic Bases: Potassium tert-butoxide vs. Lithium Diisopropylamide (LDA)
In the realm of organic synthesis, the strategic selection of a non-nucleophilic base is paramount for achieving desired chemical transformations with high yield and selectivity. Among the arsenal (B13267) of available reagents, Potassium tert-butoxide (KOtBu) and Lithium diisopropylamide (LDA) have emerged as two of the most versatile and widely employed strong bases. Their utility spans a vast array of reactions, from the generation of enolates for carbon-carbon bond formation to facilitating elimination reactions for the synthesis of alkenes.
This guide provides a comprehensive and objective comparison of this compound and LDA, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting the appropriate non-nucleophilic base for their specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a base, such as its strength (pKa of the conjugate acid), solubility, and steric bulk, dictate its reactivity and suitability for a given reaction. The table below summarizes the key physicochemical properties of this compound and LDA.
| Property | This compound (KOtBu) | Lithium diisopropylamide (LDA) |
| Formula | C4H9KO | C6H14LiN |
| Molecular Weight | 112.21 g/mol | 107.12 g/mol |
| pKa of Conjugate Acid (tert-butanol) | ~17 in H2O[1][2], ~19 in DMSO[3] | N/A |
| pKa of Conjugate Acid (diisopropylamine) | N/A | ~36 in THF[4] |
| Appearance | White to off-white crystalline solid[5] | Colorless solid, typically used as a solution[4] |
| Solubility in THF ( g/100 g at 25-26 °C) | 25.00[1] | Highly soluble[4][6] |
| Solubility in Diethyl Ether ( g/100 g at 25-26 °C) | 4.34[1] | Soluble |
| Solubility in Toluene ( g/100 g at 25-26 °C) | 2.27[1] | Soluble, forms oligomers[4] |
| Solubility in Hexane ( g/100 g at 25-26 °C) | 0.27[1] | Soluble, tends to precipitate on storage[7] |
Performance in Key Organic Reactions
The choice between KOtBu and LDA often hinges on the desired outcome of the reaction, particularly in terms of regioselectivity and kinetic versus thermodynamic control.
Enolate Formation: Kinetic vs. Thermodynamic Control
The deprotonation of unsymmetrical ketones can lead to the formation of two distinct enolates: the kinetic enolate, which is formed faster, and the thermodynamic enolate, which is more stable. The choice of base plays a crucial role in determining the predominant enolate formed.
-
LDA is a very strong and sterically hindered base, making it ideal for the rapid and irreversible deprotonation of the less sterically hindered α-proton at low temperatures (typically -78 °C)[8][9]. This leads to the selective formation of the kinetic enolate [8][9]. The large pKa difference between diisopropylamine (B44863) (~36) and a typical ketone (~20) ensures that the deprotonation is essentially irreversible[10].
-
This compound , while a strong base, has a lower pKa for its conjugate acid compared to LDA[1][4]. This can lead to a more reversible deprotonation, allowing for equilibration to the more stable thermodynamic enolate , especially at higher temperatures[3]. However, due to its steric bulk, KOtBu can also favor the kinetic product under certain conditions[11].
Caption: General Alkylation Workflow.
Example Protocol: Alkylation of 2-Methylcyclohexanone (B44802)
Objective: To demonstrate the regioselective alkylation of 2-methylcyclohexanone using LDA to favor the kinetic product and conditions that would favor the thermodynamic product, for which KOtBu could be a suitable base.
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
This compound (KOtBu)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure for Kinetic Alkylation with LDA:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a commercially available solution of LDA (1.1 equivalents) to the stirred THF.
-
Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Procedure for Thermodynamic Alkylation (Illustrative with KOtBu):
-
To a flame-dried round-bottom flask, add this compound (1.1 equivalents) and anhydrous THF (50 mL).
-
Add 2-methylcyclohexanone (1.0 equivalent) to the stirred suspension at room temperature.
-
Heat the mixture to reflux for 1-2 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and purification are performed as described in the LDA protocol.
Note: The specific conditions for achieving high thermodynamic selectivity can vary, and other base/solvent systems might also be employed.
Side Reactions and Considerations
While both bases are highly effective, they are not without potential side reactions.
-
This compound: Can be sensitive to moisture and protic solvents, leading to the formation of tert-butanol (B103910) and potassium hydroxide, which can complicate reactions. In some cases, it can also act as a nucleophile, though this is generally disfavored due to its steric bulk.[12]
-
LDA: Is not particularly useful for the deprotonation of aldehydes as it tends to undergo nucleophilic addition to the carbonyl group.[9] It is also thermally unstable and is typically prepared in situ and used at low temperatures.[7] Solid LDA is pyrophoric, although its solutions are generally not.
Conclusion
Both this compound and LDA are powerful, sterically hindered, non-nucleophilic bases that are indispensable tools in modern organic synthesis. The choice between them is often dictated by the desired regiochemical outcome and the need for kinetic versus thermodynamic control.
-
LDA is the reagent of choice for the regioselective formation of the kinetic enolate from unsymmetrical ketones due to its strong basicity and the irreversible nature of the deprotonation at low temperatures.
-
This compound is a versatile base that can be used to favor the formation of the thermodynamic enolate under equilibrating conditions. Both bases are highly effective in promoting Hofmann elimination reactions.
A thorough understanding of the properties and reactivity of each base, as outlined in this guide, will enable researchers to design and execute more efficient and selective synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reagent Friday: this compound [KOC(CH3)3] [bzchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Answered: A small base like KOtBu or LDA favors the Zaitsev product in an elimination reaction whereas a large, bulky base like NaOEt or NaOMe favors the Hoffmann… | bartleby [bartleby.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Bases: Potassium tert-butoxide vs. DBU in Elimination Reactions
In the realm of organic synthesis, the strategic selection of a base is paramount to steering a reaction towards the desired product. This is particularly true for elimination reactions, where the choice of base can dictate the regioselectivity of alkene formation. This guide provides a detailed comparison of two commonly employed non-nucleophilic bases, potassium tert-butoxide (KOtBu) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), focusing on their performance in the dehydrobromination of 2-bromopentane (B28208).
Executive Summary
This compound, a sterically hindered alkoxide, is a powerful base that typically favors the formation of the Hofmann product—the less substituted alkene. This preference is attributed to the steric bulk of the base, which preferentially abstracts a proton from the less sterically encumbered position. In contrast, DBU, a bicyclic amidine, is also a strong, non-nucleophilic base, but its behavior can be more substrate and condition-dependent. Experimental evidence with 2-bromopentane, as detailed below, shows that DBU can favor the formation of the more stable, more substituted Zaitsev product.
Data Presentation: Performance in the Dehydrobromination of 2-Bromopentane
The following table summarizes the product distribution for the elimination reaction of 2-bromopentane with this compound and DBU under specific experimental conditions.
| Base | Substrate | Major Product(s) | Minor Product(s) | Product Ratio (Zaitsev:Hofmann) | Overall Yield |
| This compound (KOtBu) | 2-Bromopentane | 1-Pentene (B89616) (Hofmann) | 2-Pentene (Zaitsev) | Hofmann-selective | Not specified |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Bromopentane | cis- and trans-2-Pentene (Zaitsev) | 1-Pentene (Hofmann) | Zaitsev-selective (major product is 2-pentene) | ~63% |
Regioselectivity in Elimination Reactions: A Logical Approach
The choice between this compound and DBU often hinges on the desired regiochemical outcome of the elimination reaction. The following diagram illustrates a simplified decision-making process for base selection based on the desired product.
Caption: Base selection guide for Hofmann vs. Zaitsev elimination.
Experimental Protocols
Detailed methodologies for the elimination reaction of 2-bromopentane with both this compound and DBU are provided below.
Protocol 1: Elimination of 2-Bromopentane using this compound (Hofmann Elimination)
This protocol is a generalized procedure based on established principles of Hofmann elimination using a bulky base.
Materials:
-
2-bromopentane
-
This compound (KOtBu)
-
tert-Butanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.2 equivalents) in anhydrous tert-butanol.
-
Add 2-bromopentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 82-83 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the organic layer with a low-boiling point solvent such as diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Analyze the product mixture by GC to determine the ratio of 1-pentene to 2-pentene.
Protocol 2: Elimination of 2-Bromopentane using DBU (Zaitsev Elimination)
This protocol is adapted from the work of Glaser et al. in "Revisiting Elimination Reactions in the Pentanol and Bromopentane Series".
Materials:
-
2-bromopentane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Conical vial
-
Hickman distillation head
-
Oil bath
-
Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatograph (GC) for product analysis
Procedure:
-
In a conical vial, mix DBU (1 mL) and 2-bromopentane (1 mL).
-
Heat the reaction mixture using an oil bath preheated to 85 °C.
-
The alkene products will begin to collect in the Hickman distillation head as they are formed.
-
Continue the reaction until the production of alkenes ceases.
-
Collect the distillate from the Hickman head.
-
Analyze the product mixture using ¹H NMR spectroscopy and/or GC to determine the product distribution. The major products are identified as a mixture of cis- and trans-2-pentene, with a trace amount of 1-pentene.
Experimental Workflow
The general workflow for conducting and analyzing an elimination reaction is outlined in the diagram below.
Unveiling the Alternatives: A Comparative Guide to Bases for Hofmann Elimination
For researchers, scientists, and professionals in drug development, achieving regioselectivity in elimination reactions is a critical aspect of synthetic strategy. The Hofmann elimination, which favors the formation of the less substituted alkene, traditionally employs potassium tert-butoxide (KOt-Bu) as the go-to sterically hindered base. However, a range of alternative bases can also effectively promote this transformation, each with its own set of advantages and ideal use cases. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
The regiochemical outcome of an E2 elimination reaction is profoundly influenced by the steric bulk of the base employed. While smaller bases, such as sodium ethoxide, typically yield the more thermodynamically stable, more substituted Zaitsev product, bulky bases encounter steric hindrance when attempting to abstract a proton from a more substituted carbon atom. Consequently, they preferentially abstract a proton from the less sterically hindered carbon, leading to the formation of the kinetically favored, less substituted Hofmann product. This compound is the archetypal bulky base for this purpose, but several other reagents can be utilized to achieve the same or similar outcomes.
Comparative Performance of Bulky Bases
The selection of a suitable base for a Hofmann elimination reaction can be critical for maximizing the yield of the desired less-substituted alkene. The following table summarizes the performance of this compound and its alternatives in promoting Hofmann elimination, drawing from literature data. It is important to note that direct comparisons under identical conditions are not always available, and the efficiency of each base can be substrate-dependent.
| Base | Abbreviation | Substrate | Hofmann:Zaitsev Ratio | Yield (%) | Reaction Conditions |
| This compound | KOt-Bu | 2-bromo-2-methylbutane | 72:28 | - | 1.0 M in tert-butanol |
| Sodium tert-butoxide | NaOt-Bu | 2-bromo-2-methylbutane | Similar to KOt-Bu | - | Typically used in THF or tert-butanol |
| Lithium diisopropylamide | LDA | General alkyl halides | Predominantly Hofmann | - | THF, typically at low temperatures (e.g., -78 °C) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | General alkyl halides | Predominantly Hofmann | - | Various solvents (e.g., THF, CH2Cl2, acetonitrile) |
| 2,6-Dimethylpyridine (2,6-Lutidine) | - | 2-bromopentane | Increased Hofmann product | - | - |
| For comparison: Sodium Ethoxide | NaOEt | 2-bromo-2-methylbutane | 30:70 | - | 1.0 M in ethanol |
The Mechanism of Hofmann Elimination
The Hofmann elimination reaction proceeds via a concerted E2 mechanism. The key to its regioselectivity lies in the steric interactions in the transition state. A bulky base will more readily approach and abstract a proton from the less sterically encumbered β-carbon, leading to the formation of the Hofmann product.
Caption: General mechanism of the Hofmann elimination favoring the less substituted alkene.
Detailed Experimental Protocols
The following are generalized experimental protocols for performing a Hofmann elimination using this compound and its alternatives. Note: These are general guidelines and may require optimization based on
Cost-Effectiveness of Potassium Tert-Butoxide in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable strong base is a critical decision in large-scale synthesis, directly impacting process efficiency, cost, and safety. This guide provides an objective comparison of potassium tert-butoxide (KOtBu) with other common strong bases—sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium amide (NaNH₂)—focusing on their cost-effectiveness in industrial applications. The analysis is supported by available data on pricing, reaction performance, and operational considerations.
This compound has emerged as a versatile and often cost-effective option for large-scale deprotonation reactions. Its unique combination of strong basicity and steric bulk as a non-nucleophilic base makes it highly effective in a variety of chemical transformations, including eliminations, condensations, and metal-free coupling reactions.[1][2] While alternatives like sodium hydride, LDA, and sodium amide are also potent bases, their suitability for industrial-scale synthesis varies depending on factors such as cost, handling, safety, and downstream processing requirements.
Comparative Analysis of Strong Bases
A comprehensive evaluation of the cost-effectiveness of these bases extends beyond their purchase price to include factors like reaction yield, throughput, safety measures, and waste disposal.
Table 1: Cost Comparison of Strong Bases
| Compound | Typical Price (USD/kg, Lab/Small Bulk Quantities) | Key Considerations for Large-Scale Pricing |
| This compound (KOtBu) | $150 - $250[3][4] | Price is sensitive to raw material costs (potassium metal and tert-butanol) and manufacturing scale. Bulk pricing is significantly lower. |
| Sodium Hydride (NaH) | $100 - $200 (60% dispersion in mineral oil) | Often supplied as a dispersion, which impacts the effective cost of the active reagent. Handling and safety infrastructure costs are significant. |
| Lithium Diisopropylamide (LDA) | > $500 (often prepared in situ) | High cost of lithium and diisopropylamine (B44863). Typically prepared fresh, adding process time and complexity. |
| Sodium Amide (NaNH₂) | $150 - $300 | Price can be competitive, but safety and handling concerns, particularly its instability, can increase overall costs. |
Note: Prices are estimates based on publicly available data for laboratory to small bulk quantities and can vary significantly based on supplier, purity, and market conditions. Industrial-scale pricing is typically lower and subject to negotiation.
Table 2: Performance and Operational Comparison
| Parameter | This compound (KOtBu) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) | Sodium Amide (NaNH₂) |
| Typical Reaction Yield | Good to excellent[2][5] | Generally high, but can be sensitive to reaction conditions and substrate. | Very high for specific applications, particularly in forming kinetic enolates.[6] | High, but can be prone to side reactions. |
| Reaction Conditions | Mild to moderate temperatures.[7] | Often requires elevated temperatures to overcome heterogeneity. | Requires cryogenic temperatures (-78 °C) to control reactivity.[6] | Can be used at various temperatures, but reactivity can be difficult to control. |
| Solubility | Soluble in a range of organic solvents (e.g., THF, DMSO). | Insoluble, leading to heterogeneous reaction mixtures which can pose scalability challenges. | Soluble, providing homogeneous reaction conditions. | Insoluble in many organic solvents. |
| Downstream Processing | Byproducts are generally soluble and can be removed with aqueous washes. | Requires careful quenching and filtration to remove unreacted NaH and sodium salts. | Quenching and removal of diisopropylamine and lithium salts are necessary. | Requires careful quenching of a reactive solid. |
| Safety & Handling | Flammable solid, moisture-sensitive. Requires inert atmosphere.[8] | Pyrophoric solid, reacts violently with water. Requires specialized handling procedures. | Typically prepared and used in situ from flammable and corrosive precursors. | Unstable and can be explosive, especially when aged or impure. |
Key Experimental Protocols
Detailed experimental procedures are crucial for evaluating and implementing a synthetic route. Below are representative protocols for the use of this compound in common large-scale reactions.
Experimental Protocol 1: Dehydrogenative Cross-Coupling
This procedure, adapted from Organic Syntheses, demonstrates a this compound-catalyzed C-H silylation reaction, which can be scaled up.[7]
Reaction: Dehydrogenative cross-coupling of N-methylindole with triethylsilane.
Procedure:
-
An oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with this compound (0.2 equivalents).
-
The vessel is purged with nitrogen.
-
N-Methylindole (1.0 equivalent) and triethylsilane (3.0 equivalents) are added via a cannula or addition funnel.
-
The heterogeneous mixture is stirred and heated to 45 °C.
-
The reaction is monitored by a suitable analytical method (e.g., GC, HPLC) until completion (typically 72-96 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an inert solvent such as diethyl ether or toluene.
-
The mixture is then filtered through a pad of silica (B1680970) gel or celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield the desired heteroarylsilane.[7]
Yield: 70-72% on a laboratory scale.[7]
Experimental Protocol 2: Dehydrohalogenation
This generalized protocol is for a typical E2 elimination reaction to form an alkene.
Reaction: Dehydrohalogenation of an alkyl halide.
Procedure:
-
A solution of the alkyl halide (1.0 equivalent) in a suitable solvent (e.g., THF, DMSO) is charged to a reactor under a nitrogen atmosphere.
-
This compound (1.1-1.5 equivalents) is added portion-wise or as a solution in the reaction solvent, while maintaining the desired reaction temperature (often ambient or slightly elevated).
-
The reaction progress is monitored by TLC, GC, or HPLC.
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous and organic layers are separated.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford the crude alkene.
-
Purification is typically achieved by distillation or crystallization.
Visualization of Key Processes
Logical Workflow for Base Selection in Large-Scale Synthesis
Caption: Workflow for selecting a strong base for large-scale synthesis.
Signaling Pathway for a KOtBu-Mediated Deprotonation
Caption: Deprotonation of a substrate using this compound.
Conclusion
This compound presents a compelling case for its use in large-scale synthesis due to its strong basicity, non-nucleophilic nature, and favorable solubility profile. While its upfront cost may be higher than some alternatives like sodium hydride, a comprehensive cost-effectiveness analysis often reveals its advantages. The avoidance of heterogeneous reaction mixtures, milder reaction conditions compared to LDA, and generally safer handling profile compared to sodium amide can lead to significant savings in operational costs, including reduced cycle times, simpler downstream processing, and lower investment in specialized handling equipment.[1][2]
The choice of a strong base will always be context-dependent, relying on the specific requirements of the chemical transformation. However, for many industrial applications, this compound offers a balanced and economically viable solution, providing high yields and process efficiency while mitigating some of the handling and safety challenges associated with other strong bases. Careful consideration of all factors, from raw material cost to waste disposal, is essential for making an informed and cost-effective decision in a large-scale manufacturing setting.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. This compound mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
Spectroscopic and Titrimetric Purity Analysis of Potassium Tert-Butoxide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. Potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base, is a critical reagent in a multitude of organic syntheses. However, its hygroscopic and reactive nature makes it susceptible to degradation, primarily through hydrolysis to potassium hydroxide (B78521) (KOH) and tert-butanol (B103910). This guide provides a comparative analysis of spectroscopic and titrimetric methods to confirm the purity of this compound, supported by experimental data and detailed protocols.
This document outlines the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and acid-base titration for the quantitative and qualitative assessment of this compound purity.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative precision, the chemical nature of the impurities, and the available instrumentation. The following table summarizes the key performance characteristics of ¹H NMR, FTIR, and acid-base titration for the analysis of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | FTIR Spectroscopy | Acid-Base Titration |
| Principle | Measures the ratio of analyte to a certified internal standard based on the integral of their respective NMR signals. | Identifies functional groups based on the absorption of infrared radiation. Can be used semi-quantitatively. | Neutralizes the basic analyte with a standardized acidic titrant to determine the total base content. |
| Primary Measurement | Purity of KOtBu, simultaneous quantification of proton-bearing impurities (e.g., tert-butanol). | Qualitative identification of KOtBu and impurities (KOH, tert-butanol, carbonate). | Total basicity (KOtBu + KOH + other basic impurities). |
| Sample Requirement | 5-20 mg of sample and internal standard. | 1-5 mg solid sample. | 100-500 mg of sample. |
| Analysis Time per Sample | ~15-30 minutes. | ~5-10 minutes. | ~20-40 minutes. |
| Typical Precision | High (RSD < 1%). | Lower (semi-quantitative). | Moderate (RSD 1-2%). |
| Strengths | - High precision and accuracy.- Provides structural information.- Simultaneous quantification of multiple components.- Primary analytical method. | - Fast and simple.- Sensitive to hydroxyl and carbonate impurities.- Non-destructive. | - Well-established and inexpensive.- Accurate for total base determination. |
| Limitations | - Higher equipment cost.- Requires deuterated solvents and a suitable internal standard.- Not suitable for insoluble samples. | - Not inherently quantitative without extensive calibration.- Broad peaks can mask minor components.- Sample preparation for quantitative analysis can be complex. | - Does not differentiate between KOtBu and other basic impurities (e.g., KOH).- Requires careful handling to avoid atmospheric CO₂ contamination.- Can be labor-intensive. |
Spectroscopic and Titrimetric Data
¹H NMR Spectroscopy
¹H NMR is a powerful tool for both the identification and quantification of this compound and its primary proton-containing impurity, tert-butanol. In a suitable deuterated solvent, such as DMSO-d₆, the chemical shifts of the protons are distinct.
| Compound | Moiety | Chemical Shift (δ) in DMSO-d₆ | Multiplicity |
| This compound | (CH ₃)₃COK | ~1.2 ppm | Singlet |
| tert-butanol | (CH ₃)₃COH | ~1.1 ppm | Singlet |
| tert-butanol | (CH₃)₃COH | ~4.1 ppm (variable) | Singlet |
Note: The chemical shift of the hydroxyl proton of tert-butanol is variable and depends on concentration, temperature, and solvent.
FTIR Spectroscopy
FTIR spectroscopy is particularly useful for the rapid qualitative assessment of KOtBu, readily identifying the presence of hydroxyl-containing impurities.
| Compound/Functional Group | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| This compound | 2970-2850, 1360, ~1200-1000 | C-H stretching, C-H bending, C-O stretching |
| tert-butanol | Broad band ~3400-3200 | O-H stretching (hydrogen-bonded) |
| Potassium hydroxide | Broad band ~3600-3400 | O-H stretching |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Purity Assay
This protocol outlines the determination of this compound purity using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Acid-Base Titration for Total Basicity
This protocol determines the total basicity of the sample, which includes both this compound and any potassium hydroxide impurity.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Anhydrous, neutral solvent (e.g., a mixture of toluene (B28343) and isopropanol)
-
Indicator (e.g., phenolphthalein) or a pH meter
-
Burette, beaker, and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, accurately weigh approximately 200-300 mg of the this compound sample into a dry beaker.
-
Add approximately 50 mL of the anhydrous solvent mixture and stir until the sample is dissolved.
-
Add a few drops of the indicator or insert the calibrated pH electrode.
-
Titrate the solution with the standardized HCl solution until the endpoint is reached (color change of the indicator or inflection point in the pH curve).
-
Record the volume of HCl used.
-
Calculate the total basicity as a percentage of this compound using the following equation:
Purity (%) = (V_HCl * M_HCl * MW_KOtBu) / (m_sample * 10)
Where:
-
V_HCl = Volume of HCl titrant (mL)
-
M_HCl = Molarity of HCl titrant (mol/L)
-
MW_KOtBu = Molecular weight of this compound (112.21 g/mol )
-
m_sample = mass of the sample (mg)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for confirming the purity of this compound.
Caption: Workflow for this compound Purity Analysis.
Caption: Experimental Workflow for qNMR Purity Determination.
Conclusion
The purity of this compound can be reliably determined using a combination of spectroscopic and titrimetric methods. Quantitative ¹H NMR offers the most detailed and precise analysis, providing a direct measure of purity and identifying proton-containing impurities simultaneously. FTIR spectroscopy serves as a rapid, qualitative screening tool, particularly effective for detecting hydrolysis products. Acid-base titration provides an accurate measure of total basicity, which is a critical parameter for many applications, though it does not distinguish between the active base and basic impurities. For comprehensive quality control, a multi-faceted approach, often employing qNMR for definitive purity assessment and FTIR for routine screening, is recommended. The choice of method should be guided by the specific purity requirements of the intended application and the analytical capabilities available.
A Comparative Guide to Bulky Bases: Potassium tert-Butoxide vs. LDA, NaHMDS, and LiTMP in Organic Synthesis
For researchers, scientists, and drug development professionals, selecting the appropriate base is a critical decision that can significantly impact reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of the performance of four commonly used bulky bases—Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Lithium tetramethylpiperidide (LiTMP)—supported by experimental data and detailed protocols.
Bulky bases are characterized by their large steric hindrance around the basic center, which renders them non-nucleophilic. This property is highly desirable in reactions where the base is intended to deprotonate a substrate without competing in nucleophilic substitution or addition reactions. The choice among these bases often depends on the specific substrate, desired product, and reaction conditions.
Performance in Elimination Reactions
A key application of bulky bases is in E2 elimination reactions, where they favor the formation of the less substituted (Hofmann) alkene over the more substituted (Zaitsev) alkene. This regioselectivity is a direct consequence of the steric hindrance of the base, which preferentially abstracts the more accessible proton.
A classic example is the elimination reaction of 2-bromo-2-methylbutane. The use of a bulky base like this compound leads to a higher proportion of the Hofmann product.
| Base | Substrate | Product Ratio (Hofmann:Zaitsev) | Reference |
| This compound (KOtBu) | 2-bromo-2-methylbutane | 72:28 | [1] |
| Potassium ethoxide (KOEt) | 2-bromo-2-methylbutane | 30:70 | [1] |
Performance in Enolate Formation
In the deprotonation of unsymmetrical ketones, bulky bases play a crucial role in controlling the regioselectivity of enolate formation. Strong, sterically hindered bases like LDA are known to favor the formation of the kinetic enolate by abstracting a proton from the less hindered α-carbon. In contrast, weaker, less hindered bases, or thermodynamically controlled conditions, tend to yield the more stable thermodynamic enolate.
This compound, being a strong but somewhat less hindered base than LDA, can sometimes lead to mixtures of enolates or favor the thermodynamic enolate under equilibrating conditions.
| Base | Substrate | Product Ratio (Kinetic:Thermodynamic Enolate) | Conditions | Reference |
| Lithium diisopropylamide (LDA) | 2-methylcyclohexanone (B44802) | Predominantly Kinetic | -78 °C, THF | [2][3] |
| This compound (KOtBu) | Unsymmetrical ketones | Favors Thermodynamic (under equilibrium) | Higher temperatures |
Experimental Protocols
Elimination of 2-Bromobutane (B33332) with this compound
Objective: To demonstrate the Hofmann elimination favored by a bulky base.
Materials:
-
2-Bromobutane
-
This compound
-
tert-Butanol (solvent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 M solution in tert-butanol).
-
Add 2-bromobutane to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture (1-butene and 2-butene) by gas chromatography (GC) to determine the product ratio.[1]
Formation of the Kinetic Enolate of 2-Methylcyclohexanone with LDA
Objective: To selectively generate the kinetic enolate of an unsymmetrical ketone.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Methylcyclohexanone
-
Chlorotrimethylsilane (B32843) (TMSCl) (for trapping the enolate)
-
Dry round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add diisopropylamine via syringe.
-
Add n-BuLi dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form the LDA solution.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
To trap and analyze the enolate, add chlorotrimethylsilane (TMSCl) to the reaction mixture at -78 °C and then allow it to warm to room temperature.
-
Work up the reaction by adding saturated aqueous sodium bicarbonate and extracting with diethyl ether.
-
Dry the organic layer, remove the solvent, and analyze the resulting silyl (B83357) enol ether mixture by GC or NMR to determine the ratio of kinetic to thermodynamic products.[2][3]
Reaction Mechanisms and Logical Relationships
The distinct outcomes observed with different bulky bases can be attributed to their unique steric profiles and the resulting transition states in the respective reactions.
Caption: E2 Elimination pathway with a bulky base.
The steric bulk of the base makes the transition state for the Zaitsev pathway higher in energy due to steric clashes, thus favoring the Hofmann pathway.
Caption: Kinetic vs. Thermodynamic enolate formation.
The choice of base and reaction temperature dictates the regioselectivity of enolate formation from an unsymmetrical ketone.
Conclusion
The selection of a bulky base is a nuanced decision that requires careful consideration of the desired outcome and the specific reaction being performed.
-
This compound is a versatile and widely used bulky base, particularly effective in promoting Hofmann elimination reactions.
-
Lithium diisopropylamide (LDA) is the base of choice for the regioselective formation of kinetic enolates from ketones and esters due to its strong basicity and significant steric hindrance.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) and its potassium counterpart (KHMDS) are also powerful, non-nucleophilic bases with good solubility in a range of organic solvents.
-
Lithium tetramethylpiperidide (LiTMP) is an even more sterically hindered base than LDA and can be advantageous in cases where LDA might exhibit some nucleophilic character or when enhanced selectivity is required.
Ultimately, the optimal choice of a bulky base will depend on a combination of factors including steric requirements, basicity, solubility, and cost. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and optimize their synthetic strategies.
References
safety precautions for Potassium tert-butoxide compared to other strong bases
This guide provides a detailed comparison of the safety precautions for potassium tert-butoxide against other strong bases commonly used in research and development, including alkali metal hydroxides (NaOH, KOH), a metal hydride (NaH), and a non-nucleophilic amide base (LDA). The information is intended for researchers, scientists, and drug development professionals to foster safer laboratory practices.
Hazard Profile and Quantitative Comparison
Strong bases, while indispensable in organic synthesis, present significant and varied hazards. This compound is a flammable solid that is highly reactive with water and moisture.[1] It is corrosive and can cause severe skin and eye burns upon contact.[2] Unlike common hydroxides, it is also self-heating in large quantities and may catch fire.[3][4] Other bases like sodium hydride are water-reactive and flammable, while lithium diisopropylamide (LDA) solutions are often pyrophoric, catching fire spontaneously on exposure to air.[5][6]
The following table summarizes key quantitative data for a selection of strong bases to provide a clear comparison of their hazardous properties.
| Property | This compound (KOtBu) | Sodium Hydroxide (B78521) (NaOH) | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) |
| Physical Form | White to off-white solid[7] | White pellets, flakes, or solid[8] | White or slightly yellow lumps, flakes, or pellets[9] | Grey powder[10] | Solution in THF/Heptane/Ethylbenzene[11] |
| pKa (Conjugate Acid) | ~17-19[12] | ~15.7 (H₂O) | ~15.7 (H₂O) | ~36 (H₂) | ~36 (Diisopropylamine) |
| Reactivity with Water | Reacts violently[13] | Highly exothermic dissolution[14] | Generates heat[9] | Reacts violently to produce H₂ gas[15] | Reacts violently[6] |
| Flammability | Flammable Solid (Category 1/2)[4][13] | Non-combustible[16] | Non-combustible[9] | Flammable Solid[10] | Pyrophoric Liquid (Category 1)[17] |
| Primary Hazards | Flammable, Corrosive, Water-Reactive, Self-Heating[2] | Corrosive[18][19] | Corrosive[20][21] | Water-Reactive, Flammable[10][15] | Pyrophoric, Water-Reactive, Corrosive[6][17] |
| NFPA Health Rating | 3[2] | 3 | 3 | 3 | 3 |
| NFPA Fire Rating | 0[2] | 0 | 0 | 3 | 4 |
| NFPA Reactivity Rating | 2[2] | 1 | 2 | 2 | 2 |
Safe Handling and Experimental Protocols
Proper handling protocols are critical to mitigate the risks associated with strong bases. Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[12][22]
This protocol outlines the essential steps for safely handling highly reactive, anhydrous strong bases.
-
Preparation :
-
Ensure an inert atmosphere glovebox or Schlenk line is available and functioning correctly.
-
All glassware must be oven-dried or flame-dried immediately before use to remove residual moisture.
-
Prepare and have accessible appropriate quenching agents and fire extinguishers (e.g., dry powder, such as Met-L-X).[2][10] Do not use water or carbon dioxide extinguishers on fires involving these reagents.[23]
-
-
Personal Protective Equipment (PPE) :
-
Dispensing and Transfer :
-
All transfers should be conducted under a positive pressure of an inert gas (nitrogen or argon).[12]
-
For solid reagents like this compound and sodium hydride, quickly weigh the required amount in the inert atmosphere and transfer it to the reaction vessel.[5] Avoid prolonged exposure to air.[5]
-
For liquid reagents like LDA solutions, use proper syringe techniques (e.g., transfer via cannula or syringe) to move the liquid from the manufacturer's bottle to the reaction flask.[24]
-
-
Reaction Quenching :
-
Upon reaction completion, the remaining strong base must be safely quenched.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a protic solvent. For this compound, a common method is the slow addition of isopropanol (B130326), followed by methanol, and then carefully by water. For sodium hydride, a slow addition of isopropanol is often used before adding water.
-
Always perform quenching behind a blast shield.
-
The following diagram illustrates a typical workflow for handling a moisture-sensitive strong base.
Comparison of Corrosivity and Reactivity Hazards
While all strong bases are corrosive, their reactivity profiles differ significantly, impacting safety protocols.
-
Alkali Metal Hydroxides (NaOH, KOH) : These are classic corrosive bases.[14][21] Their primary hazard is causing severe chemical burns to skin and eyes.[8][20] They are not flammable but can generate heat when dissolved in water or reacting with acids.[9][16]
-
This compound (KOtBu) : This base is not only corrosive but also a flammable solid.[1] Its most significant danger comes from its violent reaction with water, which is exothermic and can ignite flammable solvents.[12] It is also sensitive to air and can self-heat.[1]
-
Sodium Hydride (NaH) : NaH reacts violently with water to produce hydrogen, a highly flammable gas, posing a significant fire and explosion risk.[15] It is crucial to handle it in a dry, inert environment and to use non-sparking tools.[5][15]
-
Lithium Diisopropylamide (LDA) : Often supplied as a solution in flammable solvents, LDA is pyrophoric and can ignite spontaneously upon contact with air.[6] This makes it one of the more hazardous bases to handle, requiring stringent inert atmosphere techniques.[6][17]
The following diagram illustrates the overlapping hazards of these bases.
Spill and Disposal Management
Proper disposal of strong bases and management of spills are crucial for laboratory safety.
-
Spill Cleanup :
-
For solid spills of KOtBu or NaH, evacuate the area, remove ignition sources, and cover the spill with dry sand, dry lime, or soda ash before carefully collecting it into a container for disposal.[15] DO NOT USE WATER .[15][25]
-
For NaOH or KOH spills, the area should be flushed with large amounts of water after the solid has been carefully swept up.[18] Dike the area to prevent runoff into drains.[18]
-
For LDA spills, cover with a dry, non-combustible absorbent material and use non-sparking tools for collection.[26]
-
-
Waste Disposal :
-
Unused or waste strong bases are classified as hazardous waste and must be disposed of through a licensed disposal company.[12][27]
-
Never dispose of these chemicals down the drain.[12]
-
For reactive bases like KOtBu, NaH, and LDA, the material should be quenched and neutralized under controlled conditions before being collected for disposal.[28] A common procedure involves slowly adding the base to a stirred, cooled protic solvent like isopropanol.[28]
-
References
- 1. research.uga.edu [research.uga.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Potassium hydroxide [cdc.gov]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.com [fishersci.com]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. Sodium Hydroxide [tn.gov]
- 15. nj.gov [nj.gov]
- 16. POTASSIUM HYDROXIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. westliberty.edu [westliberty.edu]
- 18. CCOHS: Sodium Hydroxide [ccohs.ca]
- 19. Strong Bases: Properties, Applications and Examples | HowStuffWorks [science.howstuffworks.com]
- 20. ineos.com [ineos.com]
- 21. uprm.edu [uprm.edu]
- 22. sarchemlabs.com [sarchemlabs.com]
- 23. alkalimetals.com [alkalimetals.com]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. cdhfinechemical.com [cdhfinechemical.com]
- 28. cdhfinechemical.com [cdhfinechemical.com]
Safety Operating Guide
Proper Disposal of Potassium tert-Butoxide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Potassium tert-butoxide (t-BuOK) is a highly reactive and hazardous substance commonly used as a strong, non-nucleophilic base in organic synthesis. Due to its inherent risks, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in addition to essential safety information and operational plans.
Immediate Safety Concerns and Handling Precautions
This compound is a corrosive and flammable solid that reacts violently with water.[1][2] This reactivity makes it crucial to handle the substance under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture in the air.[1] Direct contact can cause severe skin burns and eye damage, and inhalation may be fatal due to potential damage to the respiratory tract.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Compatible chemical-resistant gloves (consult manufacturer's guidelines)
-
Closed-toe shoes
Always work in a well-ventilated fume hood.[4]
Disposal Plan: From Small Spills to Unused Reagent
The cardinal rule for this compound disposal is to never dispose of it down the drain or in regular solid waste containers.[1] All waste, including empty containers and contaminated materials, must be treated as hazardous waste and disposed of through a licensed disposal company.[1][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
For minor spills:
-
Eliminate all ignition sources in the vicinity.
-
Cover the spill with a dry, inert absorbent material such as sand, soda ash, or lime. Do not use water or combustible materials. [5]
-
Using non-sparking tools, carefully sweep the material into a clean, dry, and appropriately labeled container for hazardous waste.[6]
For major spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
Laboratory-Scale Neutralization Protocol
For small quantities of residual this compound, a carefully controlled quenching (neutralization) procedure can be performed by trained personnel in a laboratory setting. This procedure should only be undertaken with a thorough understanding of the risks and with all necessary safety precautions in place. The following protocol is adapted from established procedures for quenching self-heating substances.[4]
Experimental Protocol: Step-by-Step Neutralization
Objective: To safely neutralize the reactivity of this compound by converting it to less hazardous compounds (tert-butanol and potassium salts) through a controlled reaction with a series of protic solvents.
Materials:
-
This compound waste
-
An inert solvent (e.g., hexane (B92381) or toluene)
-
Deionized water
-
Appropriately sized reaction vessel (e.g., three-necked round-bottom flask)
-
Stirring apparatus (magnetic stir bar and stir plate)
-
Addition funnel
-
Inert gas supply (nitrogen or argon)
-
Ice bath
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon. This is critical to prevent a violent reaction with atmospheric moisture.
-
Suspension in Inert Solvent: Transfer the this compound waste into the reaction vessel. Add enough inert solvent (hexane or toluene) to create a stirrable suspension. A concentration of less than 20 wt% is recommended.[4]
-
Cooling: Place the reaction vessel in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Slow Addition of Isopropanol: Slowly add isopropanol to the suspension dropwise using an addition funnel while stirring vigorously.[4] The rate of addition should be carefully controlled to prevent excessive bubbling and a rapid temperature increase.[4] If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the mixture to cool.[4] Continue adding isopropanol until the bubbling subsides.[4]
-
Sequential Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol in the same dropwise manner. The same precautions regarding temperature control and reaction vigor apply.[4]
-
Final Quenching with Water: After the reaction with methanol has ceased, very slowly and cautiously add water dropwise to ensure complete neutralization.[4]
-
Final Waste Disposal: The resulting solution, containing tert-butanol, potassium salts, and the solvent, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Suspension Concentration | < 20 wt% in an inert solvent | To control the reaction rate and dissipate heat effectively. |
| Quenching Agents | 1. Isopropanol2. Methanol3. Water | Gradual increase in reactivity to ensure a controlled neutralization process. |
| Addition Method | Slow, dropwise addition with vigorous stirring | To prevent localized overheating and uncontrolled reaction. |
| Temperature Control | Use of an ice bath | To manage the exothermic nature of the hydrolysis reaction. |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe neutralization and disposal of this compound.
References
Essential Safety and Handling Protocols for Potassium tert-butoxide
Potassium tert-butoxide is a highly reactive, flammable, and corrosive solid that requires meticulous handling to ensure laboratory safety.[1][2] It reacts violently with water and can cause severe skin and eye damage.[1][2][3] Adherence to the following operational and disposal plans is critical for researchers, scientists, and drug development professionals to minimize risks.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against the hazards of this compound.[4] Always use PPE in accordance with your institution's safety guidelines and the information presented in the safety data sheet (SDS).[5]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Inspect gloves for any signs of degradation or perforation before use. Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[2][6] |
| Eyes/Face | Safety glasses with side shields and a face shield | Standard safety glasses are insufficient; a face shield must be worn in conjunction with safety glasses to provide adequate protection.[6] |
| Body | Flame-retardant lab coat and a chemical-resistant apron | A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[2][6][7] |
| Respiratory | NIOSH-approved respirator | A respirator is required when dust is generated. For situations with a risk of inhalation, an air-purifying respirator with appropriate cartridges or a full-face supplied air respirator should be used.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent reactions with air and moisture.[2]
-
Keep all sources of ignition, including open flames, hot surfaces, and sparks, away from the handling area.[1][6]
-
Have a fire extinguisher rated for chemical fires (e.g., dry powder) readily available.[6][7]
2. Handling:
-
Don all required PPE before handling the reagent.
-
Carefully open the container, avoiding the generation of dust.[2]
-
Use spark-proof tools for transferring the solid.
-
Weigh the required amount in a closed container or under an inert atmosphere.
3. Post-Handling and Cleanup:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]
-
Clean any contaminated surfaces. For minor spills, sweep up the solid material and place it in a designated, labeled waste container.[6]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[9]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste in compliance with local, state, and federal regulations.[4]
1. Waste Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Handle uncleaned, empty containers as you would the product itself.
2. Disposal Procedure:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6][7]
-
Never dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
1. Skin Contact:
-
Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[8][9]
-
Quickly remove all contaminated clothing, including footwear.[9]
2. Eye Contact:
-
Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[9]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[9]
3. Inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[6]
4. Spill:
-
Evacuate personnel from the immediate area.[6]
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Wearing appropriate PPE, sweep up the spilled material and place it into a suitable disposal container.[6] Do not use water to clean up the spill.[2]
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. lobachemie.com [lobachemie.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. research.uga.edu [research.uga.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
